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  • Product: 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one
  • CAS: 89804-98-8

Core Science & Biosynthesis

Foundational

Introduction: The Quinazolin-4(3H)-one Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to 3-Substituted Quinazolin-4(3H)-one Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationship The quinazolin-4(3H)-one nucleus, a fusion of benzene and pyrimidine ring...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Substituted Quinazolin-4(3H)-one Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationship

The quinazolin-4(3H)-one nucleus, a fusion of benzene and pyrimidine rings, represents a cornerstone in heterocyclic chemistry and drug discovery.[1][2] This bicyclic system is not merely a synthetic curiosity; it is a recurring motif in over 200 naturally occurring alkaloids and serves as the foundational scaffold for a multitude of synthetic compounds with a vast spectrum of pharmacological activities.[2] The stability of the quinazolinone core has inspired medicinal chemists to utilize it as a "privileged structure," a framework upon which various bioactive moieties can be appended to develop novel therapeutic agents.[3][4]

While substitutions at various positions of the quinazolinone ring can modulate its biological profile, modifications at the 3-position have proven to be particularly fruitful. The introduction of diverse substituents at this position profoundly influences the molecule's steric and electronic properties, leading to a wide array of biological responses. These derivatives have demonstrated significant potential as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antiviral agents.[5][6][7][8][9] This guide offers a comprehensive review of 3-substituted quinazolin-4(3H)-one derivatives, delving into their synthesis, exploring their diverse pharmacological applications, and elucidating the critical structure-activity relationships (SAR) that govern their efficacy.

Part 1: Synthetic Strategies for 3-Substituted Quinazolin-4(3H)-ones

The construction of the 3-substituted quinazolin-4(3H)-one scaffold can be achieved through several reliable synthetic pathways. The choice of method often depends on the desired substitution pattern, particularly at the 2-position, and the availability of starting materials.

The Benzoxazinone Route: A Versatile and Widely Used Approach

A predominant and highly effective method involves the use of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. This procedure is valued for its high yields and applicability to a wide range of primary amines.[10]

The general workflow is as follows:

  • Formation of the Benzoxazinone Intermediate: Anthranilic acid is first acylated, typically using an acid anhydride (like acetic anhydride to install a methyl group at the 2-position) or an acid chloride. The resulting N-acylanthranilic acid undergoes cyclodehydration to form the 2-substituted-4H-3,1-benzoxazin-4-one.[10][11]

  • Ring Transformation: The benzoxazinone intermediate is then reacted with a primary amine (R-NH2). The amine executes a nucleophilic attack, leading to the replacement of the ring oxygen with nitrogen, thereby forming the desired 3-substituted quinazolin-4(3H)-one derivative.[12] This step is often carried out in solvents like pyridine or acetic acid.[12][13]

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation A Anthranilic Acid B N-Acylanthranilic Acid A->B Acylation (e.g., Acetic Anhydride) C 2-Substituted-4H-3,1-benzoxazin-4-one B->C Cyclodehydration E 3-Substituted Quinazolin-4(3H)-one C->E Ring Transformation D Primary Amine (R-NH2) D->E

Caption: General Synthetic Workflow via the Benzoxazinone Intermediate.

Other Synthetic Approaches

While the benzoxazinone route is common, other methods offer unique advantages:

  • One-Pot, Multi-Component Reactions: These elegant strategies combine multiple starting materials in a single reaction vessel to construct the final product, offering operational simplicity and efficiency. For instance, a one-pot reaction of isatoic anhydride, a primary amine, and an orthoester can yield 3-substituted quinazolin-4(3H)-ones.[11][14]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields for various steps, including the initial formation of the quinazolinone scaffold from anthranilic acid and formamide.[15]

  • Green Chemistry Approaches: To enhance the environmental sustainability of the synthesis, researchers have explored the use of deep eutectic solvents (DES) as an alternative to traditional volatile organic solvents.[11]

Part 2: Pharmacological Activities and Structure-Activity Relationships

The true value of the 3-substituted quinazolin-4(3H)-one scaffold lies in its remarkable pharmacological diversity. The nature of the substituent at the 3-position is a critical determinant of the type and potency of the biological activity.

Anticonvulsant Activity

The history of quinazolinones in neuroscience is notable, with methaqualone being a well-known (though controversial) sedative-hypnotic.[16][17] This has spurred extensive research into new derivatives with improved safety profiles for use as anticonvulsant agents.

  • Pharmacophore Insights: The search for new anticonvulsants is often guided by established pharmacophoric models. For quinazolinones, key structural features have been identified that contribute to their activity. The substituents at positions 2 and 3 are particularly crucial for modulating anticonvulsant potency.[17]

  • Structure-Activity Relationship (SAR):

    • Studies have shown that introducing various side chains at the 3-position, such as those containing piperazine or substituted phenoxymethyl groups, can lead to compounds with anticonvulsant activity comparable to or even better than standard drugs like diazepam.[16]

    • The presence of halogen atoms (e.g., fluorine, chlorine) on the quinazolinone ring or on the 3-position substituent can play a key role in enhancing anticonvulsant activity.[18][19]

    • A recent study highlighted that substituting the 3-position with a benzyl group (the "b" series) resulted in higher lipophilicity compared to an allyl group (the "a" series), which may contribute to better penetration of the blood-brain barrier and more favorable anticonvulsant results.[17]

Compound Series Key Substituent at Position 3 Observed Activity Reference
7e Propanamide with 2-chlorophenoxymethyl at C2Anticonvulsant activity[16]
8c Acetamide with 4-methylpiperazineAnticonvulsant activity[16]
9c Amide derivativeActive in s.c. PTZ test, high safety profile[18]
Series with Fluorine Substituted amines on a 6-fluoro-quinazolinone coreSignificant anticonvulsant activity[19]
"b" Series Benzyl groupHigher lipophilicity, favorable anticonvulsant results[17]
Anticancer Activity

3-Substituted quinazolin-4(3H)-ones have emerged as a promising class of anticancer agents, with derivatives showing potent cytotoxic effects against a variety of cancer cell lines.[6][10][12]

  • Mechanisms of Action: These compounds exert their antiproliferative effects through diverse mechanisms. A significant body of research points to the inhibition of key signaling proteins, such as:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Several 3-phenylquinazolinone derivatives have demonstrated potent inhibition of VEGFR-2, a critical regulator of angiogenesis (the formation of new blood vessels that tumors need to grow).[20]

    • Aurora Kinase A: A recently developed derivative, BIQO-19, was found to target Aurora Kinase A, an enzyme often overexpressed in cancer and involved in cell division, showing efficacy even in non-small cell lung cancer (NSCLC) cells resistant to other treatments.[8]

    • EGFR (Epidermal Growth Factor Receptor): Certain derivatives exhibit growth-inhibitory activity in lung cancer by binding to the active site of EGFR.[8]

G cluster_0 Downstream Signaling Cascade cluster_1 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K/Akt Pathway VEGFR2->PI3K Quinazolinone 3-Substituted Quinazolin-4(3H)-one Quinazolinone->VEGFR2 Inhibits PKC PKC PLCg->PKC Ras Ras/Raf/MEK/ERK Pathway PKC->Ras Proliferation Cell Proliferation Ras->Proliferation Migration Cell Migration Ras->Migration Angiogenesis Angiogenesis Survival Cell Survival PI3K->Survival

Caption: Inhibition of the VEGFR-2 Signaling Pathway by Quinazolinone Derivatives.

  • Structure-Activity Relationship (SAR):

    • The introduction of heterocyclic rings like thiazole or thiadiazole at the 3-position has yielded compounds with significant cytotoxic effects.[10][12]

    • A study on 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones found that a compound with a 4-chlorophenyl substituent at the 5-position of the thiadiazole ring (compound 5f) had anticancer activity comparable to cisplatin against HeLa cells.[12]

    • The presence of a urea functionality has been shown to be beneficial, with some quinazolin-4(3H)-ones bearing a thiadiazole-urea moiety showing potent VEGFR inhibitory activity.[20]

Antimicrobial Activity

With the rise of antibiotic resistance, the discovery of new antimicrobial agents is a global health priority. Quinazolin-4(3H)-one derivatives have shown considerable promise as antibacterial and antifungal agents.[5][21][22][23]

  • Mechanism of Action: While not fully elucidated for all derivatives, some quinazolinones are thought to exert their antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, similar to quinolone antibiotics.[23]

  • Structure-Activity Relationship (SAR):

    • Antibacterial: A comprehensive SAR study on 4(3H)-quinazolinones as antibacterials against S. aureus revealed that substitutions on all three rings (the quinazolinone core and the substituents at positions 2 and 3) are critical for activity.[13][24] For instance, meta-substitutions on a phenyl ring at position 3 were generally well-tolerated, while para-substitutions were not.[13]

    • The introduction of a 1,3,4-oxadiazole ring at the 3-position has led to derivatives with very good activity against Gram-positive bacteria, particularly when bearing bromo or iodo groups.[5]

    • Antifungal: Many 2,3-disubstituted derivatives have demonstrated good fungistatic activity against various fungal strains.[23]

Compound Series Key Substituent at Position 3 Observed Activity Reference
Oxadiazolyl-quinazolinones 1,3,4-oxadiazole ring (with bromo/iodo groups)Good antibacterial activity against S. aureus[5]
SAR Study Derivatives Varied phenyl groupsActivity highly dependent on substitution pattern[13][24]
Thiouriedo derivatives Thiourea moietyBroad-spectrum antimicrobial activity[25]
Schiff Bases Aldimine group with a heteryl ring (e.g., furfuryl)Significantly increased antibacterial activity[7]

Part 3: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for a representative synthesis and a key biological assay.

Protocol: Synthesis of 2-Methyl-3-(phenyl)-quinazolin-4(3H)-one

This protocol is based on the widely used benzoxazinone intermediate method. It describes the synthesis of a simple yet representative 3-substituted quinazolin-4(3H)-one.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reactants: Place anthranilic acid (10 mmol) in a round-bottom flask.

  • Acylation & Cyclization: Add acetic anhydride (30 mmol). Fit the flask with a reflux condenser.

  • Heating: Heat the mixture under reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, the product often crystallizes. If not, pour the reaction mixture into ice-cold water to precipitate the solid.

  • Purification: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed if necessary to yield pure 2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2-Methyl-3-(phenyl)-quinazolin-4(3H)-one

  • Reactants: In a round-bottom flask, dissolve 2-methyl-4H-3,1-benzoxazin-4-one (10 mmol) and aniline (10 mmol) in glacial acetic acid (20 mL).

  • Heating: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Precipitation: The solid product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with water until the filtrate is neutral, and then dry. The crude product can be purified by recrystallization from ethanol to afford the final compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[16][18]

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is commonly used to screen compounds for anticancer activity.[12]

  • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, human cervical cancer cells) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazolinone derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug like cisplatin (positive control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The 3-substituted quinazolin-4(3H)-one scaffold is a testament to the power of heterocyclic chemistry in generating pharmacologically diverse molecules. The ease of synthesis and the ability to finely tune biological activity through substitution at the 3-position have established these compounds as a highly valuable class in medicinal chemistry. Research has successfully identified potent derivatives with anticancer, anticonvulsant, and antimicrobial properties.

The path forward will likely focus on several key areas:

  • Mechanism-Driven Design: Moving beyond broad screening to the rational design of derivatives that target specific enzymes or receptors, as seen with VEGFR-2 and Aurora kinase inhibitors.[8][20]

  • Combating Resistance: Developing quinazolinones that are effective against drug-resistant cancer cells and microbial strains.[8]

  • Optimizing Pharmacokinetics: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their bioavailability and in vivo efficacy.

  • Exploration of New Biological Targets: Investigating the potential of these derivatives against other therapeutic targets, such as those involved in inflammatory or viral diseases.[9][26]

By integrating modern synthetic techniques with a deep understanding of structure-activity relationships and molecular mechanisms, the full therapeutic potential of 3-substituted quinazolin-4(3H)-one derivatives can be realized, paving the way for the next generation of innovative medicines.

References

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2020). Taylor & Francis Online. Available at: [Link]

  • Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. (N.D.). PMC. Available at: [Link]

  • Design and Synthesis of Some 3-Substituted-2-[(2,4-dichlorophenoxy)-methyl]quinazolin-4(3H)-one Derivatives as Potential Anticonvulsant Agents. (N.D.). J-Stage. Available at: [Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (2019). DergiPark. Available at: [Link]

  • Design and synthesis of some new derivatives of 3H-quinazolin-4-one with promising anticonvulsant activity. (2003). Acta Pharmaceutica. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. (N.D.). PMC. Available at: [Link]

  • New fluorinated quinazolinone derivatives as anticonvulsant agents. (N.D.). Taylor & Francis Online. Available at: [Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (N.D.). Academia.edu. Available at: [Link]

  • A proposed mechanism for synthesis of 3-substituted quinazolin-4(3H)-ones. (N.D.). ResearchGate. Available at: [Link]

  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. (N.D.). PMC. Available at: [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). PMC. Available at: [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2024). MDPI. Available at: [Link]

  • Synthesis and structure-activity relationships of 3H-quinazolin-4-ones and 3H-pyrido[2,3-d]pyrimidin-4-ones as CXCR3 receptor antagonists. (2007). PubMed. Available at: [Link]

  • Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. (2010). ResearchGate. Available at: [Link]

  • One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties and FRET Application toward Protein Lysozyme. (2023). Taylor & Francis Online. Available at: [Link]

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (N.D.). Semantic Scholar. Available at: [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS Publications. Available at: [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dovepress. Available at: [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (N.D.). Eco-Vector Journals. Available at: [Link]

  • 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. (2016). Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (N.D.). ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ). (2025). Refubium - Freie Universität Berlin. Available at: [Link]

  • Study of Some Heterocyclic Compounds Made from a New 4(3H)-Quinazolinone and Their Biological and Antioxidant Activities. (2023). Chemical Methodologies. Available at: [Link]

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). ResearchGate. Available at: [Link]

  • Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. (2019). Frontiers. Available at: [Link]

  • Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. (N.D.). PMC. Available at: [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (N.D.). ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinazolin-4(3H)-one Derivatives. (2009). Taylor & Francis Online. Available at: [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2022). PMC. Available at: [Link]

  • Synthesis and Biological Screening of Some New Substituted-3H-Quinazolin-4-one Analogs as Antimicrobial Agents. (N.D.). Academia.edu. Available at: [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. Available at: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. Available at: [Link]

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (N.D.). University of Benghazi. Available at: [Link]

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Sources

Exploratory

Pharmacological profile of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

An In-Depth Technical Guide to the Pharmacological Profile of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one Authored by: A Senior Application Scientist Foreword The quinazolinone scaffold stands as a "privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

Authored by: A Senior Application Scientist

Foreword

The quinazolinone scaffold stands as a "privileged structure" in medicinal chemistry, a testament to its remarkable versatility and broad spectrum of pharmacological activities.[1] This guide delves into the specific pharmacological profile of a promising derivative, 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one. Our exploration is grounded in the synthesis of established research on quinazolinone analogues, aiming to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential as a therapeutic agent. We will dissect its anticipated mechanism of action, summarize relevant biological activities, and provide actionable experimental protocols for its further investigation.

Introduction: The Quinazolinone Core in Drug Discovery

Quinazolinones are a class of heterocyclic compounds characterized by a bicyclic structure where a benzene ring is fused to a pyrimidine ring.[2] This core structure has proven to be a fertile ground for the development of novel therapeutics, with derivatives exhibiting a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] The adaptability of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. The presence of a halogen, such as chlorine at the 6-position, and an amine-containing substituent, like a morpholine ring at the 3-position, have been shown to be critical for enhancing biological activity in several studies.[4]

Chemical Profile and Synthetic Strategy

Chemical Structure:

  • IUPAC Name: 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

  • Molecular Formula: C₁₂H₁₂ClN₃O₂

  • Core Scaffold: Quinazolin-4(3H)-one

  • Key Substituents:

    • A chloro group at the 6-position of the quinazolinone ring.

    • A morpholine ring attached to the nitrogen at the 3-position.

Plausible Synthetic Pathway:

While a specific synthesis for this exact compound is not detailed in the provided literature, a logical synthetic route can be inferred from established methods for creating similar 2,3-disubstituted 4(3H)-quinazolinones. A common approach involves a multi-step synthesis starting from an appropriately substituted anthranilic acid.

Experimental Workflow: Synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

A 2-Amino-5-chlorobenzoic acid B Acylation with Chloroacetyl chloride A->B C 2-(2-Chloroacetamido)-5-chlorobenzoic acid B->C D Cyclization with Formamide or similar reagent C->D E 6-Chloro-2-(chloromethyl)quinazolin-4(3H)-one D->E F Nucleophilic substitution with Morpholine E->F G 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one F->G

Caption: A plausible synthetic route for 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one.

Pharmacological Profile: A Multifaceted Potential

The pharmacological profile of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one is anticipated to be rich and varied, drawing from the established activities of its structural components. The quinazolinone core is a known pharmacophore for a range of biological targets, and the specific substitutions at the 6 and 3 positions are expected to modulate this activity.

Anticipated Anticancer Activity and Mechanism of Action

A significant body of research points to the potent anticancer activities of quinazolinone derivatives.[1][5] Several clinically approved and investigational drugs feature this scaffold.[6] The anticancer effects of these compounds are often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

3.1.1. Kinase Inhibition: A Primary Mode of Action

Many quinazolinone-based anticancer agents function as inhibitors of protein kinases.[6] The structural features of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one suggest its potential to target several important kinases implicated in cancer.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Several studies have highlighted the role of quinazolinone derivatives as VEGFR inhibitors, thereby impeding angiogenesis, a critical process for tumor growth and metastasis.[7] A series of quinazolin-4(3H)-one-morpholine hybrids have demonstrated potent anti-lung-cancer activity, with molecular docking studies indicating strong interactions with VEGFR1 and VEGFR2.[8]

  • Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors, with drugs like gefitinib being prominent examples.[6] Novel quinazoline derivatives continue to be explored as dual EGFR/CAIX inhibitors.[9]

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in cell cycle regulation, and their overexpression is common in many cancers.[10] Quinazolin-4(3H)-one derivatives have been identified as a new template for Aurora Kinase A (AKA) inhibitors, demonstrating antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR inhibitors.[11][12][13]

Signaling Pathway: Potential Kinase Targets in Cancer

cluster_cell Cancer Cell Compound 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one VEGFR VEGFR Compound->VEGFR Inhibition EGFR EGFR Compound->EGFR Inhibition AuroraA Aurora Kinase A Compound->AuroraA Inhibition PI3K PI3K Compound->PI3K Inhibition Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR->PI3K CellCycle Cell Cycle Progression AuroraA->CellCycle AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Potential kinase inhibition pathways of the topic compound in cancer cells.

Antimicrobial Potential

The quinazolinone scaffold is also recognized for its broad-spectrum antimicrobial properties.[4] Structure-activity relationship (SAR) studies have indicated that substitutions at the 2 and 3 positions, along with the presence of a halogen at the 6-position, can significantly enhance antimicrobial activity.[4] For instance, 6-nitro-3(H)-quinazolin-4-one has shown notable antibacterial activity against various bacterial strains.[14] The morpholine moiety itself is a component of several pharmacologically active molecules with antimicrobial effects.[15] Therefore, 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one is a promising candidate for development as a novel antibacterial or antifungal agent.

Structure-Activity Relationship (SAR) Insights

The specific structural features of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one are crucial to its anticipated pharmacological profile:

  • 6-Chloro Substitution: The presence of a halogen at this position has been linked to enhanced antimicrobial and cytotoxic activities.[4] This is likely due to its electron-withdrawing nature and its ability to form halogen bonds with biological targets.

  • 3-Morpholine Group: The morpholine ring is a common substituent in drug design due to its favorable physicochemical properties, including improved aqueous solubility.[15] In the context of quinazolinones, substitutions at the 3-position with various heterocyclic rings have been shown to be essential for potent biological activity.[7] The morpholine moiety can act as a hydrogen bond acceptor and its conformational flexibility can allow for optimal binding to target proteins.

Methodologies for Pharmacological Characterization

To empirically validate the pharmacological profile of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one, a series of well-established in vitro and in silico assays are recommended.

In Vitro Cytotoxicity Assessment

A foundational step in evaluating the anticancer potential of a novel compound is to determine its cytotoxicity against a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate cancer cells (e.g., A549 for lung cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with serial dilutions of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one for 48-72 hours.[7]

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assays

To identify the specific molecular targets of the compound, in vitro kinase inhibition assays are essential.

Protocol: Kinase Inhibition Assay (Generic)

  • Reaction Setup: In a suitable assay buffer, combine the kinase of interest (e.g., VEGFR2, EGFR, Aurora A), the substrate, and varying concentrations of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of each kinase.

In Silico Studies: Molecular Docking and Dynamics

Computational methods can provide valuable insights into the binding mode and stability of the compound within the active site of its target proteins.

Workflow: In Silico Target Validation

A Obtain 3D structure of target protein (e.g., VEGFR2) B Prepare protein and ligand (compound) structures A->B C Perform Molecular Docking B->C D Analyze binding poses and interactions C->D E Select best docked complex D->E F Run Molecular Dynamics (MD) simulations E->F G Analyze trajectory for stability (RMSD, RMSF) F->G H Identify key interacting residues G->H

Caption: A typical workflow for in silico analysis of compound-protein interactions.

Antimicrobial Susceptibility Testing

To assess the antimicrobial activity of the compound, standard broth microdilution or agar disk diffusion methods can be employed.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Prepare two-fold serial dilutions of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one in a 96-well plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Therapeutic Applications and Future Directions

Based on the synthesized pharmacological profile, 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one presents itself as a promising candidate for further development in several therapeutic areas:

  • Oncology: Its potential as a multi-targeted kinase inhibitor makes it an attractive candidate for the treatment of various cancers, particularly those driven by aberrant kinase signaling, such as non-small cell lung cancer and hepatocellular carcinoma.[7][11] Future research should focus on in vivo efficacy studies in animal models and the elucidation of its precise mechanism of action.

  • Infectious Diseases: The compound's anticipated antimicrobial properties warrant further investigation against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.[16]

Future research should aim to:

  • Confirm the hypothesized mechanisms of action through detailed biochemical and cellular assays.

  • Evaluate the compound's pharmacokinetic and pharmacodynamic properties in vivo.

  • Synthesize and screen analogues to optimize potency and selectivity.

  • Investigate potential synergistic effects when combined with existing therapeutic agents.[13]

Conclusion

6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one is a molecule of significant interest, situated at the confluence of a privileged chemical scaffold and strategic structural modifications. The in-depth analysis of related compounds strongly suggests a pharmacological profile characterized by potent anticancer and antimicrobial activities, likely mediated through the inhibition of key cellular targets such as protein kinases. The experimental and in silico methodologies outlined in this guide provide a clear roadmap for the comprehensive evaluation of this promising compound, paving the way for its potential translation into a novel therapeutic agent.

References

  • Auti, P. S., George, G., & Paul, A. T. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(70), 42827–42857. [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Expert Opinion on Drug Discovery. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 853. [Link]

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). ResearchGate. [Link]

  • Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]

  • Pele, R., Marc, G., Tiperciuc, B., Ionuț, I., Stana, A., Moldovan, C., Tatomir, C., Dragostin, O. M., Pîrnău, A., Vlase, L., Ungureanu, D., & Oniga, O. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 30(24), 5893. [Link]

  • Tokalı, F. S., Şenol, H., Ateşoğlu, Ş., & Akbaş, F. (2024). A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies. Chemical Biology & Drug Design, 104(1), e14599. [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (n.d.). ResearchGate. [Link]

  • Lee, J., Yang, H., Kyaw, K., Hu, R., Fan, Y., Lee, S., Kim, D., & Lee, T. J. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Pharmaceuticals, 15(6), 702. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100829. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7936. [Link]

  • Lee, J., Yang, H., Kyaw, K., Hu, R., Fan, Y., Lee, S., Kim, D., & Lee, T. J. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Pharmaceuticals, 15(6), 702. [Link]

  • Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. (2023). Bioorganic Chemistry, 132, 106352. [Link]

  • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2025). ResearchGate. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. [Link]

  • Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. (2020). Acta Pharmaceutica, 70(2), 161–178. [Link]

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  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. (2025). ACS Omega. [Link]

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Foundational

History and discovery of chloro-substituted quinazolinones

An In-Depth Technical Guide to the History and Discovery of Chloro-Substituted Quinazolinones Abstract The quinazolinone scaffold represents a cornerstone in medicinal chemistry, serving as the foundation for a diverse a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of Chloro-Substituted Quinazolinones

Abstract

The quinazolinone scaffold represents a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. The introduction of a chlorine substituent onto this privileged heterocyclic system has historically led to compounds with profound pharmacological effects, most notably in the realm of central nervous system depressants. This guide provides a comprehensive exploration of the history, discovery, synthesis, and biological activities of chloro-substituted quinazolinones. We delve into the seminal discovery of compounds like mecloqualone, tracing their development from initial synthesis to clinical application and eventual regulatory control. Furthermore, this document details the key synthetic methodologies, explores the critical structure-activity relationships (SAR) that govern their function, and elucidates their mechanisms of action. This technical guide is intended for researchers, scientists, and drug development professionals, offering expert insights and detailed protocols to inform future discovery efforts based on this versatile chemical scaffold.

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The quinazolinone framework, a fusion of benzene and pyrimidine rings, is a heterocyclic structure of significant interest due to its wide range of biological properties.[1] First isolated in 1869 by Griess, the quinazoline scaffold has since been identified in numerous natural products and synthetic compounds, establishing its role as a "privileged structure" in drug discovery.[1][2] The versatility of the quinazolinone core allows for substitutions at various positions, leading to a vast chemical space with diverse pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][4]

The introduction of halogen atoms, particularly chlorine, onto the quinazolinone ring system has proven to be a pivotal strategy for modulating potency and pharmacokinetic properties. This guide focuses specifically on the history and technical aspects of these chloro-substituted derivatives, which have a rich and complex history.

A Historical Timeline: From Synthesis to Sedation

The story of medicinally important quinazolinones began in the mid-20th century during a fervent period of pharmaceutical research.

The Precursor: Methaqualone

To understand the context of chloro-substituted quinazolinones, one must first consider their famous, non-chlorinated predecessor, methaqualone.

  • 1951: Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) was first synthesized in India by Indra Kishore Kacker and Syed Husain Zaheer during research aimed at discovering new antimalarial drugs.[5][6]

  • 1955: Its potent sedative-hypnotic properties were subsequently identified.[5]

  • 1960s-1970s: Marketed under brand names like Quaalude and Sopor, it became one of the most prescribed sedatives for treating insomnia and anxiety, perceived as a safer alternative to barbiturates.[5][6][7] A combination product with an antihistamine, known as Mandrax, was popular in Europe.[5][8]

  • 1980s: Widespread misuse, addiction, and public health concerns led to its commercial discontinuation and classification as a Schedule I drug in the United States in 1984.[5][6][7]

The Chlorinated Analogue: Mecloqualone

Building on the pharmacological profile of methaqualone, researchers explored structural analogues, leading to the synthesis of its chlorinated counterpart.

  • 1960: Mecloqualone (2-methyl-3-o-chlorophenyl-4(3H)-quinazolinone), the direct chlorinated analogue of methaqualone, was synthesized.[9][10]

  • Clinical Use: It was introduced as a hypnotic and sedative, primarily in Europe, under trade names such as Nubarene and Casfen.[9][10] Pharmacologically, it was noted for a more rapid onset but a shorter duration of action compared to methaqualone.[10]

  • Regulatory Control: Similar to methaqualone, concerns over its potential for abuse led to its withdrawal from medical use. In the United States, mecloqualone has been classified as a Schedule I controlled substance since 1975, indicating no currently accepted medical use and a high potential for abuse.[10][11]

Diversification of Chloro-Quinazolinone Research

Beyond sedative-hypnotics, the chloro-substituted quinazolinone scaffold has been investigated for a wide range of other therapeutic applications, demonstrating its chemical tractability and broad biological potential. Research has explored their use as:

  • Antiemetic and Gastrointestinal Motility Agents: New series of 6-chloro-2,3-dihydro-4(1H)-quinazolinones have been synthesized and shown to enhance gut peristalsis and inhibit cisplatin-induced emesis.[12]

  • Antibacterial Agents: Structure-activity relationship (SAR) studies have identified quinazolinones with chloro-substitutions as having potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13][14]

  • Quorum Sensing Inhibitors: 6-chloro-substituted quinazolinones have demonstrated superior activity in inhibiting the pqs quorum sensing system in Pseudomonas aeruginosa, a key regulator of virulence and biofilm formation.[15]

Synthesis of Chloro-Substituted Quinazolinones: A Technical Overview

The synthesis of the 4(3H)-quinazolinone core is well-established, with several named reactions providing reliable routes. The methods used for the clandestine production of mecloqualone are, in fact, standard organic synthesis procedures.[9][11]

Foundational Synthetic Routes

The two most common routes start from anthranilic acid or its derivatives.

  • One-Step Condensation: This method involves the direct reaction of anthranilic acid, an appropriate aniline (e.g., o-chloroaniline for mecloqualone), and acetic acid or acetic anhydride.[9][11] The mixture is refluxed, often with the addition of a dehydrating agent like polyphosphoric acid, to drive the cyclization.

  • Two-Step Synthesis (Grimmel, Guinther, and Morgan's Synthesis): This is a more controlled approach that proceeds via an N-acylanthranilic acid intermediate.[1]

    • Acylation: Anthranilic acid is first acylated, typically using acetic anhydride to form N-acetylanthranilic acid.

    • Condensation and Cyclization: The resulting N-acetylanthranilic acid is then condensed with an aniline (e.g., o-chloroaniline) in the presence of a dehydrating agent such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) to facilitate the removal of water and promote the final ring closure.[9][11]

The two-step method often provides a cleaner product and is a common choice for laboratory-scale synthesis.

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Figure 1: Two-step synthesis of Mecloqualone.

Experimental Protocol: Two-Step Synthesis of Mecloqualone

The following protocol is a representative example for the synthesis of 2-methyl-3-(o-chlorophenyl)-4(3H)-quinazolinone (Mecloqualone). Disclaimer: This protocol is for informational and educational purposes only. Mecloqualone is a controlled substance in many jurisdictions, and its synthesis should only be performed by licensed professionals in a legally sanctioned and appropriately equipped laboratory.

Step 1: Synthesis of N-Acetylanthranilic Acid

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (13.7 g, 0.1 mol).

  • Reagent Addition: Slowly add acetic anhydride (15.3 g, 0.15 mol) to the flask with stirring. The reaction is exothermic.

  • Reaction: Heat the mixture gently on a water bath for 30 minutes. A solid precipitate of N-acetylanthranilic acid should form.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The expected yield is approximately 16-17 g.

Step 2: Synthesis of Mecloqualone

  • Setup: In a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place the dried N-acetylanthranilic acid (17.9 g, 0.1 mol) and o-chloroaniline (12.75 g, 0.1 mol).

  • Solvent: Add a suitable inert solvent, such as toluene or xylene (150 mL), to the flask.

  • Reagent Addition: While stirring the suspension, slowly add phosphorus trichloride (9.15 g, 0.066 mol) from the dropping funnel over a period of 30 minutes.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a cold solution of sodium carbonate to neutralize the excess acid. Stir until effervescence ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with toluene. Combine the organic extracts.

  • Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude mecloqualone from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Structure-Activity Relationships (SAR) and Mechanism of Action

The biological activity of quinazolinones is highly dependent on the substitution patterns around the core scaffold.[16] The presence and position of a chloro-substituent are critical determinants of pharmacological effect.

The Role of Chlorine in Modulating Activity
  • CNS Depressants: For sedative-hypnotics like mecloqualone, the key features are the 2-methyl group and the 3-aryl substituent. The ortho-chloro group on the 3-phenyl ring is crucial for its specific hypnotic activity, differentiating it from methaqualone's ortho-tolyl group.

  • Anti-inflammatory Activity: Halogen substituents, including chlorine or fluorine, on the main quinazolinone benzene ring (Ring 1) can significantly enhance anti-inflammatory properties.[3] These compounds often act by inhibiting the NF-κB pathway, which downregulates the expression of inflammatory genes like COX-2 and iNOS.[3]

  • Anticonvulsant Activity: SAR studies have indicated that a chlorine atom at the 7-position of the quinazolinone ring tends to favor anticonvulsant activity.[16]

  • Antibacterial Activity: For antibacterial quinazolinones targeting Gram-positive organisms, a chloro-substituent at the para-position of a phenyl ring attached at position 1 was found to confer good activity.[14]

Table 1: Influence of Chloro-Substitution on Quinazolinone Biological Activity
Position of ClTherapeutic AreaEffect on ActivityReference(s)
3-(ortho-chlorophenyl)Sedative-HypnoticDefines mecloqualone's specific hypnotic profile[10][11]
6-positionAnti-inflammatoryEnhances inhibitory activity[3]
6-positionQuorum Sensing InhibitionIncreases potency against P. aeruginosa[15]
7-positionAnticonvulsantFavorable for activity[16]
Mechanism of Action

The mechanism by which chloro-substituted quinazolinones exert their effects varies with their therapeutic class.

  • Sedative-Hypnotics: Mecloqualone and methaqualone act as central nervous system depressants.[9] Their mechanism is similar to that of barbiturates, acting as positive allosteric modulators of the GABA-A receptor.[5] This enhances the inhibitory effects of the neurotransmitter GABA, leading to sedation and hypnosis.

  • Anti-inflammatory Agents: As mentioned, many quinazolinones exert anti-inflammatory effects by targeting the NF-κB signaling pathway.[3] In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals (like LPS), NF-κB translocates to the nucleus and initiates the transcription of inflammatory genes. Chloro-substituted quinazolinones can inhibit this translocation, thereby suppressing the inflammatory response.

dot

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Releases NF-κB Quinazolinone Chloro-Substituted Quinazolinone Quinazolinone->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Transcription of Inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Binds & Initiates caption2 Figure 2: Inhibition of the NF-κB pathway by quinazolinones.

Figure 2: Inhibition of the NF-κB pathway by quinazolinones.

Metabolism and Biotransformation

For drug development professionals, understanding the metabolic fate of a compound is paramount. Studies on mecloqualone have shown that its biotransformation in humans primarily occurs through hydroxylation at various positions on the quinazolinone and phenyl rings.[17] These hydroxylated metabolites are then typically conjugated and excreted. This metabolic pathway is a key consideration in designing new analogues with improved pharmacokinetic profiles, such as increased stability or altered duration of action.

Conclusion and Future Directions

The history of chloro-substituted quinazolinones is a compelling narrative of discovery, therapeutic application, and the critical importance of balancing efficacy with safety. From the notorious sedative-hypnotics like mecloqualone to modern candidates for treating cancer and infectious diseases, the chlorinated quinazolinone scaffold has proven its enduring value. The insights gained from decades of research into their synthesis, SAR, and mechanisms of action continue to inform and inspire the design of new, more selective, and safer therapeutic agents. The ongoing exploration of this chemical space promises to yield novel drug candidates that can address unmet medical needs, solidifying the quinazolinone core as a truly winning horse in drug discovery.

References

  • Methaqualone - Wikipedia. [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC. [Link]

  • Methaqualone and Analogs - Precursors and Reaction Product Identification.

  • Methaqualone | Description, Actions, Uses, & Side Effects | Britannica. [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC - NIH. [Link]

  • The History of Quaaludes Abuse and Addiction - Northpoint Recovery. [Link]

  • Synthesis, Structure−Activity Relationships, and Biological Profiles of a Quinazolinone Class of Histamine H3 Receptor Inverse Agonists - ACS Publications. [Link]

  • Recommended methods for the identification and analysis of methaqualone/mecloqualone - United Nations Office on Drugs and Crime. [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors - MDPI. [Link]

  • History of Quaaludes - Banyan Treatment Center. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes - Oriental Journal of Chemistry. [Link]

  • A new series of 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives as antiemetic and gastrointestinal motility enhancing agents - PubMed. [Link]

  • Mecloqualone - Grokipedia. [Link]

  • THE SYNTHESIS OF 2-QUINAZOLINONES AND HOMOLOGUES - Aston Publications Explorer. [Link]

  • Synthesis of Methaqualone, Mebroqualone, Mecloqualone, Piriquialone,... - ResearchGate. [Link]

  • Discovery of 4,4-Disubstituted Quinazolin-2-ones as T-Type Calcium Channel Antagonists. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. [Link]

  • Biotransformation of mecloqualone in man. Synthesis and identification of some major metabolites - PubMed. [Link]

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Protocols & Analytical Methods

Method

Synthesis protocol for 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

Application Note: Optimized Synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one Executive Summary This application note details a robust, scalable protocol for the synthesis of 6-Chloro-3-(morpholin-4-yl)quinazo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one . This scaffold is a critical pharmacophore in medicinal chemistry, often associated with PI3K/AKT pathway inhibition and antimicrobial activity.

Unlike generic quinazolinone syntheses, this protocol specifically addresses the challenge of constructing the N–N bond at the 3-position. We utilize a One-Pot, Two-Stage cyclocondensation strategy using Triethyl Orthoformate (TEOF) as both a solvent and a C1 synthon, followed by nucleophilic attack by 4-aminomorpholine. This method minimizes isolation steps and maximizes yield by driving the equilibrium toward the thermodynamic product.

Retrosynthetic Logic & Mechanism

To ensure high purity and yield, we must understand the reaction pathway. The synthesis relies on the "Niementowski-variation" involving a benzoxazinone intermediate.

  • Step 1 (Activation): 2-Amino-5-chlorobenzoic acid is cyclized using TEOF to form the reactive electrophile, likely an imino-ether or the in situ 6-chloro-4H-3,1-benzoxazin-4-one. TEOF serves a dual purpose: it provides the methine carbon (C2) and chemically scavenges water, driving the dehydration.

  • Step 2 (Nucleophilic Substitution/Recyclization): The addition of 4-aminomorpholine (a hydrazine derivative) attacks the electrophilic center. Unlike simple amines which might permanently open the ring, the hydrazine moiety facilitates a ring-closure (recyclization) to form the thermodynamically stable quinazolinone core with the desired N–N linkage.

Reaction Scheme Visualization

ReactionScheme cluster_conditions Critical Parameters Start 2-Amino-5-chlorobenzoic Acid Inter Intermediate (Benzoxazinone/Imino Ether) Start->Inter Reflux/H+ (-EtOH) TEOF Triethyl Orthoformate (TEOF) TEOF->Inter Product 6-Chloro-3-(morpholin-4-yl) quinazolin-4(3H)-one Inter->Product Ring Opening/ Closing Amine 4-Aminomorpholine Amine->Product Params Temp: 80-100°C Time: 4-6 hrs Catalyst: p-TSA (opt)

Caption: Mechanistic flow from anthranilic acid precursor to the N-N linked quinazolinone target via TEOF activation.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1]RoleCritical Quality Attribute
2-Amino-5-chlorobenzoic acid 171.581.0SMDryness (>98% purity)
Triethyl Orthoformate (TEOF) 148.205.0 - 10.0Reagent/SolventAnhydrous; Freshly distilled if yellow
4-Aminomorpholine 102.141.2NucleophileDo NOT use Morpholine. Must be the N-amino variant.[2][3]
p-Toluenesulfonic acid (p-TSA) 172.200.05CatalystOptional; accelerates Step 1
Ethanol (Absolute) 46.07N/ACo-solventAnhydrous
Step-by-Step Methodology

Step 1: Activation of the Anthranilic Acid

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂ or N₂ line). Moisture exclusion is critical.

  • Charge the flask with 2-Amino-5-chlorobenzoic acid (1.71 g, 10.0 mmol).

  • Add Triethyl Orthoformate (TEOF) (10 mL) and a catalytic amount of p-TSA (86 mg, 0.5 mmol).

  • Heat the suspension to reflux (approx. 100–110°C bath temperature).

  • Checkpoint: Stir for 2–3 hours. The solid should dissolve, and the solution may turn clear or slightly yellow, indicating the formation of the intermediate. Monitor by TLC (30% EtOAc/Hexane) to ensure consumption of the starting acid.

Step 2: Cyclization with 4-Aminomorpholine 6. Cool the reaction mixture slightly (to ~60°C). 7. Add 4-Aminomorpholine (1.22 g, 1.16 mL, 12.0 mmol) dropwise. Caution: Mild exotherm possible. 8. Return the mixture to reflux for an additional 4–6 hours. 9. Monitoring: Monitor by TLC. The intermediate spot should disappear, and a new, more polar spot (Product) should appear.

Step 3: Workup and Isolation 10. Cool the mixture to room temperature. Stirring overnight at RT often promotes better crystallization. 11. If precipitation is heavy: Filter the solid directly and wash with cold ethanol (2 x 5 mL). 12. If no precipitation occurs: Concentrate the solvent under reduced pressure (Rotavap) to ~20% volume. Add cold ethanol (10 mL) or diethyl ether to induce crystallization. 13. Purification: Recrystallize the crude solid from Ethanol or Ethanol/DMF (9:1) if the product is highly insoluble. 14. Dry the solid in a vacuum oven at 50°C for 6 hours.

Validation & Quality Control (Self-Validating System)

To ensure the protocol worked, compare your data against these expected parameters.

A. 1H NMR (DMSO-d6, 400 MHz) Expectations:

  • 
     8.35 ppm (s, 1H):  The diagnostic singlet for the C2-H  proton of the quinazolinone ring. If this is a doublet or missing, the ring did not close correctly.
    
  • 
     8.0 – 7.6 ppm (m, 3H):  Aromatic protons (H-5, H-7, H-8).
    
  • 
     3.85 (t, 4H) & 3.05 (t, 4H):  Morpholine ring protons. Note: If these peaks are shifted significantly upfield, check if you formed the salt of the starting amine instead of the product.
    

B. Mass Spectrometry (ESI-MS):

  • Calculated Mass: 265.06 Da (C₁₂H₁₂ClN₃O₂)

  • Observed: [M+H]⁺ = 266.1 (showing characteristic Chlorine isotope pattern 3:1 ratio for ³⁵Cl/³⁷Cl).

C. Melting Point:

  • Expected range: 165–168°C . Sharp range indicates high purity.

Troubleshooting & Optimization

Use the following decision tree to resolve common synthetic issues.

Troubleshooting Issue Problem Detected NoPrecip No Precipitate upon cooling Issue->NoPrecip LowYield Low Yield / Incomplete Reaction Issue->LowYield Impurity Impurity: Ring Opening (Amide) Issue->Impurity Evap Evaporate TEOF to 20% vol Add Et2O or Hexane NoPrecip->Evap Moisture Check Moisture Content Use Fresh TEOF Increase Reflux Time LowYield->Moisture Temp Reaction Temp too low Ensure vigorous reflux (>100°C) Impurity->Temp Thermodynamic Control Required

Caption: Decision matrix for optimizing yield and purity during the quinazolinone synthesis.

References

  • Vertex AI Search. (2025). Synthesis of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. 4[5]

  • SciSpace. (2021). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Activities. 6[5][7]

  • National Institutes of Health (NIH). (2019). Synthesis and evaluation of new quinazolin-4(3H)-one derivatives as potent antibacterial agents. European Journal of Medicinal Chemistry. 8[5]

  • ChemicalBook. (2023). 2-Amino-5-chlorobenzoic acid synthesis and properties. 3[5]

  • Organic Chemistry Portal. (2017). Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones. Synlett. 9

Sources

Application

Introduction: Unveiling the Therapeutic Potential of a Novel Quinazolinone Compound

An In-Depth Guide to the In Vitro Characterization of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Characterization of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents.[1][2] Derivatives of this heterocyclic system have demonstrated a vast spectrum of biological activities, most notably as potent anticancer agents.[2][3][4] Their mechanism of action frequently involves the targeted inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5][6] Key kinase families targeted by quinazolinone-based inhibitors include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[3][7][8][9]

This document provides a comprehensive suite of application notes and detailed protocols for the in vitro evaluation of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one . As a member of this promising class of compounds, it is hypothesized to function as a kinase inhibitor. The following assays are designed to provide a logical, stepwise characterization of the compound, starting from confirming its interaction with an intracellular target, quantifying its inhibitory effect on enzymatic activity, analyzing its impact on downstream signaling pathways, and finally, assessing its effect on cancer cell viability.

Section 1: Target Engagement Verification with the Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Before investing significant resources in detailed mechanistic studies, it is paramount to confirm that the compound of interest, 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one, can enter the cell and physically bind to its intended target protein. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct measurement of drug-target interaction within the native, complex environment of an intact cell.[10][11] The underlying principle is that ligand binding confers thermodynamic stability to the target protein, making it more resistant to heat-induced denaturation and aggregation.[10][11][12] By subjecting treated cells to a temperature gradient and quantifying the amount of soluble target protein remaining, we can directly observe target engagement.

Experimental Workflow: CETSA

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Fractionation cluster_3 Quantification a Seed cells in culture plates b Treat cells with 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one or Vehicle (DMSO) a->b c Harvest and resuspend cells b->c d Heat cell suspensions across a temperature gradient (e.g., 40°C - 70°C) c->d e Lyse cells via freeze-thaw cycles d->e f Centrifuge to separate soluble (supernatant) and aggregated (pellet) fractions e->f g Collect supernatant f->g h Analyze soluble target protein levels via Western Blot or other immunoassays g->h

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: CETSA for Target Engagement

This protocol is designed to generate a "melt curve" to determine the optimal temperature for subsequent isothermal dose-response experiments.

Materials:

  • Cancer cell line expressing the putative target kinase (e.g., MCF-7 for PI3K/Akt pathway studies).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one stock solution (in DMSO).

  • Phosphate Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • Thermal cycler or heating blocks.

  • Liquid nitrogen.

  • High-speed refrigerated centrifuge.

  • Reagents and equipment for Western Blotting (SDS-PAGE gels, PVDF membrane, primary antibody against the target protein, HRP-conjugated secondary antibody, ECL substrate).

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat the cells with a fixed, high concentration of the compound (e.g., 10-30 µM) or vehicle (DMSO) for 1-2 hours in the incubator.

  • Cell Harvesting: Harvest cells, wash with cold PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a final concentration of ~10-20 x 10^6 cells/mL.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12][13] This method effectively lyses cells without detergents that might interfere with protein aggregation.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize the protein concentrations for all samples. Analyze the amount of soluble target protein remaining at each temperature point by Western blotting.[12][13] A successful experiment will show a rightward shift in the melt curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization of the target protein.

Section 2: In Vitro Kinase Inhibition Assay

Expertise & Experience: Having confirmed target binding, the next logical step is to quantify the compound's effect on the target's enzymatic function. An in vitro kinase assay directly measures the ability of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one to inhibit the phosphorylation of a substrate by its target kinase.[5] These assays are typically performed in a cell-free system using purified recombinant kinase, a specific substrate, and ATP. The output is often a luminescent or fluorescent signal that correlates with the amount of ATP consumed or ADP produced.

Experimental Workflow: In Vitro Kinase Assay

cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis a Dispense recombinant kinase and specific substrate into microplate wells b Add serial dilutions of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one a->b c Initiate reaction by adding ATP solution b->c d Incubate at RT to allow phosphorylation c->d e Stop reaction and add detection reagent (e.g., Kinase-Glo®) d->e f Measure luminescence, which is inversely proportional to kinase activity e->f g Plot % inhibition vs. compound concentration f->g h Calculate IC50 value g->h

Caption: General workflow for an in vitro luminescent kinase inhibition assay.

Detailed Protocol: Luminescent Kinase Assay (e.g., PI3K)

This protocol is a general template adaptable for various kinases using a luminescent-based detection kit (e.g., Kinase-Glo®).

Materials:

  • Recombinant human kinase (e.g., PI3Kα).

  • Kinase-specific substrate (e.g., PIP2).

  • ATP solution.

  • Kinase assay buffer.

  • 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one.

  • Luminescent kinase assay kit (e.g., Kinase-Glo® Max).

  • White, opaque 96- or 384-well microplates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one in the appropriate assay buffer. Include a vehicle control (DMSO) and a no-kinase control.

  • Reaction Setup: To the wells of a white microplate, add the assay buffer, the recombinant kinase, and the specific substrate.

  • Inhibitor Addition: Add the serially diluted compound or controls to the appropriate wells. Incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to all wells.[14]

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect kinase activity by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of remaining ATP; a low luminescent signal indicates high kinase activity (ATP consumed) and vice versa.

  • Data Measurement: After a brief incubation, measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Section 3: Cellular Pathway Modulation via Western Blotting

Expertise & Experience: Demonstrating that a compound inhibits a purified enzyme is crucial, but it is equally important to show that it can modulate the relevant signaling pathway within a cellular context. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[9][15][16] If 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one is a PI3K inhibitor, it should decrease the phosphorylation of downstream effectors like Akt and S6 Kinase (S6K). Western blotting is the gold-standard technique for visualizing and quantifying these changes in protein phosphorylation.[9]

Signaling Pathway: PI3K/Akt/mTOR

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts Compound 6-Chloro-3-(morpholin-4-yl) quinazolin-4(3H)-one Compound->PI3K Inhibits PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activates pS6K p-S6K mTORC1->pS6K Activates S6K S6K Proliferation Cell Growth & Proliferation pS6K->Proliferation Promotes

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Detailed Protocol: Western Blot for Phospho-Protein Analysis

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116).

  • 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-p-S6K, anti-total-S6K, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate and imaging system.

Procedure:

  • Cell Treatment and Lysis: Seed cells and grow to 70-80% confluency. Treat cells with increasing concentrations of the compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-6 hours). Wash cells with cold PBS and lyse with ice-cold RIPA buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., total-Akt) and a loading control (e.g., GAPDH). A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective pathway inhibition.

Section 4: Assessment of Cellular Viability and Cytotoxicity

Expertise & Experience: The ultimate goal of an anticancer compound is to inhibit the proliferation of and/or kill cancer cells. Cellular viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound.[3] The MTT and Sulforhodamine B (SRB) assays are two of the most common and reliable colorimetric methods. The MTT assay measures the metabolic activity of viable cells, which reflects the cell number.[1][3] The SRB assay quantifies total cellular protein, which is also proportional to the number of cells.[3][17] Performing these assays across a panel of cancer cell lines provides crucial information on the compound's potency (IC50) and selectivity.

Experimental Workflow: Cytotoxicity Assays

cluster_0 Cell Seeding & Treatment cluster_1 Incubation cluster_2 Staining & Measurement cluster_3 Data Analysis a Seed cancer cells in 96-well plates b Treat with serial dilutions of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one a->b c Incubate for 48-72 hours b->c d Add staining reagent (e.g., MTT or SRB) c->d e Solubilize dye/formazan d->e f Measure absorbance with a microplate reader e->f g Plot % viability vs. compound concentration f->g h Calculate IC50 value g->h

Caption: General workflow for 96-well plate-based cytotoxicity assays (MTT/SRB).

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7).[3]

  • Complete culture medium.

  • 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3]

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]

  • Compound Treatment: The next day, treat the cells with a range of concentrations of the compound. Include vehicle-treated (control) and media-only (blank) wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[3]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.[4]

Section 5: Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro Activity
Assay TypeTarget/Cell LineEndpointResult (IC50)
In Vitro Kinase AssayRecombinant PI3KαEnzyme Inhibition0.15 µM
In Vitro Kinase AssayRecombinant Aurora AEnzyme Inhibition> 50 µM
Cell Viability (MTT)MCF-7 (Breast Cancer)Growth Inhibition1.2 µM
Cell Viability (MTT)HCT-116 (Colon Cancer)Growth Inhibition0.9 µM
Cell Viability (MTT)A549 (Lung Cancer)Growth Inhibition1.5 µM
Cell Viability (MTT)Beas-2B (Normal Lung)Growth Inhibition29.5 µM

Interpretation: The hypothetical data in Table 1 suggest that 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one is a potent and selective inhibitor of PI3Kα over other kinases like Aurora A. This enzymatic inhibition translates into effective growth inhibition in multiple cancer cell lines, with a favorable selectivity index when compared to a non-cancerous cell line.

References

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. NCBI. Retrieved from [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis: Antioxidant and Antiproliferative Activities of Novel Quinazolinone Derivatives. Retrieved from [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2020). Synthesis and antiproliferative evaluation of some novel quinazolin‐4(3H)‐one derivatives. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability assessed by the MTT method on the VERO cell line. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Retrieved from [Link]

  • Tokalı, F. S., et al. (2024). A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies. Chemical Biology & Drug Design. Retrieved from [Link]

  • Chen, C. H., et al. (2012). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PLoS ONE. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Retrieved from [Link]

  • Lee, J. H., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Molecules. Retrieved from [Link]

  • Frontiers. (2020). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. Retrieved from [Link]

  • Zeid, I. M. I., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Retrieved from [Link]

  • eScholarship.org. (n.d.). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Retrieved from [Link]

  • MDPI. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Retrieved from [Link]

  • Frontiers. (2021). Discovery of a New CDK4/6 and PI3K/AKT Multiple Kinase Inhibitor Aminoquinol for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • PubMed. (2023). Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. Retrieved from [Link]

  • ACS Omega. (2025). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • MDPI. (2021). PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches. Retrieved from [Link]

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Method

Application Note: In Vivo Dosage, Formulation, and Administration Protocols for Quinazolinone Derivatives

Introduction & Mechanistic Rationale Quinazolinones (specifically 4(3H)-quinazolinones) represent a highly versatile class of fused nitrogen heterocyclic pharmacophores. Depending on their structural substitutions, these...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinazolinones (specifically 4(3H)-quinazolinones) represent a highly versatile class of fused nitrogen heterocyclic pharmacophores. Depending on their structural substitutions, these compounds exhibit potent antibacterial, anti-leukemic, anti-inflammatory, and osteogenic activities 1. However, translating these compounds from in vitro hits to in vivo efficacy requires rigorous pharmacokinetic (PK) optimization.

A critical challenge in quinazolinone drug development is balancing lipophilicity (necessary for cell membrane penetration) with aqueous solubility and metabolic stability. For instance, the structural substitutions on the quinazolinone core directly dictate its metabolic fate. Derivatives possessing a phenol group (e.g., 3-OH) are highly susceptible to rapid Phase II metabolism (glucuronidation and sulfation) in the liver, leading to exceptionally high clearance rates (up to 186 mL/min/kg) and sub-therapeutic systemic exposure 1. Conversely, substituting the hydroxyl group with a carboxylate (3-CO₂H) sterically and electronically hinders this metabolic liability, reducing clearance to <7.0 mL/min/kg and exponentially increasing the Area Under the Curve (AUC).

This application note provides a comprehensive, self-validating framework for formulating, dosing, and administering quinazolinone derivatives in murine models, grounded in mechanistic causality.

Standardized Formulation Protocols

Because of their inherently high lipophilicity, raw quinazolinones often exhibit poor aqueous solubility. Administering unoptimized suspensions intravenously can cause fatal pulmonary embolisms in mice, while oral administration yields erratic absorption. Therefore, a multi-component co-solvent system is mandatory to maintain the compound in a clear solution 2.

Protocol A: DMSO/PEG/Tween Micellar System (Preferred for IV/IP) Causality: DMSO acts as the primary solubilizer breaking the compound's crystal lattice energy; PEG300 provides a viscous, miscible matrix preventing precipitation upon aqueous dilution; Tween-80 acts as a surfactant to form stable micelles in the bloodstream.

  • Weigh the required mass of the quinazolinone derivative.

  • Add 10% (v/v) DMSO and vortex until completely dissolved.

  • Sequentially add 40% (v/v) PEG300 , followed by 5% (v/v) Tween-80 , vortexing vigorously after each addition.

  • Slowly add 45% (v/v) sterile Saline dropwise while sonicating to prevent localized precipitation. (Validation Check: The final solution must be optically clear, yielding a solubility of ≥ 2.75 mg/mL).

Protocol B: Cyclodextrin Inclusion Complex (Preferred for PO) Causality: Cyclodextrins form a hydrophobic cavity that shields the quinazolinone from the aqueous gastrointestinal environment, drastically improving oral bioavailability (%F).

  • Dissolve the compound in 10% (v/v) DMSO .

  • Add 90% (v/v) of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline solution and sonicate 2.

Step-by-Step Administration Methodologies

Workflow 1: Intravenous (IV) Dosing for Acute MRSA Peritonitis Models Objective: Rapidly achieve a Cmax above the Minimum Inhibitory Concentration (MIC) for PBP1/PBP2a inhibition 1.

  • Preparation: Warm the formulated solution (Protocol A) to 37°C to match murine body temperature and reduce injection viscosity.

  • Dosing: Administer a single dose of 5 to 10 mg/kg via the lateral tail vein using a 27-30G needle. The total volume should not exceed 5 mL/kg (e.g., 100 µL for a 20g mouse).

  • Validation & Observation: Monitor for 48 hours. Efficacy is defined by the ED50 (dose resulting in 50% survival). Lead compounds (e.g., Quinazolinone 27) should sustain plasma levels above MIC for >2 hours post-IV injection.

Workflow 2: Intraperitoneal (IP) Dosing for Oncology (WEHI-3 Leukemia) Models Objective: Induce endoplasmic reticulum (ER) stress and intrinsic apoptosis in leukemic cells 3.

  • Preparation: Inoculate BALB/c mice intravenously with 1×10⁶ WEHI-3 cells.

  • Dosing: Administer the quinazolinone derivative (e.g., MJ-29) intraperitoneally at 10 mg/kg or 20 mg/kg on alternate days for a total of 8 doses.

  • Causality of Route: IP administration allows for slower systemic absorption compared to IV, providing the sustained exposure necessary for upregulating p-eIF2α and CHOP pathways, and activating Calpain-1-mediated intracellular Ca²⁺ release 3.

Workflow 3: Oral (PO) Gavage for Anti-Inflammatory / Osteoporotic Models Objective: Assess systemic distribution and long-term efficacy.

  • Preparation: Fast mice overnight prior to dosing to standardize gastric absorption and prevent food-drug binding interactions.

  • Dosing: Administer 5 mg/kg for osteoporotic models 4 or up to 25-50 mg/kg for anti-inflammatory models 5 via oral gavage using a bulb-tipped gastric needle.

  • Toxicity Threshold: Acute oral toxicity (OECD 423 guidelines) demonstrates that many quinazolinones possess a high safety margin, with no lethal effects observed up to a single dose of 2000 mg/kg 5.

Quantitative Data Summaries

Table 1: Comparative Pharmacokinetic and Efficacy Parameters of Key Quinazolinone Derivatives in Mice

Compound / ModelRouteDose (mg/kg)CL (mL/min/kg)AUC (µg·min/mL)Half-life (h)Efficacy / ED50
Compound 15 (MRSA)IV10186.026.80.4Inactive (Rapid clearance)
Compound 2 (MRSA)IV107.11410.022.3ED50 = 9.4 mg/kg
Compound 27 (MRSA)PO10N/AHigh (Oral F%)LongSuperior to Cmpd 2
S019-0385 (Osteo)PO5N/AN/AN/AF% = 6.90%
MJ-29 (Leukemia)IP20N/AN/AN/AIncreased survival rate

Data synthesized from PK profiling studies 1, 3, and 4.

Mechanistic Workflows & Signaling Pathways

Workflow N1 Quinazolinone Formulation (DMSO/PEG300/Tween-80/Saline) N2 Administration Route Selection (IV, PO, or IP) N1->N2 Solubility ≥ 2.75 mg/mL N3 Pharmacokinetic Profiling (LC-MS/MS Plasma Analysis) N2->N3 Single Dose (5-20 mg/kg) N4 Efficacy Models (e.g., MRSA Peritonitis, WEHI-3 Leukemia) N3->N4 AUC, CL, Vd Optimization N5 Tissue Distribution & Toxicity (OECD 423 Guidelines) N4->N5 End-point Analysis

In Vivo Pharmacokinetic and Efficacy Workflow for Quinazolinone Derivatives.

Pathway Q Quinazolinone (MJ-29) Intraperitoneal Admin ER Endoplasmic Reticulum Stress (p-eIF2α, CHOP Upregulation) Q->ER Ca Intracellular Ca2+ Release (Calpain 1 Activation) Q->Ca Mito Mitochondrial Dysfunction (Intrinsic Pathway) ER->Mito Ca->Mito Apo Apoptosis of WEHI-3 Leukemic Cells Mito->Apo

Mechanistic Pathway of Quinazolinone MJ-29 Inducing Apoptosis in WEHI-3 Leukemia Models.

Conclusion

The successful in vivo application of quinazolinone derivatives hinges on neutralizing their lipophilic liabilities through strategic co-solvent formulations and understanding their structure-metabolism relationships. By strictly adhering to the dosing parameters, clearance considerations, and administration routes outlined above, researchers can ensure reproducible pharmacokinetics, thereby validating the true therapeutic potential of this privileged scaffold.

References
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. nih.gov.
  • Novel Quinazolinone MJ-29 Triggers Endoplasmic Reticulum Stress and Intrinsic Apoptosis in Murine Leukemia WEHI-3 Cells and Inhibits Leukemic Mice. plos.org.
  • Preclinical pharmacokinetic exploration of a novel osteoporotic quinazolinone-benzopyran-indole hybrid (S019-0385) using LC-MS/MS. tandfonline.com.
  • Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models.
  • 4(3H)

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Application

Microwave-assisted synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

Application Note: Microwave-Assisted Synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one Executive Summary & Rationale The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in modern drug discovery, wi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

Executive Summary & Rationale

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in modern drug discovery, widely recognized for its potent ability to inhibit receptor tyrosine kinases (such as EGFR) and its broad spectrum of anti-inflammatory and anti-tumor activities 1. Specifically, the introduction of a morpholine ring at the N3 position enhances the molecule's aqueous solubility and conformational rigidity, while a halogen modification (6-chloro) improves lipophilic target binding.

Historically, the synthesis of the 3H-quinazolin-4-one core relies on the Niementowski reaction, which involves the cyclocondensation of anthranilic acid derivatives. However, this conventional thermal approach is notoriously inefficient, requiring harsh temperatures (130–150 °C) and prolonged reaction times (up to 12 hours), which often lead to thermal degradation, poor yields, and tedious purification processes 2.

To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. By utilizing dielectric heating to directly excite polar intermediates, MAOS drastically reduces reaction times from hours to minutes, improves thermodynamic control, and aligns with green chemistry principles by enabling solvent-free or highly concentrated conditions 3. This application note details a robust, self-validating, two-step one-pot microwave protocol for synthesizing 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one.

Mechanistic Pathway & Chemical Logic

The synthesis is designed as a cascade reaction that capitalizes on the rapid energy transfer of microwave irradiation.

  • Step 1: Benzoxazinone Formation. 5-chloroanthranilic acid is reacted with triethyl orthoformate. Here, triethyl orthoformate serves a dual purpose: it acts as a dehydrating C1 synthon and a solvent. Microwave heating accelerates the elimination of ethanol, driving the rapid formation of the highly reactive intermediate, 6-chloro-4H-benzo[d][1,3]oxazin-4-one.

  • Step 2: Nucleophilic Ring Opening and Cyclodehydration. Upon the addition of 4-aminomorpholine, the primary amine acts as a nucleophile, attacking the highly electrophilic C2 position of the benzoxazinone intermediate. This opens the ring to form an amide intermediate. Subsequent microwave irradiation provides the precise activation energy required for intramolecular cyclodehydration, yielding the thermodynamically stable quinazolinone core without degrading the sensitive morpholine moiety 4.

G A 5-Chloroanthranilic Acid + Triethyl Orthoformate B Microwave Heating (120°C, 10 min) A->B C 6-Chloro-4H-benzo[d][1,3]oxazin-4-one (Reactive Intermediate) B->C - EtOH D Addition of 4-Aminomorpholine (Nucleophilic Attack) C->D E Ring-Opened Amide Intermediate D->E F Microwave Cyclodehydration (130°C, 15 min) E->F G 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one (Target Product) F->G - H2O

Reaction mechanism and workflow for the microwave-assisted synthesis of the quinazolinone core.

Experimental Protocol: A Self-Validating System

This protocol is engineered to be self-validating. By utilizing thin-layer chromatography (TLC) checkpoints and a highly specific precipitation workup, the system natively prevents the carryover of unreacted starting materials.

Materials & Equipment:

  • 5-Chloroanthranilic acid (1.0 equiv, 5.0 mmol)

  • Triethyl orthoformate (1.5 equiv, 7.5 mmol)

  • 4-Aminomorpholine (1.2 equiv, 6.0 mmol)

  • Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with internal IR temperature monitoring.

Step-by-Step Methodology:

  • Initial Condensation: In a 30 mL microwave-safe quartz vessel equipped with a magnetic stir bar, suspend 5-chloroanthranilic acid (858 mg, 5.0 mmol) in triethyl orthoformate (1.25 mL, 7.5 mmol).

  • First Irradiation Phase: Seal the vessel and subject the mixture to microwave irradiation at 120 °C for 10 minutes (Dynamic power mode, max 150 W).

    • Self-Validation Checkpoint: Sample the reaction. TLC (Hexane:EtOAc 7:3) should show the complete disappearance of the starting material and the formation of a highly UV-active spot (254 nm) corresponding to the benzoxazinone intermediate. Proceeding without this confirmation risks complex side-product formation.

  • Amination: Cool the vessel to 50 °C using compressed air. Carefully unseal and add 4-aminomorpholine (613 mg, 6.0 mmol) dropwise. The mixture will become exothermic as the ring-opening occurs.

  • Second Irradiation Phase (Cyclodehydration): Reseal the vessel and irradiate at 130 °C for 15 minutes. The elevated temperature is strictly required to overcome the activation barrier of the final dehydration step.

  • Self-Purifying Workup: Cool the reaction mixture to room temperature and pour it into 50 mL of crushed ice-water under vigorous stirring. The target quinazolinone will precipitate out as a crystalline solid due to its low aqueous solubility. Filter the precipitate under vacuum, wash with cold ethanol (2 × 10 mL) to remove any residual orthoester or amine, and dry in a vacuum oven at 60 °C for 4 hours.

Optimization & Quantitative Data

The superiority of microwave dielectric heating over conventional convective heating is demonstrated in the optimization data below. Conventional reflux fails to drive the cyclodehydration to completion efficiently, whereas microwave irradiation at 130 °C yields exceptional purity and recovery.

Table 1: Optimization of Reaction Parameters

Heating MethodReagentsTemp (°C)Time (min)Isolated Yield (%)Purity (LC-MS)
Conventional Reflux5-CAA + TEOF + 4-AM130720 (12h)45%< 80%
Microwave5-CAA + TEOF + 4-AM1003062%85%
Microwave5-CAA + TEOF + 4-AM1201578%92%
Microwave (Optimized) 5-CAA + TEOF + 4-AM 130 15 88% > 98%

(Note: 5-CAA = 5-chloroanthranilic acid; TEOF = triethyl orthoformate; 4-AM = 4-aminomorpholine)

Analytical Validation

To ensure absolute scientific integrity, the synthesized 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one must be validated against expected spectral data. The presence of the morpholine ring is distinctly verifiable via NMR.

Table 2: Analytical Characterization Summary

Analytical TechniqueKey Signals / ObservationsStructural Assignment
¹H NMR (400 MHz, DMSO-d₆)δ 8.35 (s, 1H), 8.10 (d, 1H), 7.85 (dd, 1H), 7.70 (d, 1H)Confirms the intact quinazolinone aromatic core and the characteristic C2-H proton.
¹H NMR (400 MHz, DMSO-d₆)δ 3.80 (t, 4H), 3.15 (t, 4H)Confirms the morpholine ring (O-CH₂ and N-CH₂ respectively).
¹³C NMR (100 MHz, DMSO-d₆)δ 159.5Confirms the C=O (Carbonyl carbon of the lactam ring).
HRMS (ESI-TOF)m/z calculated for C₁₂H₁₃ClN₃O₂[M+H]⁺: 266.0696Validates exact mass and the characteristic 3:1 isotopic pattern of the chlorine atom.

Conclusion

The microwave-assisted synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one represents a highly efficient, green, and scalable methodology for accessing privileged heterocyclic scaffolds. By utilizing a two-step, one-pot cascade reaction governed by precise dielectric heating, researchers can bypass the limitations of the traditional Niementowski reaction, achieving superior yields and purity in a fraction of the time.

References

  • [2] Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles. tandfonline.com. 2

  • [1] Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. nih.gov.1

  • [4] Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. nih.gov. 4

  • [3] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. frontiersin.org.3

Sources

Method

Application Note: Handling, Storage, and Solubilization of Quinazolinone Research Chemicals

Abstract Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting diverse biological activities including EGFR inhibition, antimicrobial, and anticonvulsant effects.[1] However, their...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting diverse biological activities including EGFR inhibition, antimicrobial, and anticonvulsant effects.[1] However, their specific physicochemical properties—high crystal lattice energy, poor aqueous solubility, and potential for hydrolytic ring-opening—pose significant challenges in handling and storage. This guide provides a standardized, field-proven protocol for the lifecycle management of these compounds, from receipt to experimental application, ensuring data reproducibility and compound integrity.

Chemical Background & Physicochemical Profile

The 4(3H)-quinazolinone core consists of a benzene ring fused to a pyrimidine ring.[1][2] The presence of the amide-like lactam functionality (–NH–CO–) allows for tautomeric equilibrium (lactam-lactim), which significantly influences solubility and reactivity.

  • Lipophilicity: Generally moderate to high (LogP > 2.5), leading to poor water solubility.

  • Lattice Energy: High melting points (>200°C) often observed due to strong intermolecular hydrogen bonding and

    
    -stacking, requiring aggressive solvents (DMSO, DMF) for initial solubilization.
    
  • Stability: The core is generally stable to oxidation but susceptible to nucleophilic attack at the C4 and C2 positions, particularly under basic hydrolytic conditions which can lead to ring cleavage (yielding anthranilic acid derivatives).

Health, Safety, and Environment (HSE) Protocol

Hazard Classification (GHS): Most quinazolinone research chemicals are classified as Irritants or Toxic .

  • H315/H319: Causes skin/serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

  • H301/H331: Toxic if swallowed or inhaled (compound specific).

Containment Strategy

Due to the potential potency of novel derivatives (e.g., nanomolar kinase inhibitors), all solid handling must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with HEPA filtration.

  • PPE: Double nitrile gloves, lab coat with cuff seals, and safety goggles.

  • Static Control: These powders are often electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent dispersal.

Storage Guidelines

Solid State Storage
  • Temperature: Store long-term at -20°C . For highly unstable derivatives (e.g., those with reactive Michael acceptors), -80°C is recommended.

  • Desiccation: Quinazolinones can be hygroscopic. Store vials inside a secondary container (desiccator jar) with active silica gel or Drierite.

  • Light Protection: Store in amber glass vials or wrap clear vials in aluminum foil. Laser irradiation and intense UV have been shown to degrade specific quinazolinone derivatives.

Solution Storage (Stock Solutions)
  • Solvent: Dimethyl sulfoxide (DMSO) is the standard storage solvent (usually 10 mM or 50 mM).

  • Stability Warning: While often assumed stable, quinazolinones in DMSO can undergo aggregation or slow degradation over time.

    • Recommendation: Use stock solutions within 1 month if stored at -20°C.[5]

    • Best Practice: Aliquot stocks into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Repeated freeze-thaw promotes precipitation and concentration gradients.

Solubilization and Formulation Protocols

This section details the critical "Self-Validating" method for preparing solutions. The most common failure mode in quinazolinone research is "crashing out" (precipitation) upon dilution into aqueous media, leading to false-negative biological data.

Standard In Vitro Preparation (Cell-Based Assays)

Objective: Prepare a clear working solution in cell culture media (typically < 1% DMSO).

  • Dissolution: Weigh compound and add anhydrous DMSO to achieve a 10 mM stock.

    • Validation: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at 40°C for 5 minutes. Inspect visually against a dark background.

  • Serial Dilution: Perform intermediate dilutions in DMSO first, not directly into media.

  • Final Dilution: Spike the DMSO concentrate into pre-warmed (37°C) media while vortexing.

    • Critical Check: Hold the tube up to a light source immediately after mixing. Any "cloudiness" or Tyndall effect indicates micro-precipitation. If observed, the concentration exceeds the solubility limit; reduce concentration or switch to the In Vivo formulation protocol.

Advanced In Vivo Formulation (Step-Wise Addition)

For animal studies, simple DMSO/Water mixtures often fail. Use this proven "Step-Wise" co-solvent system to maintain solubility.

Protocol:

  • Step 1: Dissolve fully in 10% DMSO (of final volume). Vortex until clear.

  • Step 2: Add 40% PEG300 (Polyethylene glycol). Vortex thoroughly. The solution becomes viscous; ensure mixing is complete.

  • Step 3: Add 5% Tween-80 .[6] Vortex.

  • Step 4: Slowly add 45% Saline (0.9% NaCl) dropwise while vortexing.

    • Why? Adding saline too fast causes "shock precipitation" of the hydrophobic quinazolinone.

Visualization of Solubilization Logic

SolubilizationLogic Start Solid Quinazolinone Derivative SolventSelect Primary Solvent: Anhydrous DMSO Start->SolventSelect Check1 Visual Check: Clear Solution? SolventSelect->Check1 Sonicate Sonicate (40°C, 5 min) Check1->Sonicate Particles Visible AppSelect Application? Check1->AppSelect Clear Sonicate->Check1 InVitro In Vitro (Cell Culture) AppSelect->InVitro InVivo In Vivo (Animal) AppSelect->InVivo DiluteMedia Dilute into Media (Max 0.5% DMSO) InVitro->DiluteMedia CoSolvent Step-wise Formulation: 1. DMSO 2. PEG300 3. Tween-80 4. Saline InVivo->CoSolvent PrecipCheck CRITICAL QC: Precipitation Check DiluteMedia->PrecipCheck CoSolvent->PrecipCheck Proceed Proceed to Experiment PrecipCheck->Proceed Clear Fail Reduce Conc. or Change Solvent PrecipCheck->Fail Cloudy/Ppt

Figure 1: Decision tree for solubilization and formulation of quinazolinone derivatives, emphasizing critical visual QC steps.

Quality Control & Stability Monitoring

Purity Verification (HPLC-UV)

Before starting a major campaign, verify the compound's integrity. Quinazolinones generally absorb strongly in the UV region (254 nm and 300-350 nm).

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Degradation Markers: Look for the appearance of early-eluting peaks, which often correspond to the hydrolyzed anthranilic acid byproduct (ring opening).

Emergency Procedures (Spill Cleanup)

In the event of a powder spill:

  • Evacuate the immediate area if the compound is volatile or highly potent.

  • Dampen a paper towel with ethanol (do not sweep dry powder, as this creates aerosols).

  • Wipe the spill gently from the outside in.

  • Dispose of waste as Hazardous Chemical Waste (Cytotoxic/Toxic stream).

Experimental Workflow Summary

Workflow Receipt Receipt & Log (Date/Lot#) QC Purity Check (LC-MS/NMR) Receipt->QC StoreSolid Storage (Solid) -20°C, Desiccated QC->StoreSolid MakeStock Make Stock (DMSO, 10mM) StoreSolid->MakeStock Aliquot Aliquot & Store (-20°C or -80°C) MakeStock->Aliquot Thaw Thaw & Vortex Aliquot->Thaw On Demand Dilute Dilute & Inspect Thaw->Dilute

Figure 2: Lifecycle workflow ensuring compound integrity from receipt to usage.

References

  • Stability of Quinazoline Derivatives in DMSO: Title: Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Source: AIP Conference Proceedings (2011).[1][7] URL:[Link]

  • Safety & Hazards (SDS): Title: Safety Data Sheet: 4(3H)-Quinazolinone.[4][8] Source: Fisher Scientific. URL:[Link]

  • Chemical Reactivity & Hydrolysis: Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.[1] Source: PMC (PubMed Central). URL:[Link]

Sources

Application

Scalable Synthetic Routes for 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one: An Application Note

Abstract The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note presents a detailed, scalable, and robust synthetic stra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note presents a detailed, scalable, and robust synthetic strategy for the preparation of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one, a compound of significant interest for drug discovery programs. The presented route emphasizes process efficiency, scalability, and high purity of the final product, utilizing a key benzoxazinone intermediate. Detailed, step-by-step protocols for each synthetic transformation are provided, along with a discussion of the underlying chemical principles and process optimization considerations for large-scale production.

Introduction and Strategic Overview

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitution pattern on the quinazolinone core dictates its pharmacological profile, making the development of efficient and versatile synthetic routes a critical endeavor for medicinal chemists and drug development professionals.

The target molecule, 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one, incorporates two key pharmacophoric elements: a halogenated benzene ring and a morpholine moiety at the N-3 position. A scalable synthesis requires a strategy that is high-yielding, uses readily available starting materials, and avoids chromatographical purification where possible.

The most common and reliable method for constructing 2,3-disubstituted-4(3H)-quinazolinones involves the use of a benzoxazinone intermediate.[1][3] This approach offers superior control and efficiency compared to other methods. Our selected strategy, therefore, proceeds via a three-step sequence starting from commercially available 2-amino-5-chlorobenzoic acid.

Retrosynthetic Analysis and Workflow

A logical retrosynthetic analysis of the target compound identifies the key benzoxazinone intermediate, 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one, as a critical building block. This intermediate can be readily accessed from 2-amino-5-chlorobenzoic acid. The final quinazolinone ring is then constructed by condensing the benzoxazinone with 4-aminomorpholine.

Retrosynthesis Target 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one Disconnect1 C-N Bond Formation (Quinazolinone Cyclization) Target->Disconnect1 Intermediate1 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one Disconnect1->Intermediate1 Intermediate2 4-Aminomorpholine Disconnect1->Intermediate2 Disconnect2 C-N Bond Formation (Benzoxazinone Cyclization) Intermediate1->Disconnect2 StartingMaterial1 2-Amino-5-chlorobenzoic Acid Disconnect2->StartingMaterial1 Reagent1 Acetic Anhydride Disconnect2->Reagent1

Caption: Retrosynthetic strategy for the target compound.

This workflow outlines a convergent synthesis where the two key fragments are prepared separately and combined in the final step.

Comparative Analysis of Synthetic Methodologies

The critical step in this synthesis is the condensation of the benzoxazinone intermediate with an amine. While various conditions can achieve this transformation, the choice of solvent and temperature is crucial for scalability and yield.

ParameterMethod A: Reflux in EthanolMethod B: Acetic Acid at RefluxMethod C: DMF at High Temp.Rationale for Selection
Solvent EthanolGlacial Acetic AcidN,N-Dimethylformamide (DMF)Acetic acid acts as both solvent and catalyst, driving the reaction to completion. DMF is effective but has a high boiling point, making removal difficult.
Temperature ~78 °C~118 °C100-120 °CHigher temperature in acetic acid ensures rapid ring-opening and cyclization, often leading to shorter reaction times.
Yield Moderate to GoodGood to ExcellentGood to ExcellentAcetic acid often provides cleaner reactions and higher yields for this specific transformation.[4]
Work-up Evaporation, TriturationDilution with water, FiltrationDilution with water, ExtractionThe precipitation of the product upon dilution with water from acetic acid provides a simple, non-chromatographic isolation method suitable for large scale.
Scalability GoodExcellentModerateThe simple work-up and high yields in acetic acid make it the most scalable and cost-effective option.

Based on this analysis, refluxing in glacial acetic acid is the recommended method for the final condensation step due to its efficiency, simplicity of work-up, and high scalability.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate I)

This protocol describes the cyclization of 2-amino-5-chlorobenzoic acid using acetic anhydride to form the key benzoxazinone intermediate.[5]

Protocol1 cluster_start Starting Materials cluster_process Process cluster_product Product SM1 2-Amino-5-chlorobenzoic Acid P1 Combine and heat to reflux (130-140°C) for 2 hours SM1->P1 SM2 Acetic Anhydride SM2->P1 P2 Cool to room temperature P1->P2 P3 Cool further in ice bath P2->P3 P4 Filter the precipitate P3->P4 P5 Wash with cold petroleum ether P4->P5 P6 Dry under vacuum P5->P6 Product 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (White Crystalline Solid) P6->Product

Caption: Workflow for the synthesis of Intermediate I.

Materials:

  • 2-Amino-5-chlorobenzoic acid (100 g, 0.583 mol)

  • Acetic anhydride (250 mL, 2.65 mol)

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-chlorobenzoic acid (100 g).

  • Add acetic anhydride (250 mL) to the flask.

  • Heat the mixture to reflux (approximately 130-140 °C) with stirring. The solid will dissolve upon heating.

  • Maintain the reflux for 2 hours. Monitor the reaction completion by TLC (thin-layer chromatography) if desired.

  • After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Crystals will begin to form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold petroleum ether (2 x 100 mL) to remove residual acetic anhydride.

  • Dry the product under vacuum at 50 °C to a constant weight.

Expected Outcome:

  • Yield: 105-110 g (92-96%)

  • Appearance: White to off-white crystalline solid.

  • Purity: Typically >98% by NMR, suitable for use in the next step without further purification.

Protocol 2: Synthesis of 4-Aminomorpholine (Intermediate II)

4-Aminomorpholine can be prepared from morpholine via a two-step nitrosation and reduction sequence.[6]

Materials:

  • Morpholine (87 g, 1.0 mol)

  • Sodium nitrite (76 g, 1.1 mol)

  • Hydrochloric acid (37%, ~92 mL)

  • Zinc powder (130 g, 2.0 mol)

  • Palladium on carbon (5% w/w, 2.0 g)

  • Ammonium chloride (5.35 g, 0.1 mol)

Procedure:

Step A: Synthesis of 4-Nitrosomorpholine

  • In a flask cooled to 0-5 °C, dissolve morpholine in water.

  • Slowly add hydrochloric acid to form the morpholine hydrochloride salt.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

  • Stir for 1-2 hours. The product, 4-nitrosomorpholine, will separate as an oil.

  • Extract the product with a suitable solvent (e.g., dichloromethane), dry the organic layer, and concentrate to obtain the intermediate.

Step B: Reduction to 4-Aminomorpholine

  • In a multi-neck flask, suspend 4-nitrosomorpholine (from Step A) in water. Add ammonium chloride and the Pd/C catalyst.[6]

  • Heat the mixture to 30-50 °C.

  • Add zinc powder portion-wise, controlling the exothermic reaction to maintain the temperature.

  • After the addition is complete, stir for an additional 2-3 hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove zinc and the catalyst.

  • The aqueous filtrate contains 4-aminomorpholine. It can be isolated by distillation under reduced pressure.

Expected Outcome:

  • Yield: 65-75% over two steps.

  • Appearance: Colorless to pale yellow liquid.

Protocol 3: Synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one (Final Product)

This final step involves the condensation of the benzoxazinone intermediate with 4-aminomorpholine to form the target quinazolinone.[1][4]

Materials:

  • 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate I) (97.8 g, 0.5 mol)

  • 4-Aminomorpholine (Intermediate II) (56.2 g, 0.55 mol, 1.1 eq)

  • Glacial Acetic Acid (500 mL)

Procedure:

  • Charge a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and temperature probe with 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (97.8 g).

  • Add glacial acetic acid (500 mL) and begin stirring.

  • Add 4-aminomorpholine (56.2 g) to the suspension.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The reaction mixture should become a clear solution before the product begins to precipitate.

  • Monitor the reaction by TLC or LC-MS until the starting benzoxazinone is consumed.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

  • A thick precipitate will form. Add cold water (500 mL) to the slurry and stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water (3 x 200 mL) until the filtrate is neutral to pH paper.

  • Wash the cake with a cold 1:1 mixture of ethanol and water (100 mL).

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome:

  • Yield: 120-130 g (85-92%)

  • Appearance: White to off-white powder.

  • Purity: >99% by HPLC. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point to confirm its identity and purity.

Scalability and Process Optimization

  • Heat Management: The initial formation of the benzoxazinone is exothermic upon heating. For kilogram-scale synthesis, controlled addition of acetic anhydride to the heated 2-amino-5-chlorobenzoic acid or using a jacketed reactor is recommended for better temperature management.

  • Isolation: The final product conveniently precipitates from the reaction mixture upon cooling and dilution. This avoids the need for column chromatography, which is a significant advantage for scalable synthesis. Ensuring efficient stirring during precipitation is key to obtaining an easily filterable solid.

  • Solvent Recycling: Acetic acid from the final step's filtrate can be recovered by distillation, improving the process's green credentials and cost-effectiveness.

  • Telescoping: While presented as discrete steps, it may be possible to "telescope" the synthesis by generating the 4-aminomorpholine and using the resulting solution directly in the next step, though this would require significant process development and control.

Conclusion

The synthetic route detailed in this application note provides a highly efficient, robust, and scalable method for the production of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one. By leveraging a stable benzoxazinone intermediate and an optimized condensation step that facilitates non-chromatographic purification, this protocol is well-suited for the synthesis of multi-gram to kilogram quantities required for advanced drug development and clinical studies.

References

  • CN103992295A - Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system.
  • EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents. ResearchGate. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research. [Link]

  • Synthesis of 3-substituted-4(3H)-quinazolinones 22. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc. [Link]

  • Synthesis of unsymmetrical 3,3′-biquinazoline-2,2′-diones by condensation of 3-aminoquinazolinones with benzoxazinones; fortuitous discovery, and further syntheses of 4-H-3-oxo-1,9a,10-triazaanthracen-9-ones. Organic & Biomolecular Chemistry. [Link]

  • Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives. Arabian Journal of Chemistry. [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. [Link]

  • Benzoxazinone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Revista de la Sociedad Química de México. [Link]

  • Synthesis of some new tricyclic 4 ( 3 H )-quinazolinone derivatives. Semantic Scholar. [Link]

  • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Avicenna Journal of Pharmaceutical Research. [Link]

  • Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. Acta Pharmaceutica. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

Welcome to the technical support center for the synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your yield and purity.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one, providing potential causes and actionable solutions.

Problem 1: Low Overall Yield

A diminished yield is a frequent challenge in multi-step syntheses. The causes can range from incomplete reactions to product decomposition.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Cyclization The formation of the quinazolinone ring is a critical step. Inefficient cyclization of the intermediate can significantly lower the yield. This can be due to insufficient temperature or reaction time.[1]Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time.
Side Reactions Quinazoline synthesis can be prone to side reactions, such as the formation of quinoline derivatives, especially under harsh conditions.[1]Carefully control the reaction temperature. High temperatures can lead to the decomposition of starting materials or the formation of undesired byproducts.[1]
Moisture in Reaction The presence of water can interfere with the reaction, particularly if moisture-sensitive reagents or intermediates are involved.Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]
Suboptimal Reagent Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.Carefully verify the stoichiometry of all reactants. A slight excess of one reagent may be beneficial in some cases to drive the reaction to completion.
Problem 2: Presence of Impurities in the Final Product

Impurities can complicate purification and affect the biological activity of the target compound.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Unreacted Starting Materials Incomplete reaction progress is a common source of impurities.Monitor the reaction closely by TLC or LC-MS to ensure complete consumption of the starting materials before workup.
Formation of Byproducts As mentioned, side reactions can generate impurities. For instance, oxidation at the C4 position of the quinazoline ring can lead to the formation of a quinazolinone.[1]Running the reaction under an inert atmosphere can help prevent oxidation. If an oxidant is necessary, use a stoichiometric amount of a milder oxidant.[1]
Degradation of Product The desired product may be unstable under the reaction or workup conditions, leading to degradation products.Analyze the stability of your product under the applied conditions. If degradation is observed, consider milder reaction conditions or a modified workup procedure.
Ineffective Purification The chosen purification method may not be adequate to separate the desired product from closely related impurities.Optimize the purification method. This may involve trying different solvent systems for column chromatography or considering alternative techniques like recrystallization or preparative HPLC.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield and impurity issues.

TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Analysis cluster_optimization Optimization Strategies cluster_outcome Outcome Start Low Yield or Impurities Detected AnalyzeReaction Analyze Reaction Parameters (TLC, LC-MS) Start->AnalyzeReaction CheckPurity Assess Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) AnalyzeReaction->OptimizeConditions Incomplete Reaction ModifyWorkup Modify Workup/Purification (Solvents, Technique) AnalyzeReaction->ModifyWorkup Byproducts Observed InertAtmosphere Implement Inert Atmosphere AnalyzeReaction->InertAtmosphere Oxidation Suspected CheckPurity->OptimizeConditions Impurities in Starting Material ImprovedYield Improved Yield & Purity OptimizeConditions->ImprovedYield FurtherTroubleshooting Further Troubleshooting Required OptimizeConditions->FurtherTroubleshooting ModifyWorkup->ImprovedYield ModifyWorkup->FurtherTroubleshooting InertAtmosphere->ImprovedYield

Caption: A workflow for troubleshooting synthesis issues.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one.

Q1: What is a common synthetic route for 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one?

A common and effective method involves a multi-step synthesis starting from 2-amino-5-chlorobenzoic acid. The general sequence is as follows:

  • Cyclization: Reaction of 2-amino-5-chlorobenzoic acid with a suitable reagent like formamide or triethyl orthoformate to form the quinazolinone core.[2][3]

  • Introduction of the Morpholine Moiety: This step can be achieved through various methods, often involving the reaction of an intermediate with morpholine or a morpholine-containing reagent. For example, a common intermediate is a 2-chloro-quinazolinone which can then react with morpholine.[4]

Q2: What are the critical reaction parameters to control for optimal yield?

Several parameters are crucial for maximizing the yield:

  • Temperature: As discussed in the troubleshooting section, temperature control is vital to prevent side reactions and decomposition.[1]

  • Reaction Time: Monitoring the reaction to completion is key. Premature workup will result in lower yields.

  • Solvent Choice: The solvent should be anhydrous and capable of dissolving the reactants at the reaction temperature.[1]

  • Atmosphere: For reactions sensitive to oxidation, an inert atmosphere is highly recommended.[1]

Q3: How can I effectively purify the final product?

Column chromatography on silica gel is a standard and effective method for purifying quinazolinone derivatives. The choice of eluent is critical and should be optimized based on TLC analysis. A common solvent system is a mixture of ethyl acetate and petroleum ether or hexane.[2] Recrystallization from a suitable solvent can also be an effective final purification step to obtain a highly pure product.

Q4: Are there any modern, more efficient synthesis methods available?

Yes, modern synthetic methods often focus on improving efficiency and reducing reaction times. Microwave-assisted synthesis has been shown to accelerate the formation of quinazolinone derivatives.[5][6] These methods can offer advantages in terms of reaction speed and sometimes yield, but require specialized equipment.

Visualizing the General Synthetic Pathway

The following diagram outlines a typical synthetic route.

SyntheticPathway cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_final_step Final Product Formation Reactant1 2-Amino-5-chlorobenzoic Acid Intermediate 6-Chloroquinazolin-4(3H)-one Reactant1->Intermediate Reactant2 Formamide or Triethyl Orthoformate Reactant2->Intermediate FinalProduct 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one Intermediate->FinalProduct Reagent3 Morpholine Reagent Reagent3->FinalProduct

Caption: A general synthetic pathway.

III. Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one. Note: This is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Step 1: Synthesis of 6-Chloroquinazolin-4(3H)-one
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chlorobenzoic acid (1 equivalent) and formamide (excess, e.g., 5-10 equivalents).

  • Heating: Heat the reaction mixture to 130-140°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water to the flask to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: Synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

This step often proceeds via a 2-chloro intermediate.

2a: Synthesis of 2,6-Dichloroquinazolin-4(3H)-one

  • Chlorination: Suspend 6-chloroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, excess) and add a catalytic amount of a suitable base like triethylamine.[4]

  • Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup: Carefully quench the reaction mixture by pouring it onto crushed ice. The product will precipitate.

  • Isolation: Collect the solid by filtration, wash with water, and dry.

2b: Reaction with Morpholine

  • Reaction Setup: Dissolve the 2,6-dichloroquinazolin-4(3H)-one intermediate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Morpholine: Add morpholine (excess, e.g., 2-3 equivalents) to the solution.

  • Heating: Heat the reaction mixture to 80-100°C and stir for several hours until the reaction is complete.

  • Workup: Cool the reaction mixture and pour it into water to precipitate the final product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and purify by column chromatography (e.g., ethyl acetate/hexane) to obtain the pure 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one.

IV. References

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives | ACS Omega. [Link]

  • A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed. [Link]

  • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents | Request PDF - ResearchGate. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]

  • Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs - PubMed. [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

  • Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition - PubMed. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC. [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - MDPI. [Link]

  • Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib) - ResearchGate. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. [Link]

Sources

Optimization

Overcoming solubility issues with 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

Topic: Overcoming Solubility & Formulation Challenges Document ID: TS-QZN-06-SOL Last Updated: October 26, 2023 Molecule Profile & Solubility Physics Why is this molecule difficult to solubilize? To troubleshoot effectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Formulation Challenges Document ID: TS-QZN-06-SOL Last Updated: October 26, 2023

Molecule Profile & Solubility Physics

Why is this molecule difficult to solubilize? To troubleshoot effectively, you must understand the physical chemistry driving the insolubility of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one.

  • Planar Stacking (Pi-Pi Interactions): The quinazolinone core is a rigid, planar aromatic system. These molecules stack like plates in a cupboard, creating a high crystal lattice energy (often reflected in melting points >200°C). Breaking this lattice requires significant energy.

  • Lipophilicity (LogP): The 6-chloro substituent increases lipophilicity. While the morpholine ring adds some polarity, the N-N bond connecting the morpholine to the quinazolinone ring (a hydrazine-like linkage) reduces the basicity of the morpholine nitrogen compared to a standard alkyl-amine. This means the molecule remains largely uncharged (neutral) at physiological pH (7.4), drastically reducing aqueous solubility.

  • The "Parachute" Failure: A common failure mode is the "crash out." The compound dissolves in DMSO (the spring), but upon dilution into buffer, the hydrophobic effect dominates immediately, causing rapid precipitation (the parachute fails to open).

Standard Operating Procedures (SOPs)

Phase 1: Preparation of Stock Solutions

Objective: Create a stable, high-concentration solution for long-term storage.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Recommended Concentration: 10 mM to 50 mM.

  • Protocol:

    • Weigh the powder into a glass vial (avoid polystyrene).

    • Add DMSO to achieve target concentration.

    • Critical Step: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. The solution must be perfectly clear.

    • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Phase 2: In Vitro Assay Formulation (Cell Culture/Enzymatic)

Objective: Dilute stock into media without precipitation.

The "Intermediate Dilution" Method: Directly shooting 100% DMSO stock into media often causes local high-concentration precipitation at the injection site.

  • Step A: Dilute your DMSO stock 1:10 into pure PEG-400 or Ethanol .

  • Step B: Pipette this intermediate mix into your media while vortexing the media.

  • Limit: Keep final DMSO concentration < 0.5% (or as tolerated by your cells).

Phase 3: In Vivo Formulation (Animal Studies)

Objective: High concentration (1–5 mg/mL) stable vehicle for IP/PO administration.

Formulation A: The "Golden Standard" Cosolvent System Best for: Intraperitoneal (IP) or Oral (PO) administration.

ComponentPercentage (v/v)FunctionOrder of Addition
1. DMSO 5% - 10%Solubilizer (Stock)First (Dissolve drug here)
2. PEG 400 40%CosolventSecond (Mix well)
3. Tween 80 5%SurfactantThird (Mix well)
4. Saline/Water 45% - 50%Bulk VehicleLast (Add slowly while vortexing)

Formulation B: Cyclodextrin Complexation Best for: Intravenous (IV) or sensitive models where DMSO/PEG is toxic.

  • Excipient: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Protocol:

    • Prepare a 20% (w/v) solution of SBE-β-CD in sterile water.

    • Dissolve compound in a minimal volume of DMSO (e.g., 5% of final volume).

    • Add the DMSO-drug solution dropwise to the cyclodextrin solution with constant stirring.

    • Optional: If precipitation occurs, sonicate for 20 mins or adjust pH to 4.0 (using 0.1N HCl) temporarily to aid complexation, then re-adjust to pH 7.0.

Decision Logic & Workflow

SolubilityWorkflow Start Start: Solid Compound Stock Dissolve in 100% DMSO (Target: 20-50 mM) Start->Stock Check Is Solution Clear? Stock->Check Sonicate Sonicate (37°C, 10 min) Check->Sonicate No (Cloudy) AppType Select Application Check->AppType Yes (Clear) Sonicate->Check InVitro In Vitro (Cells/Enzymes) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo Direct Direct Dilution (Risk of Crash) InVitro->Direct Low Conc (<1µM) Intermed Intermediate Dilution Step (DMSO -> PEG400 -> Media) InVitro->Intermed High Conc (>1µM) Cosolvent Cosolvent System (DMSO/PEG400/Tween/Saline) InVivo->Cosolvent Standard (IP/PO) CD Cyclodextrin Complex (20% SBE-beta-CD) InVivo->CD Sensitive/IV

Caption: Solubility optimization workflow. Green nodes indicate recommended stable formulation pathways.

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I add the DMSO stock to my cell culture media (PBS/DMEM). Why? A: This is the "solvent shock" effect. When a hydrophobic molecule in DMSO hits an aqueous buffer, the dielectric constant changes instantly from ~47 (DMSO) to ~80 (Water). The solubility drops logarithmically.

  • Fix: Do not add DMSO stock directly to static media.

    • Warm the media to 37°C.

    • Vortex the media while adding the DMSO stock (dynamic addition).

    • Use the Intermediate Dilution method (see SOP Phase 2) to step-down the hydrophobicity gradually.

Q2: Can I use acid to dissolve it? The morpholine has a nitrogen atom. A: Proceed with caution. While the morpholine nitrogen is basic, its attachment to the quinazolinone ring (N3 position) creates a hydrazine-like motif which significantly lowers the pKa compared to free morpholine (pKa ~8.3).

  • Risk: Even if you dissolve it in 0.1N HCl, the compound will likely precipitate the moment it is injected into a mouse (pH 7.4) or added to cell media. This causes embolisms in animals or false negatives in assays. Rely on cosolvents (PEG/Tween) rather than pH for this specific molecule.

Q3: The solution is clear, but crystals form after 24 hours in the fridge. A: This indicates a metastable supersaturated solution.

  • Fix:

    • Store formulations at room temperature (RT) if chemical stability permits. Cold temperatures reduce solubility.

    • Increase the Tween 80 concentration to 10% to inhibit crystal nucleation.

    • Switch to the Cyclodextrin (SBE-β-CD) formulation, which "cages" the molecule and prevents crystal lattice formation better than cosolvents.

Q4: I need to dose 50 mg/kg in mice. The volume is too high. A: You are hitting the solubility limit.

  • Strategy: You need a suspension, not a solution.

  • Protocol: Micronize the compound (mortar and pestle) and suspend it in 0.5% Methylcellulose + 0.1% Tween 80 in water. This creates a homogeneous suspension suitable for oral gavage (PO). Note: Do not use suspensions for IV or IP.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Li, P., & Zhao, L. (2019). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. (Focus on Cosolvent/Surfactant systems like DMSO/PEG/Tween).[1] [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Mhaske, D. V., et al. (2021). Synthesis and solubility enhancement of quinazolinone derivatives. (General reference for Quinazolinone solubility behavior). [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Quinazolinone Derivatives

Welcome to the technical support center for the synthesis and purification of quinazolinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of quinazolinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable heterocyclic compounds. Here, we provide troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical experience.

I. Troubleshooting Common Impurities

The synthesis of quinazolinone derivatives, while versatile, can often lead to a variety of byproducts and unreacted starting materials, complicating purification. This section addresses the most common impurities and strategies for their removal.

Q1: My reaction mixture contains unreacted anthranilic acid or its derivatives. How can I effectively remove it?

A1: Residual anthranilic acid is a frequent impurity. Its acidic nature provides a straightforward method for removal.

Causality: Anthranilic acid possesses a carboxylic acid group, making it soluble in aqueous basic solutions. The quinazolinone core, being generally less acidic, will remain in the organic phase.

Troubleshooting Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium hydroxide (NaOH) solution. The basic wash will react with the acidic anthranilic acid, forming a water-soluble salt that partitions into the aqueous layer.

  • Separation: Carefully separate the aqueous layer. Repeat the wash 2-3 times to ensure complete removal.

  • Back-Extraction (Optional but Recommended): To verify the removal and recover any potentially extracted product, acidify the combined aqueous layers with dilute HCl until pH ~2-3. If a precipitate forms, it is likely the anthranilic acid, confirming its successful removal.

  • Final Wash and Drying: Wash the organic layer with brine to remove residual water, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Evaporate the organic solvent under reduced pressure to yield the purified product, which can then be further purified by recrystallization or chromatography if necessary.

Q2: I've synthesized a 2-substituted-4(3H)-quinazolinone, but I'm struggling with removing the benzoxazinone intermediate. What's the best approach?

A2: The benzoxazinone intermediate is a common byproduct when the cyclization with the amine is incomplete.[1][2][3] Fortunately, its reactivity differs significantly from the target quinazolinone.

Causality: Benzoxazinones are susceptible to hydrolysis under basic conditions, opening the ring to form the corresponding water-soluble salt of the N-acylanthranilic acid. Quinazolinones are generally stable under these conditions.[4]

Troubleshooting Protocol: Base-Mediated Hydrolysis and Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basic Wash: Wash the organic solution with a 5-10% aqueous solution of sodium hydroxide or potassium hydroxide. This will hydrolyze the benzoxazinone.

  • Separation and Further Purification: Separate the layers and proceed with the standard workup as described in A1. The resulting crude product should be significantly enriched in the desired quinazolinone. Further purification by column chromatography is often recommended.

Q3: My final product is contaminated with colored impurities. What are they and how can I remove them?

A3: Colored impurities often arise from oxidation or side reactions, especially in syntheses involving transition metals or strong oxidizing agents.[5]

Causality: The extended conjugation in potential byproducts can lead to the absorption of visible light, resulting in colored compounds.

Troubleshooting Protocol: Activated Charcoal and Recrystallization

  • Dissolution: Dissolve the crude product in a suitable hot solvent for recrystallization.

  • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-5% by weight) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid bumping.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal. The colored impurities will be adsorbed onto the surface of the charcoal.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified quinazolinone derivative.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

II. Optimizing Crystallization

Crystallization is a powerful purification technique for quinazolinone derivatives, but finding the right conditions can be challenging.

Q4: I'm having difficulty finding a suitable solvent for recrystallizing my quinazolinone derivative. What's a systematic approach?

A4: A systematic solvent screening is crucial for successful recrystallization.

Causality: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Troubleshooting Protocol: Solvent Screening

  • Small-Scale Tests: In separate test tubes, place a small amount of your crude product (10-20 mg).

  • Solvent Addition: Add a few drops of a single solvent to each test tube at room temperature. Observe the solubility.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube. If it dissolves, it's a potential candidate.

  • Cooling: Allow the hot solution to cool to room temperature and then in an ice bath. Observe if crystals form.

  • Solvent Systems: If a single solvent is not ideal, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify and allow to cool.

Common Recrystallization Solvents for Quinazolinones:

Solvent/System Typical Applications
Ethanol General purpose for many derivatives.[6]
Ethanol/Water For more polar derivatives.
Ethyl Acetate/Hexane For less polar derivatives.
Dichloromethane/Methanol Can be effective for certain Schiff base derivatives.[7]

| n-Butanol | Used for cyclization reactions and can be a good recrystallization solvent.[7] |

Q5: My product is oiling out instead of crystallizing. How can I fix this?

A5: "Oiling out" occurs when the solute comes out of solution above its melting point.

Causality: This is common if the solution is too concentrated or if the cooling is too rapid.

Troubleshooting Strategies:

  • Dilute the Solution: Add more hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Slow Cooling: Insulate the flask to slow the rate of cooling.

  • Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Scratching: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

III. Advanced Chromatographic Techniques

When crystallization is insufficient, chromatography is the method of choice.

Q6: What are the best practices for column chromatography of quinazolinone derivatives?

A6: Successful column chromatography depends on proper stationary and mobile phase selection.

Causality: Separation is achieved based on the differential partitioning of the components of the mixture between the stationary phase (e.g., silica gel) and the mobile phase (eluent).

Troubleshooting Protocol: TLC to Column

  • Stationary Phase: Silica gel is the most common stationary phase for quinazolinone derivatives.

  • Mobile Phase Selection (TLC): Use thin-layer chromatography (TLC) to determine the optimal eluent. A good solvent system will give your desired compound an Rf value of approximately 0.25-0.35.

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.

    • For more polar compounds, a mixture of dichloromethane and methanol can be effective.[7]

  • Column Packing: Ensure the column is packed uniformly to avoid channeling.

  • Loading: Load the sample dissolved in a minimum amount of the eluent or a more volatile solvent.

  • Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

Recommended Eluent Systems for Quinazolinone Derivatives:

Eluent System Polarity Typical Use Cases
Hexane/Ethyl Acetate Low to Medium General purpose, good for a wide range of derivatives.[8]
Dichloromethane/Methanol Medium to High For more polar derivatives containing hydroxyl or amino groups.[7]

| Chloroform/Methanol | Medium to High | An alternative to DCM/Methanol.[1] |

Q7: My compounds are not separating well on silica gel. What are my other options?

A7: If silica gel chromatography fails, consider alternative stationary phases or techniques.

Causality: The acidic nature of silica gel can sometimes cause streaking or decomposition of sensitive compounds.

Troubleshooting Alternatives:

  • Neutral Alumina: For basic compounds that may interact strongly with silica.

  • Reversed-Phase Chromatography (C18): This is particularly useful for highly polar or water-soluble derivatives. The stationary phase is non-polar (C18), and the mobile phase is polar (e.g., acetonitrile/water or methanol/water).[9]

  • Preparative HPLC: For difficult separations or to obtain very high purity material. This technique offers higher resolution than standard column chromatography.

IV. Visualization of Purification Workflow

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Basic Wash) start->extraction Remove acidic/basic impurities impurities_check Purity Check (TLC/NMR) extraction->impurities_check recrystallization Recrystallization chromatography Column Chromatography recrystallization->chromatography Still Impure / Oiled Out pure_product Pure Quinazolinone Derivative recrystallization->pure_product Crystals Formed, Pure chromatography->pure_product Fractions Collected impurities_check->recrystallization Impurities Present impurities_check->pure_product Purity > 95%

Caption: Decision-making workflow for quinazolinone purification.

V. References

  • Al-Suwaidan, I. A., et al. (2016). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Activities. Journal of Chemistry.

  • Bhat, V., et al. (2015). Orthoester-Mediated Solvent- and Catalyst-Free Method for the Synthesis of Quinazoline Frameworks. Chemistry of Heterocyclic Compounds.

  • El-Hashash, M. A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Chemistry. [Link]

  • Fahmy, H., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports.

  • Ghattas, A. B., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research.

  • Jadrijević-Mladar Takač, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Polycyclic Aromatic Compounds.

  • Khandebharad, M. N., et al. (2020). A facile and eco-friendly domino multi-component strategy for the synthesis of quinazolinone derivatives. Frontiers in Chemistry.

  • Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis.

  • Li, J., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine.

  • Lin, W., et al. (2014). Iodine(III)-Driven Oxidative C–N and C–C Bond Construction: A Strategy for the Synthesis of Quinazolines. Organic Letters.

  • Panja, A., & Saha, S. (2013). Magnetic Ionic Liquid-Catalyzed Synthesis of Quinazolines. Tetrahedron Letters.

  • Panja, C., et al. (2012). Iodine/Ammonium Acetate-Assisted Three-Component Methodology for the Synthesis of Highly Substituted Quinazoline Derivatives. Tetrahedron Letters.

  • Patel, K. D., et al. (2014). Solvent free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry.

  • Ramesh, B., et al. (2018). A concise organocatalytic one-pot approach for the facile access to spiro-fused quinazolinones. ChemistrySelect.

  • Reddy, C. R., et al. (2015). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. Advanced Synthesis & Catalysis.

  • Safari, J., & Gandomi-Ravandi, S. (2013). Synthesis of Quinazolinone Derivatives Using Vilsmeier Reagent. Journal of the Chinese Chemical Society.

  • Truong, T., et al. (2015). Cobalt Zeolite Imidazolate Framework-Catalyzed Synthesis of Quinazolines. Catalysis Communications.

  • Wang, S., et al. (2023). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Marine Drugs.

  • Yassen, G. A. (2008). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Acta Pharmaceutica.

  • Zohdy, M. H., et al. (2011). SYNTHESIS OF SOME NOVEL QUINAZOLINONE DERIVATIVES. Trade Science Inc.

Sources

Optimization

Optimizing reaction conditions for morpholine substitution on quinazolinones

Welcome to the Technical Support Center for Quinazolinone Functionalization. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals optimizing the substitution of morp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazolinone Functionalization. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals optimizing the substitution of morpholine onto quinazolinone and quinazoline scaffolds.

Below, you will find mechanistic workflows, troubleshooting FAQs, optimized quantitative parameters, and self-validating experimental protocols to ensure high-yield syntheses.

I. Mechanistic Workflow & Pathway Selection

The functionalization of quinazolinones with morpholine depends fundamentally on the position of the leaving group (typically a halogen). The C4 position is highly activated due to the


-nitrogen effect, allowing for direct Nucleophilic Aromatic Substitution (S

Ar). In contrast, the C2, C6, and C7 positions lack this intense electrophilic activation and usually require transition-metal catalysis[1].

G Start Halogenated Quinazolinone Decision Halogen Position? Start->Decision C4 C4-Position (Highly Activated) Decision->C4 C4-Cl/Br C2 C2, C6, or C7-Position (Less Activated) Decision->C2 C2/C6/C7-Cl/Br SNAr SNAr Reaction (Morpholine, DIPEA, iPrOH) C4->SNAr Buchwald Buchwald-Hartwig (Morpholine, Pd cat, Base) C2->Buchwald Meisenheimer Meisenheimer Complex (Anionic Adduct) SNAr->Meisenheimer Rate Determining OxAdd Oxidative Addition (Pd-Complex) Buchwald->OxAdd Product Morpholino-Quinazolinone Target Meisenheimer->Product Cl- Elimination OxAdd->Product Reductive Elimination

Workflow for selecting morpholine substitution conditions on quinazolinone cores.

II. Troubleshooting Guide & FAQs

Q1: I am attempting an S


Ar reaction of morpholine at the C4 position of a chloroquinazoline, but I am isolating a large amount of quinazolinedione (hydrolysis product). How do I prevent this? 
Causality & Solution:  The C4-chloro position is exceptionally electrophilic[1]. If your solvent contains trace moisture, or if you are using a hygroscopic inorganic base like K

CO

, water acts as a competing nucleophile, rapidly hydrolyzing the intermediate back to the thermodynamically stable quinazolinedione. Actionable Fix: Switch to strictly anhydrous solvents (e.g., dry isopropyl alcohol or THF) and use a non-nucleophilic, organic-soluble base like N,N-Diisopropylethylamine (DIPEA)[2].

Q2: My S


Ar reaction at the C4 position is sluggish, stalling at ~50% conversion after 12 hours. How can I drive it to completion? 
Causality & Solution:  The rate-determining step in this S

Ar pathway is the formation of the anionic Meisenheimer complex[3]. Morpholine is a moderate secondary amine nucleophile, and standard reflux conditions may not provide enough activation energy to overcome the steric hindrance of the transition state. Actionable Fix: Transition from conventional heating to microwave (MW) irradiation. MW heating at 120 °C in a sealed vessel rapidly accelerates Meisenheimer complex formation, often driving the reaction to >90% completion in 30–60 minutes[2]. Alternatively, switch to a highly polar aprotic solvent like DMF to better stabilize the anionic transition state[4].

Q3: I need to substitute morpholine at the C6 position of a quinazolinone. I've tried boiling it in morpholine and DMF, but no reaction occurs. Why? Causality & Solution: Unlike the C4 position, which is activated by the adjacent ring nitrogens, the C6 (and C7) positions are unactivated aryl halides. S


Ar will not occur here under standard conditions.
Actionable Fix: You must shift to a transition-metal-catalyzed Buchwald-Hartwig cross-coupling. Utilizing a palladium catalyst (e.g., Pd(OAc)

) with a bidentate phosphine ligand like Xantphos and a strong base (t-BuOK) in dioxane will facilitate the oxidative addition required to functionalize the C6 position[1].

III. Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and isolated yields for C4-morpholine substitution, synthesizing data from established optimization studies[2][4][5].

SolventBase (Equiv)Temperature / HeatingTimeYield (%)Mechanistic Outcome / Note
Isopropyl AlcoholDIPEA (3.0)100 °C (Conventional)12 h85%Clean conversion; organic base prevents hydrolysis[2].
Isopropyl AlcoholDIPEA (3.0)120 °C (Microwave)0.5 h92%Optimal; MW rapidly overcomes Meisenheimer activation barrier[2].
DMFK

CO

(2.0)
80 °C (Conventional)4 h78%Good yield, but hygroscopic base risks trace hydrolysis[4].
WaterKF (2.0)100 °C (Conventional)17 h65%"Green" S

Ar; however, competing hydrolysis lowers overall yield[5].

IV. Self-Validating Experimental Protocols

Protocol A: S Ar Morpholine Substitution at C4 (Microwave-Assisted)

Designed for high-throughput, hydrolysis-free substitution at activated positions[2].

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, dissolve the 4-chloroquinazoline derivative (1.0 equiv, e.g., 1.0 mmol) in anhydrous Isopropyl Alcohol (3.0 mL).

  • Reagent Addition: Add Morpholine (2.0 equiv, 174 mg) followed by DIPEA (3.0 equiv, 387 mg).

    • Causality Check: The excess DIPEA acts as an acid scavenger for the generated HCl, preventing the protonation and deactivation of the morpholine nucleophile.

  • Reaction: Seal the vial and irradiate in a microwave reactor at 120 °C for 30 minutes.

  • Self-Validation Checkpoint: Upon cooling, the reaction mixture should transition from a cloudy suspension to a clear, slightly yellow solution. Perform a TLC (Hexane:EtOAc 1:1); the highly UV-active starting material spot should be completely consumed, replaced by a lower R

    
     product spot (due to the added polarity of the morpholine ring).
    
  • Workup: Concentrate the mixture in vacuo. Dilute with water (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: Buchwald-Hartwig Morpholine Substitution at C6/C7

Designed for unactivated aryl halides on the quinazolinone core[1].

  • Preparation: In an oven-dried Schlenk tube, combine the 6-bromoquinazolinone derivative (1.0 equiv), Pd(OAc)

    
     (5 mol%), Xantphos (10 mol%), and t-BuOK (2.0 equiv).
    
  • Inert Atmosphere: Evacuate and backfill the tube with dry Nitrogen or Argon three times.

    • Causality Check: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Solvent & Amine Addition: Add anhydrous, degassed 1,4-Dioxane (0.2 M concentration) and Morpholine (1.5 equiv) via syringe.

  • Reaction: Heat the mixture to 100 °C in an oil bath for 12–16 hours.

  • Self-Validation Checkpoint: The solution should maintain a homogeneous deep red/brown color. If the solution turns black and a mirror-like precipitate forms on the glass early in the reaction, the Pd catalyst has crashed out (precipitated as Pd black), indicating oxygen contamination or ligand failure.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium residues, and concentrate the filtrate for column chromatography purification.

V. References

  • Synthesis, Characterization and Antibacterial Activity of Some Novel C-7-Substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine Derivatives Source: Der Pharma Chemica URL:

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: Molecules (via NIH/PMC) URL:

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers in Chemistry URL:

  • Synthesis and Evaluation of Novel Quinazolinone Derivatives as Potential Anti‐HCC Agents Source: ChemistrySelect (via DOI) URL:

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? Source: ResearchGate URL:

Sources

Troubleshooting

Troubleshooting cyclization failures in quinazolin-4(3H)-one synthesis

Welcome to the technical support center for quinazolin-4(3H)-one synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinazolin-4(3H)-one synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Quinazolin-4(3H)-ones are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The successful synthesis of these compounds is therefore a critical step in many drug discovery programs.

This guide provides in-depth troubleshooting advice in a direct question-and-answer format, focusing on the underlying scientific principles to empower you to overcome synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields are a frequent frustration in organic synthesis. For quinazolin-4(3H)-one synthesis, several factors can be at play. A systematic approach to troubleshooting is often the most effective.

Possible Cause 1: Incomplete Reaction

The reaction may not have proceeded to completion. This can be due to insufficient reaction time or inadequate temperature.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product over time.[6] This will give you a real-time picture of the reaction kinetics.

    • Extend Reaction Time: If starting materials are still present after the initially planned reaction time, extend it and continue monitoring by TLC.

    • Increase Temperature: A moderate increase in reaction temperature can significantly enhance the reaction rate.[6] However, be cautious, as excessive heat can lead to degradation and side product formation. For instance, some protocols recommend heating at 100-120 °C.[6]

Possible Cause 2: Sub-optimal Reagents and Solvents

The purity of your starting materials and the choice of solvent are critical for a successful reaction.

  • Troubleshooting Steps:

    • Ensure Purity of Starting Materials: Impurities in your 2-aminobenzamide, anthranilic acid, or the aldehyde/carboxylic acid coupling partner can inhibit the reaction or lead to unwanted side products.[6] Recrystallize starting materials if their purity is questionable.

    • Solvent Selection: The solvent plays a crucial role in solubilizing reactants and influencing the reaction pathway. Polar aprotic solvents like DMSO and DMF are often effective.[3][6] A solvent screen may be necessary to find the optimal medium for your specific substrates.[6]

Possible Cause 3: Catalyst Issues

If your synthesis involves a catalyst, its activity is paramount.

  • Troubleshooting Steps:

    • Catalyst Deactivation: For heterogeneous catalysts, ensure they are not "poisoned" or deactivated. Regeneration or using a fresh batch may be necessary. For homogeneous catalysts, ensure they are properly stored and handled.

    • Appropriate Catalyst Loading: Ensure the correct stoichiometric amount of catalyst is used. Both too little and too much can be detrimental.

Q2: I am observing multiple spots on my TLC plate. How can I identify and eliminate these impurities?

The presence of multiple spots on a TLC plate is a clear indicator of a complex reaction mixture. Identifying these byproducts is the first step toward optimizing your reaction to favor the desired product.

Identification of Impurities:

  • Unreacted Starting Materials: One or more spots may correspond to your starting materials. To confirm, co-spot your reaction mixture with the individual starting materials on the same TLC plate.[6]

  • Incompletely Cyclized Intermediate: The formation of an open-chain intermediate is a common occurrence if the final cyclization step is not complete.[6] This intermediate will have a different polarity and thus a different Rf value than your final product.

  • Side Products: Depending on the reaction conditions, various side reactions can occur. For example, self-condensation of the aldehyde or oxidation of starting materials can lead to impurities.

Strategies for Elimination:

  • Optimize Reaction Conditions:

    • Temperature and Time: As mentioned previously, adjusting the reaction temperature and time can minimize the formation of side products by favoring the desired reaction pathway.

    • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to specific side products.

  • Purification:

    • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is an effective method for purification.[6]

    • Column Chromatography: For more complex mixtures or when the product is an oil, column chromatography on silica gel is a powerful purification technique.[6]

Visualizing the Troubleshooting Workflow

To aid in your troubleshooting process, the following workflow diagram outlines a systematic approach to diagnosing and resolving cyclization failures.

Troubleshooting_Workflow Start Cyclization Failure or Low Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Recrystallize Recrystallize/Purify Starting Materials Check_Purity->Recrystallize Impurities Detected Monitor_Reaction Monitor Reaction by TLC Check_Purity->Monitor_Reaction Purity Confirmed Recrystallize->Monitor_Reaction Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Adjust_Conditions Adjust Time/ Temperature Incomplete_Reaction->Adjust_Conditions Yes Analyze_Side_Products Analyze Side Products (TLC/LC-MS) Incomplete_Reaction->Analyze_Side_Products No Purify_Product Purify Product (Recrystallization/ Chromatography) Incomplete_Reaction->Purify_Product Reaction Complete Adjust_Conditions->Monitor_Reaction Solvent_Screen Perform Solvent Screen Solvent_Screen->Monitor_Reaction Catalyst_Check Check Catalyst Activity/ Loading Catalyst_Check->Monitor_Reaction Analyze_Side_Products->Solvent_Screen Suspect Solvent Effect Analyze_Side_Products->Catalyst_Check Catalyst in Use Optimize_Stoichiometry Optimize Reactant Stoichiometry Analyze_Side_Products->Optimize_Stoichiometry Side Products Identified Optimize_Stoichiometry->Monitor_Reaction Success Successful Synthesis Purify_Product->Success

Caption: A logical workflow for troubleshooting quinazolin-4(3H)-one synthesis failures.

Q3: The cyclization to the quinazolinone ring is not occurring, and I am isolating the intermediate. What can I do?

Isolating the uncyclized intermediate, often an N-acylated 2-aminobenzamide, is a common problem. This indicates that the initial condensation has occurred, but the subsequent intramolecular cyclization and dehydration/oxidation are failing.

Plausible Mechanism and Point of Failure

The synthesis often proceeds through the formation of an imine intermediate from 2-aminobenzamide and an aldehyde, which then undergoes cyclization.[2] In other routes, an N-acylated intermediate is formed which then cyclizes. The failure to cyclize can be attributed to several factors.

Reaction_Mechanism cluster_reactants Reactants 2-Aminobenzamide 2-Aminobenzamide Intermediate Imine or N-Acyl Intermediate (Point of Failure) 2-Aminobenzamide->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Quinazolin-4(3H)-one Cyclization->Product

Caption: Simplified reaction pathway highlighting the cyclization failure point.

Troubleshooting Strategies for Failed Cyclization:

  • Acid or Base Catalysis: The cyclization step is often promoted by either an acid or a base.

    • Acid Catalysis: A catalytic amount of a protic acid like p-toluenesulfonic acid (p-TsOH) or acetic acid can facilitate the cyclization.[7][8]

    • Base Catalysis: In some cases, a base may be required to deprotonate the amide nitrogen, initiating the cyclization.

  • Dehydrating Conditions: The final step often involves the elimination of a water molecule.

    • Azeotropic Removal of Water: If the reaction is conducted in a suitable solvent (e.g., toluene), a Dean-Stark apparatus can be used to remove water azeotropically and drive the equilibrium towards the cyclized product.

    • Microwave Irradiation: Microwave-assisted synthesis can be highly effective in promoting cyclization by rapidly heating the reaction mixture.[6]

  • Oxidative Cyclization: Some synthetic routes require an oxidant to facilitate the final aromatization step.

    • Common Oxidants: Reagents like o-iodoxybenzoic acid (IBX), tert-butyl hydroperoxide (TBHP), or even molecular oxygen can be employed.[2][9][10] The choice of oxidant depends on the specific reaction pathway. For instance, IBX has been successfully used in mechanochemical synthesis.[9]

Experimental Protocols

For practical application, here are two common protocols for the synthesis of quinazolin-4(3H)-ones, highlighting different approaches to overcome cyclization challenges.

Protocol 1: One-Pot Synthesis from 2-Aminobenzamide and Aldehyde

This protocol is adapted from methods utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).[11]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 to 1.5 equivalents) in DMSO.[10][11]

  • Reaction Conditions: Heat the reaction mixture with stirring. Optimal temperatures typically range from 100-140 °C.[3][6][11] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.[6]

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[6]

Protocol 2: Two-Step Synthesis via a Benzoxazinone Intermediate

This protocol is based on the synthesis from anthranilic acid and is particularly useful when the one-pot method fails.[6]

Step 1: Synthesis of the 2-Substituted-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a reaction vessel, mix anthranilic acid (1 equivalent) with an acid anhydride (e.g., acetic anhydride) or an acid chloride.

  • Reaction Conditions: Heat the mixture, often under reflux or using microwave irradiation, to form the benzoxazinone intermediate.[6]

  • Work-up: After cooling, the crude benzoxazinone can be isolated. It is often sensitive to water and may be used directly in the next step without extensive purification.[6]

Step 2: Synthesis of the Quinazolin-4(3H)-one

  • Reaction Setup: Mix the crude benzoxazinone intermediate with a nitrogen source, such as aqueous ammonia or a primary amine, in a suitable solvent.[6]

  • Reaction Conditions: Heat the mixture to effect the ring-opening of the benzoxazinone and subsequent cyclization to the quinazolinone.

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the final product.[6]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the optimization of reaction conditions for a representative quinazolin-4(3H)-one synthesis, demonstrating how systematic variation of parameters can lead to improved yields.

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CuI (10)K₂CO₃ (1.1)CH₃CNRoom Temp1256
2CuI (10)Cs₂CO₃ (1.1)CH₃CNRoom Temp1265
3CuI (10)DBU (1.1)CH₃CNRoom Temp1278
4CuI (10)DBU (1.1)DMSORoom Temp1292
5NoneDBU (1.1)DMSO801245

Data adapted from a study on Cu-catalyzed synthesis, illustrating the impact of catalyst, base, and solvent on product yield.[6]

References

  • The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. ResearchGate. [Link]

  • Mechanism for quinazolin-4(3H)-one formation. ResearchGate. [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). MDPI. [Link]

  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. (2023). ACS Omega. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. ResearchGate. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. [Link]

  • (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. [Link]

  • recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2020). Taylor & Francis Online. [Link]

  • Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. (2021). RSC Advances. [Link]

  • Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis. (2022). Nature Communications. [Link]

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. ResearchGate. [Link]

  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. (2022). Molecules. [Link]

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2023). Scientia Pharmaceutica. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]

  • Recent advances in 4(3H)-quinazolinone syntheses. (2014). RSC Advances. [Link]

Sources

Optimization

Stability of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one in DMSO

Technical Support Center: Stability & Handling Guide for 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one Executive Summary & Compound Profile Compound: 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one Core Scaffold: Quina...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide for 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

Executive Summary & Compound Profile

Compound: 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one Core Scaffold: Quinazolinone (specifically a 3-aminoquinazolinone derivative). Key Structural Feature: The N-linked morpholine at position 3 creates a hydrazine-like (N-N) linkage. Primary Solvent: Dimethyl Sulfoxide (DMSO).[1][2][3][4]

Technical Assessment: While the quinazolinone core is robust and widely used in medicinal chemistry (e.g., kinase inhibitors like Idelalisib or Afatinib analogs), the specific N-morpholino substitution introduces a site of potential sensitivity. The N-N bond, while generally stable in this heterocyclic context, can be susceptible to oxidative stress or hydrolysis under extreme pH. However, the primary failure mode for this compound in DMSO is hygroscopic precipitation rather than chemical degradation.

This guide provides a self-validating protocol to ensure experimental reproducibility.

Solubility & Dissolution Protocol

The "Getting it into Solution" Phase

Achieving a true homogeneous solution is the critical first step. Many "stability" issues are actually solubility failures where micro-precipitates form invisible aggregates.

Standard Operating Procedure (SOP): Stock Preparation
  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

    • Why? DMSO is highly hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours. Water acts as an antisolvent for hydrophobic quinazolinones, causing precipitation [1].

  • Concentration: Target a stock concentration of 10 mM to 50 mM .

    • Note: 100 mM is possible for some quinazolinones but increases the risk of "crashing out" upon freeze-thaw cycles [2].

  • Dissolution Mechanics:

    • Add DMSO to the vial.[5]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5-10 minutes if any solid remains.

    • Visual Check: Hold the vial up to a light source. The liquid must be perfectly clear. Any turbidity indicates incomplete dissolution.

Visual Workflow: Dissolution & Aliquoting

DissolutionWorkflow Start Solid Compound (Store at -20°C) Equilibrate Equilibrate to RT (Desiccator, 1 hr) Start->Equilibrate AddSolvent Add Anhydrous DMSO (Target 10-50 mM) Equilibrate->AddSolvent Avoid Moisture Mix Vortex (30s) & Sonicate (5m) AddSolvent->Mix Check Visual Inspection (Clear?) Mix->Check Check->Mix No (Turbid) Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Freeze Store at -80°C (Dark) Aliquot->Freeze

Figure 1: Optimized workflow for preparing stable stock solutions. The equilibration step is critical to prevent water condensation on the cold powder.

Stability Profile & Storage

Short-Term Stability (Benchtop)
  • Duration: < 24 hours.

  • Condition: Room Temperature (20-25°C), protected from light.

  • Risk: Low. Quinazolinones are generally stable to hydrolysis at neutral pH.

  • Caution: Some quinazoline derivatives show spectral changes (UV-Vis) immediately upon dissolution in DMSO, suggesting potential aggregation or solvent interaction, even if chemically stable [3]. Always use fresh dilutions.

Long-Term Storage (Freezer)
  • Duration: 6 months to 1 year.

  • Condition: -20°C or -80°C.

  • Protocol:

    • Store in tightly sealed polypropylene or glass vials.

    • Avoid Freeze-Thaw Cycles: Repeated freezing causes ice crystal formation and local concentration gradients, which can precipitate the compound. Once precipitated, redissolving can be difficult [4].

Stability Summary Table

ConditionStability EstimatePrimary Risk FactorRecommendation
Solid Powder > 2 Years (-20°C)Moisture absorptionStore with desiccant.[6]
DMSO Stock (-80°C) 6-12 MonthsFreeze-thaw precipitationSingle-use aliquots.
DMSO Stock (-20°C) 3-6 MonthsSlow evaporation/moistureSeal with Parafilm.
Aq. Buffer (Working Soln) < 24 HoursHydrolysis / PrecipitationPrepare immediately before use.

Degradation Mechanisms & Troubleshooting

Understanding why the compound fails allows for rapid troubleshooting.

Mechanism 1: Hygroscopic Precipitation (Physical Instability)

This is the most common issue. DMSO absorbs water from the air.[3] As water content rises, the solubility of the hydrophobic 6-chloro-3-morpholinoquinazolinone decreases, leading to "crashing out."

  • Symptom: Fine white precipitate or turbidity upon thawing.

Mechanism 2: Oxidative Degradation (Chemical Instability)

The N-morpholino group contains a hydrazine-like motif (N-N). While the quinazolinone ring stabilizes this, DMSO can act as a mild oxidant (especially if contaminated or exposed to light/air over long periods).

  • Symptom: Yellow/Orange discoloration of the solution.

Logic Diagram: Troubleshooting Purity Issues

DegradationLogic Issue Issue Detected Precipitate Precipitate / Turbidity Issue->Precipitate ColorChange Yellowing / Darkening Issue->ColorChange CheckWater Check DMSO Quality (Is it old?) Precipitate->CheckWater CheckLight Was it light exposed? ColorChange->CheckLight Sonicate Sonicate (warm bath) & Vortex CheckWater->Sonicate Solved Solution Clears? (Use immediately) Sonicate->Solved Discard Discard & Remake (Irreversible Aggregation) Solved->Discard No Use Use Solved->Use Yes RunLCMS Run LC-MS (Check for M+16 Oxidation) CheckLight->RunLCMS

Figure 2: Decision tree for diagnosing stability issues. Physical precipitation is reversible; chemical oxidation is not.

Frequently Asked Questions (Technical Support)

Q1: My stock solution was clear yesterday, but now it has crystals. Can I use it? A: Conditional Yes. This is likely "freeze-thaw precipitation" or moisture ingress.

  • Warm the vial to 37°C for 5 minutes.

  • Vortex vigorously.

  • Sonicate for 5 minutes.

  • If it clears completely, it is safe to use. If particles remain, the concentration is unknown—discard and prepare fresh stock [1, 2].

Q2: Can I dilute the DMSO stock directly into my cell culture media? A: Proceed with Caution. Direct dilution into aqueous media often causes immediate precipitation of hydrophobic quinazolinones.

  • Protocol: Perform an intermediate dilution step or add the DMSO stock dropwise to the vortexing media. Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity, but high enough to keep the compound solubilized [5].

Q3: Is the "morpholine" group stable in DMSO? A: Generally, yes. However, the N-linkage to the quinazolinone makes it electronically unique. Avoid strong acids or bases, as hydrolysis of the morpholine ring or cleavage of the N-N bond is theoretically possible under harsh conditions. In neutral DMSO, it is stable [6].

Q4: Why does the literature mention "spectral changes" for similar compounds in DMSO? A: Some quinazolinone derivatives (e.g., nitro-substituted) show immediate UV-Vis spectral shifts in DMSO, attributed to aggregation or solvent-solute complexes rather than degradation. If precise extinction coefficients are needed, verify the spectrum in your specific assay buffer immediately after dilution [3].

References

  • MilliporeSigma. FAQs on Inhibitor Preparation. (Accessed 2023).[7][8] Link

  • Selleck Chemicals. Inhibitor Handling Instructions & Solubility Guide. (Accessed 2023).[7][8] Link

  • Militaru, A., et al. "Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance." Letters in Drug Design & Discovery, Vol. 8, No. 2, 2011. Link

  • Di, L., & Kerns, E.Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier, 2016. (General reference on solubility/stability).
  • Captivate Bio. Small Molecule Handling Guide. (Accessed 2023).[7][8] Link

  • Tokalı, F. S., et al. "A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents."[9] Chem Biol Drug Des.[9] 2024 Jul;104(1):e14599.[9] Link

Sources

Troubleshooting

Identifying degradation products of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

Welcome to the Technical Support Center for 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one . This guide is designed for analytical chemists and formulation scientists conducting forced degradation studies (stress testin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one .

This guide is designed for analytical chemists and formulation scientists conducting forced degradation studies (stress testing) or stability profiling. It moves beyond generic advice to address the specific chemical vulnerabilities of the N-amino quinazolinone scaffold and the morpholine moiety.

Module 1: The Diagnostic Framework

Before isolating specific impurities, establish a robust degradation profile. This molecule contains three distinct "failure points":

  • The Quinazolinone Core: Susceptible to hydrolytic ring opening (pyrimidine ring).

  • The Morpholine Ring: Highly susceptible to N-oxidation and oxidative ring opening.

  • The C-Cl Bond: Susceptible to photolytic homolysis (de-halogenation).

Visualizing the Degradation Tree

The following diagram maps the theoretical degradation pathways based on the functional groups present. Use this to anticipate mass shifts in your LC-MS data.

DegradationPathways Parent Parent Molecule (MW: ~265.7 Da) Acid Acid/Base Stress Parent->Acid Ox Oxidative Stress (H2O2) Parent->Ox Light Photolysis (UV/Vis) Parent->Light RingOpen DP-1: Ring Open Product (Anthranilic Acid deriv.) +18 Da Acid->RingOpen Hydrolysis of C2-N3 Bond NOxide DP-2: N-Oxide (Morpholine) +16 Da Ox->NOxide N-oxidation RingCleave DP-3: Morpholine Ring Cleavage (Complex Mass Shifts) Ox->RingCleave Radical Oxidation DeChl DP-4: De-chlorinated Analog -34 Da (+1 Da H) Light->DeChl Homolytic Cleavage

Figure 1: Predicted degradation pathways for 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one showing primary degradants (DP).

Module 2: Troubleshooting Specific Stress Conditions

Scenario A: Hydrolytic Degradation (Acid/Base)

Symptom: You observe a degradation product with a mass shift of +18 Da (M+18) or +20 Da (if using H₂¹⁸O). Mechanism: The quinazolinone ring is thermodynamically stable but kinetically vulnerable at the C2-N3 amide bond. Under strong acidic or basic conditions (e.g., 1N HCl/NaOH, Reflux), the pyrimidine ring opens.

Q: I see the +18 Da peak, but it disappears when I neutralize the sample. Why?

  • Technical Insight: This is likely the ring-opened carboxylate intermediate . In basic solution, the ring opens to form the salt of the corresponding anthranilic acid derivative (2-amino-5-chlorobenzoic acid linked to the morpholine hydrazide). Upon re-acidification or injection onto an acidic HPLC column, this species can sometimes cyclize back to the parent quinazolinone (reversible hydrolysis) or degrade further.

  • Action: Analyze the sample immediately after neutralization. If the peak persists, it is the irreversible hydrolysis product: 2-amino-5-chloro-N-(morpholin-4-yl)benzamide.

Q: My mass balance is poor in 1N NaOH.

  • Technical Insight: The N-N bond (hydrazine linkage) is generally stable, but the morpholine ring can be a leaving group under extreme basic conditions, leading to the precipitation of insoluble 6-chloroquinazolin-4(3H)-one or 2-amino-5-chlorobenzoic acid.

  • Action: Check for precipitate. Centrifuge and analyze the solid by IR or dissolve in DMSO for MS analysis.

Scenario B: Oxidative Degradation (Peroxide)

Symptom: Appearance of a dominant peak at +16 Da . Mechanism: The morpholine nitrogen is electron-rich and is the primary site for N-oxidation.

Q: Is the +16 Da peak the N-oxide or a hydroxylated aromatic ring?

  • Technical Insight:

    • Morpholine N-oxide: Elutes earlier than the parent on Reverse Phase (C18) due to increased polarity. It will likely eliminate oxygen (-16 Da) in the MS source if the cone voltage is too high (in-source fragmentation).

    • Aromatic Hydroxylation: Rare under standard H₂O₂ conditions without a catalyst. Stable in the MS source.

  • Protocol: Perform MS/MS.

    • If the fragment ion corresponding to the morpholine ring shifts by +16 Da, it is the N-oxide.

    • If the fragment corresponding to the chloro-benzene moiety shifts, it is aromatic hydroxylation.

Q: I see peaks at +14 Da or +30 Da.

  • Technical Insight: These are characteristic of oxidative ring opening of the morpholine.[1] The +14 Da often corresponds to the conversion of a methylene group (-CH₂-) to a carbonyl (=O), or complex rearrangements involving ring cleavage (lactam formation).

Scenario C: Photostability

Symptom: A peak appearing at [M-34+H] . Mechanism: The C-Cl bond at position 6 is photosensitive. UV energy can cause homolytic cleavage of the Chlorine radical, which is then replaced by Hydrogen (dechlorination) or a Hydroxyl group (photohydrolysis).

Q: How do I distinguish between thermal and photolytic degradation?

  • Technical Insight: Use a "Dark Control" wrapped in aluminum foil alongside your light-exposed sample. If the de-chlorinated product appears only in the unwrapped sample, it is strictly photolytic.

  • Note: Quinazolinones can fluoresce. Strong fluorescence often correlates with photolability.

Module 3: Analytical Method Optimization (LC-MS)

Q: The N-oxide co-elutes with the parent peak. How do I separate them?

  • Issue: N-oxides are structurally similar to the parent but more polar.

  • Solution:

    • pH Adjustment: Morpholine N-oxides are basic but less so than the parent amine. Increasing the mobile phase pH (e.g., Ammonium Bicarbonate, pH 7.5-8.0) can suppress ionization of the parent and improve resolution on C18 columns. Note: Ensure your column is pH stable.

    • Stationary Phase: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases interact differently with the aromatic quinazolinone core and the polar N-oxide, often providing better selectivity than C18.

Q: I am seeing "Ghost Peaks" in my blank after running the oxidative stress sample.

  • Issue: N-oxides can be thermally unstable. They may decompose in the injector port or on the column if high temperatures (>50°C) are used.

  • Action: Lower the column oven temperature to 30-35°C.

Summary of Expected Mass Shifts
Degradation ModeMass Shift (Δ m/z)Proposed StructureKey Fragment Ion to Monitor
Hydrolysis +18 DaRing-opened amide (2-amino-5-chloro-N-morpholinobenzamide)Loss of Morpholine (-87 Da)
Oxidation +16 DaMorpholine N-oxide[M+16] -> [M] (Loss of Oxygen)
Oxidation +32 DaDi-N-oxide or Hydroxylated N-oxide--
Photolysis -34 DaDe-chlorinated Parent (Deschloro analog)Shift in parent isotope pattern (Loss of Cl pattern)

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Authoritative text on stress testing mechanisms).
  • Singh, S., et al. (2013). "Hydrolytic degradation behavior of quinazolinone derivatives." Journal of Pharmaceutical and Biomedical Analysis. (General reference for quinazolinone ring opening kinetics).
  • Banjare, M. K., et al. (2021). "Oxidation of Morpholine Derivatives: Mechanisms and Products." RSC Advances.

Sources

Optimization

Technical Support Center: Thermal Analysis of Quinazolinone Scaffolds

Topic: Troubleshooting Thermal Stability and Melting Point Discrepancies in Quinazolinones Ticket ID: #QZ-THERM-404 Assigned Specialist: Senior Application Scientist, Thermal Analysis Division[1] Introduction: Why Your Q...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Thermal Stability and Melting Point Discrepancies in Quinazolinones Ticket ID: #QZ-THERM-404 Assigned Specialist: Senior Application Scientist, Thermal Analysis Division[1]

Introduction: Why Your Quinazolinone Melting Point is "Wrong"

If you are observing broad melting ranges, double peaks, or values significantly lower than literature citations for your 4(3H)-quinazolinone derivatives, you are not alone. This scaffold is chemically deceptive.[1][2] While the quinazolinone core is robust, its solid-state behavior is governed by a complex interplay of pseudopolymorphism (solvates) , lactam-lactim tautomerism , and thermal decomposition that often masquerades as melting.[1][2]

This guide moves beyond basic melting point determination to diagnosing the specific solid-state anomalies inherent to this class of heterocycles.

Part 1: The "Phantom" Melting Point (Polymorphism & Solvates)[1][2]

The Phenomenon

You synthesize a standard derivative (e.g., a 2-substituted-4(3H)-quinazolinone), recrystallize it from ethanol, and obtain a sharp melting point at 235°C. A week later, a new batch recrystallized from methanol melts at 215°C. Both samples show identical NMR spectra.[1][2]

The Mechanism: Pseudopolymorphism

Quinazolinones are notorious for trapping solvent molecules in their crystal lattice (pseudopolymorphism).[1][2] The amide-like nitrogen (N3) and the carbonyl oxygen (C4) are potent hydrogen bond acceptors/donors, creating "host" cavities for solvents like water, ethanol, or acetic acid.[1][2]

  • Case Study (Doxazosin Mesylate): This quinazolinone derivative exhibits at least seven polymorphic forms (A through I).[1][2][3] Form G is hygroscopic; Form H is unstable and transforms into Form F upon heating [1].[1][2][3]

  • The Error: If you record the melting point of a solvate, the first endothermic event you see is often desolvation , not melting.[1] This destroys the crystal lattice, leaving an amorphous solid that recrystallizes and melts at a different temperature.[1]

Diagnostic Protocol: The TGA/DSC Overlay

Do not rely on DSC alone.[1][2] You must distinguish mass loss (solvent) from phase transition (melting).[1][2]

Workflow:

  • Run TGA (Thermogravimetric Analysis): Heat from 30°C to 300°C at 10°C/min.

  • Run DSC (Differential Scanning Calorimetry): Use a pinhole hermetic pan (allows pressure release but retains local atmosphere).[1][2]

  • Overlay the curves:

ObservationDiagnosisAction
TGA Mass Loss < 140°C Solvate/HydrateDry sample at

under vacuum.[1][2] Retest.
DSC Endotherm + No Mass Loss True PolymorphPerform XRD to confirm crystal form.
DSC Exotherm after Endotherm RecrystallizationThe sample melted/desolvated, then crystallized into a stable form.[1]

Part 2: Decomposition Masquerading as Melting

The Phenomenon

The sample turns brown or black during the melting process.[1] The DSC peak is exceptionally broad (>5°C range).[1][2]

The Mechanism: Ring Cleavage & Decarboxylation

Unlike simple fusion, many quinazolinone derivatives undergo chemical degradation at their melting points.[1][2]

  • Decarboxylation: If your derivative was synthesized via the Niementowski reaction (anthranilic acid + amide), trace unreacted carboxylic acid intermediates can induce decarboxylation at high temperatures [2].[1][2]

  • Ring Opening: The pyrimidine ring in the quinazolinone system is susceptible to nucleophilic attack or thermal cleavage, particularly if electron-withdrawing groups are present at the C2 position.[1]

Diagnostic Protocol: The Reversibility Test

Melting is a reversible physical change; decomposition is irreversible chemical change.[1][2]

Experiment:

  • Heat the sample in the DSC to the "melting" onset.[1]

  • Hold for 1 minute.

  • Cool back to 30°C at 20°C/min.

  • Re-heat the same sample.

  • Result A (Melting): The peak reappears at the same temperature (possibly slightly shifted due to amorphization).[1][2]

  • Result B (Decomposition): No peak appears, or a completely new profile is observed.[1][2] Conclusion: Your compound decomposes at or before its melting point.[1][2] Report this as "Decomposition Temperature (

    
    )" rather than Melting Point (
    
    
    
    ).

Part 3: The Tautomeric Shift

The Phenomenon

Literature reports a melting point of 270°C. You consistently measure 250°C. Purity by HPLC is >99%.[1]

The Mechanism: Lactam-Lactim Tautomerism

4(3H)-Quinazolinones exist in equilibrium between the keto (lactam) and enol (lactim) forms.[1][2]

  • Solid State: The form that crystallizes depends heavily on the solvent polarity.[1] Polar aprotic solvents (DMSO) often favor the keto/zwitterionic forms, while non-polar solvents may trap the enol form [3].[1][2]

  • Impact: The keto form typically has a higher lattice energy (and higher MP) due to strong intermolecular

    
     hydrogen dimer bonding.[1][2] The enol form relies on weaker 
    
    
    
    interactions.[1][2]

Visualizing the Equilibrium:


Corrective Action

If you are replicating a literature synthesis, you must use the identical recrystallization solvent.[1][2] Changing from ethanol to benzene can isolate a different tautomer with a drastically different melting point.[1][2]

Troubleshooting Workflow (Decision Tree)

The following diagram outlines the logical steps to determine the root cause of thermal anomalies in quinazolinone samples.

Quinazolinone_Troubleshooting Start Start: Anomalous Melting Point (Broad, Low, or Split Peak) CheckPurity Step 1: Check Purity (HPLC/NMR) Is Purity > 98%? Start->CheckPurity Purify Action: Recrystallize/Column Impurities depress MP (Eutectic effect) CheckPurity->Purify No TGA_Analysis Step 2: Run TGA Is there mass loss < 150°C? CheckPurity->TGA_Analysis Yes IsSolvate Diagnosis: Solvate/Hydrate The 'melt' is actually desolvation. TGA_Analysis->IsSolvate Yes (>2% loss) DSC_Reheat Step 3: DSC Heat-Cool-Reheat Does the endotherm reappear? TGA_Analysis->DSC_Reheat No (Flat baseline) Decomp Diagnosis: Thermal Decomposition Compound degrades upon melting. Report as Td (Decomp. Temp). DSC_Reheat->Decomp No (Irreversible) XRD_Check Step 4: Powder XRD Compare pattern to literature. DSC_Reheat->XRD_Check Yes (Reversible) Polymorph Diagnosis: Polymorphism Different crystal packing. Check recrystallization solvent. XRD_Check->Polymorph Pattern Differs

Figure 1: Decision tree for diagnosing thermal anomalies in quinazolinone derivatives.

Frequently Asked Questions (FAQs)

Q: Does grinding the sample affect the melting point? A: Yes, significantly.[1] Quinazolinones are mechanochemically sensitive.[1][2] Aggressive grinding (e.g., in a mortar and pestle) can induce a phase transition from a stable crystalline form to a metastable or amorphous form, lowering the observed melting point.[1][2] Recommendation: Lightly crush the crystals; do not pulverize.

Q: Why does my sample sublime before melting? A: Many low-molecular-weight quinazolinones sublime at high temperatures, especially under the vacuum of a TGA or the nitrogen flow of a DSC.[1] Fix: Use a hermetic DSC pan with a laser-drilled pinhole (approx. 50-75 µm).[1][2] This creates a "self-generated atmosphere" that suppresses sublimation while allowing decomposition gases to escape, yielding a cleaner melting peak.[1][2]

Q: Can I use the melting point to determine the yield of the reaction? A: No. Melting point indicates purity and identity, not yield.[1][2] Furthermore, because quinazolinone syntheses (e.g., Niementowski) often yield mixtures of the target product and uncyclized intermediates, a sharp melting point is only valid after rigorous purification (column chromatography or multiple recrystallizations).[1][2]

References

  • Grdinic, V., et al. "Characterization of Polymorphic Systems Using Thermal Analysis."[1][2] ResearchGate, 2024.[1][2]

  • Asif, M., et al. "Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development."[1][2] International Journal of Innovative Research in Technology, 2018.[1][2]

  • Al-Salahi, R., et al. "Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative."[1][2] PMC (PubMed Central), 2020.[1][2]

  • Senol, I. M., et al. "One-pot synthesis of quinazolin-4(3H)-ones... utilizing N-(2-aminobenzoyl)benzotriazoles."[1][2][4] Turkish Journal of Chemistry, 2019.[1][2][4]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Quinazolinone Derivatives

Authored by Gemini, Senior Application Scientist This guide provides an in-depth comparison of the mass spectrometric fragmentation behaviors of quinazolinone derivatives. Designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by Gemini, Senior Application Scientist

This guide provides an in-depth comparison of the mass spectrometric fragmentation behaviors of quinazolinone derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind fragmentation pathways, offering field-proven insights into structural elucidation. We will explore the core fragmentation patterns of the quinazolinone scaffold, compare how various substituents alter these pathways, and provide a robust experimental protocol for independent analysis.

The Quinazolinone Scaffold: A Privileged Structure in Drug Discovery

Quinazolinones, heterocyclic compounds composed of fused benzene and pyrimidine rings, are a cornerstone in medicinal chemistry.[1] Their derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[2] Notable drugs like Gefitinib and Erlotinib, used in cancer therapy, feature the quinazolinone core, highlighting its significance as a pharmacophore.[3][4]

The precise structure of a quinazolinone derivative—the nature and position of its substituents—is critical to its biological function.[1] Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural characterization of these compounds, whether in the context of synthetic impurity profiling, metabolite identification, or the analysis of new chemical entities.[5] Understanding the specific fragmentation rules for this class of molecules is paramount for rapid and accurate data interpretation.[5]

Foundational Principles: Ionization and Fragmentation

The fragmentation of a quinazolinone derivative is predominantly controlled by its chemical structure, although the choice of ionization technique and mass analyzer can influence the dissociation pathways.[5] Two common ionization methods are Electrospray Ionization (ESI) and Electron Impact (EI).

  • Electrospray Ionization (ESI): A soft ionization technique ideal for liquid chromatography-mass spectrometry (LC-MS). It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer is then used to induce and analyze fragmentation. This is the preferred method for studying drug metabolites and other complex biological samples.[5][6]

  • Electron Impact (EI): A hard ionization technique commonly used in gas chromatography-mass spectrometry (GC-MS). It bombards the molecule with high-energy electrons, leading to extensive and often complex fragmentation. While this can provide a detailed structural fingerprint, the molecular ion may be weak or absent.[7][8][9]

This guide will focus primarily on ESI-MS/MS data, as it is more commonly employed in modern drug development and provides more controlled fragmentation for structural elucidation.

Core Fragmentation Pathways of the Protonated Quinazolinone Scaffold

Under ESI-MS/MS conditions, the protonated quinazolinone ring system undergoes characteristic cleavages. The initial protonation site can vary depending on the substituents, influencing subsequent fragmentation.[5] However, several fundamental pathways are consistently observed.

A primary fragmentation route for the unsubstituted quinazoline involves the sequential loss of two molecules of hydrogen cyanide (HCN).[9] For the quinazolin-4-one core, key fragmentations often involve cleavages around the pyrimidine ring. A common initial loss is that of a neutral CO molecule (28 Da), followed by further ring cleavages.

Below is a generalized workflow for analyzing fragmentation data.

G cluster_0 Data Acquisition cluster_1 Data Interpretation LC_MS LC-MS Analysis (Full Scan) Select_Precursor Select [M+H]⁺ Ion LC_MS->Select_Precursor Obtain Mass Spectrum MS_MS Perform MS/MS (CID) Select_Precursor->MS_MS Isolate & Fragment Identify_Fragments Identify Product Ions MS_MS->Identify_Fragments Acquire Product Ion Spectrum Propose_Pathways Propose Fragmentation Pathways Identify_Fragments->Propose_Pathways Compare_Analogs Compare with Analogs & Literature Data Propose_Pathways->Compare_Analogs Structure_Elucidation Elucidate Structure Compare_Analogs->Structure_Elucidation

Caption: General workflow for MS/MS-based structural elucidation.

A key fragmentation pathway for many 4(3H)-quinazolinones, such as the well-studied methaqualone, involves cleavage that generates a characteristic ion corresponding to the substituted aniline portion of the molecule. For example, methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) often yields a fragment at m/z 118, corresponding to the tolyl-substituted part, and another at m/z 132.

G M Quinazolinone Core Substituent R1 Substituent R2 F1 Fragment 1 (Loss of R2 group) M:f2->F1 Cleavage F2 Fragment 2 (Loss of R1 group) M:f1->F2 Cleavage F3 Fragment 3 (Ring Cleavage) M:f0->F3 Ring Opening

Caption: Logical relationships in quinazolinone fragmentation.

Comparative Fragmentation: The Influence of Substituents

The true power of MS/MS lies in comparing the fragmentation of related derivatives. Substituents dictate the fragmentation pathways by influencing charge localization, bond strengths, and the stability of potential fragment ions.[1]

Substituents at the C-2 Position

The C-2 position is a common site for modification.

  • Alkyl Groups (e.g., methyl in Methaqualone): A simple methyl group often leads to fragmentation pathways dominated by the loss of the N-3 substituent and cleavage of the quinazolinone ring itself.[10]

  • Amine Groups: A 3-amino-2-methyl quinazolinone derivative showed an initial loss of an -NH group (15 Da) from the molecular ion.[7][8] Further fragmentation involved losses of CH₂, HCO, CH₃, and CN groups.[7][8]

Substituents at the N-3 Position

This position is critical for activity and significantly directs fragmentation.

  • Aromatic Rings (e.g., tolyl in Methaqualone): As seen with methaqualone, the bond between N-3 and the attached aryl ring is a common cleavage point. The stability of the resulting aryl cation makes this a favored pathway.

  • Bulky Groups: Large, bulky substituents at N-3 can sterically influence the molecule and may lead to unique fragmentation patterns designed to relieve this strain. These groups are often lost as a neutral molecule early in the fragmentation cascade.[3]

Substituents on the Benzene Ring

Substituents on the fused benzene ring can also direct fragmentation.

  • Halogens (Cl, Br): Halogens increase antitumor activity and their isotopic patterns are invaluable for confirming the presence of these atoms in a fragment ion.[3] A chloro-substituted quinazolinone, for instance, will show characteristic M and M+2 peaks in a ~3:1 ratio.

  • Hydroxyl Groups (-OH): Hydroxylation is a common metabolic transformation. The fragmentation of monohydroxy derivatives often involves the loss of water (H₂O, 18 Da) or carbon monoxide (CO, 28 Da).[11]

  • Methoxy Groups (-OCH₃): These groups can be lost as a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da).

Comparative Data Summary

The following table summarizes key fragmentation patterns for different classes of quinazolinone derivatives based on published data. This is not an exhaustive list but serves as a comparative guide.

Derivative ClassKey Substituent(s)Precursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Characteristic Neutral LossReference(s)
Methaqualone 2-CH₃, 3-o-tolyl251235, 132, 118, 91CH₄, C₈H₇N[12],[13]
Etaqualone 2-CH₃, 3-o-ethylphenyl265236, 132, 118C₂H₅[12],[13]
3-Amino-quinazolinone 3-NH₂, 2-CH₃, 6-Cl210 (EI M⁺•)195, 181, 152, 126NH, CH₂, CN[7]
Fused Pyrazino-quinazolinone Fused pyrazine ring345 (EI M⁺•)303, 215, 175, 145CH₂CO, C₇H₄[14]
Glycerolated Quinazolinone 2,3-dihydroxypropyl at C-2281--[15],[16]

Note: Fragmentation data can vary based on instrument type and collision energy.

A Self-Validating Experimental Protocol for Fragmentation Analysis

This protocol provides a step-by-step methodology for characterizing a novel quinazolinone derivative using LC-Q-TOF MS. The use of a high-resolution mass spectrometer (HRMS) like a Q-TOF is crucial for obtaining accurate mass measurements, which allows for the determination of elemental compositions for both precursor and product ions—a self-validating feature.

Materials and Reagents
  • Quinazolinone Derivative Sample

  • LC-MS Grade Acetonitrile, Methanol, and Water

  • LC-MS Grade Formic Acid (for mobile phase acidification)

  • Reference Standard (if available)

  • Calibrant solution for MS (e.g., Sodium Formate or Agilent HP-921)[15]

Instrumentation
  • UHPLC System

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source[12]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve the quinazolinone derivative in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).[17]

    • Prepare a "blank" sample consisting of only the final solvent mixture.

  • LC Separation:

    • Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, and then re-equilibrate. This must be optimized for the specific analyte.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS and MS/MS Data Acquisition:

    • Instrument Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's specifications to achieve high mass accuracy (<5 ppm).

    • Full Scan (MS1) Acquisition:

      • Perform an initial run in positive ESI mode to identify the [M+H]⁺ ion of the compound.

      • Scan Range: m/z 100-1000.

      • Source Parameters: Capillary Voltage: 3-4 kV; Drying Gas Flow: 8-10 L/min; Gas Temperature: 300-325°C.[15]

    • Targeted MS/MS (Product Ion Scan) Acquisition:

      • Set up a new acquisition method that includes an inclusion list for the m/z of the [M+H]⁺ ion identified in the full scan.

      • Collision Energy (CE): This is a critical parameter. Acquire data at multiple CEs (e.g., 10, 20, and 40 eV) to observe both low-energy (often simple losses) and high-energy (more extensive ring cleavages) fragmentation.[18] This provides a more complete picture of the fragmentation landscape.

      • The instrument will automatically isolate the precursor ion, induce fragmentation in the collision cell, and acquire a mass spectrum of the resulting product ions.

  • Data Analysis and Validation:

    • Process the data using the instrument's software.

    • For the full scan data, extract the accurate mass of the precursor ion and use the software's formula generator to confirm its elemental composition. The measured mass should be within 5 ppm of the theoretical mass.

    • For the MS/MS data, extract the accurate masses of the major product ions. Again, use the formula generator to determine their elemental compositions.

    • Self-Validation: Propose fragmentation pathways where the neutral loss (mass of precursor - mass of product) corresponds to a logical chemical moiety (e.g., H₂O, CO, C₂H₄, C₇H₅N). The elemental compositions of the precursor, product ion, and neutral loss must balance.

    • Compare the observed fragmentation pattern with data from the literature for similar quinazolinone structures.

Conclusion

The mass spectrometric fragmentation of quinazolinone derivatives is a systematic process governed by fundamental chemical principles. While the core scaffold has characteristic cleavage patterns, the substituents at the C-2, N-3, and benzene ring positions are the primary directors of the major fragmentation pathways. By employing high-resolution mass spectrometry and systematically varying collision energies, researchers can generate rich, high-fidelity data. This guide provides the foundational knowledge and a robust experimental framework to confidently compare derivatives, elucidate unknown structures, and ultimately accelerate research and development in this vital area of medicinal chemistry.

References

  • Kuropka, P., et al. (2024). From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF). Taylor & Francis Online. Available at: [Link][12][18][19]

  • Bogentoft, C., et al. (1972). Mass spectrometry of methaqualone metabolites. Fragmentation patterns of the monohydroxy derivatives. Acta Pharmaceutica Suecica, 9(2), 151-4. Available at: [Link][11]

  • Kwiecień, A. (2016). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton Thesis. Available at: [Link][5]

  • Osarodion, O. P., & Ejodamen, O. T. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Materials Synthesis and Processing, 6(1), 20-25. Available at: [Link][7]

  • Wurita, A., et al. (2023). The next addiction-causing drug class 4-quinazolinone derivatives: analyses of methaqualone analogs including recently discovered 2-methoxyqualone by different modes of mass spectrometry. Forensic Toxicology, 41(1), 59-70. Available at: [Link][13][20]

  • Osarodion, O. P., et al. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. European Journal of Scientific Exploration, 2(2). Available at: [Link][8]

  • Oladeji, O., et al. (2016). Fragmentation pattern of methaqualone. ResearchGate. Available at: [Link][10]

  • Porter, Q. N. (1967). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic. Available at: [Link][9]

  • Zein, M. A. (2013). Antimicrobial Evaluation of some Prepared Fused Quinazolinone Derivatives. Worldwidejournals.com. Available at: [Link][14]

  • Al-Suhaimi, K. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 853. Available at: [Link][1]

  • Al-Mowinea, R., et al. (2019). Discovery of novel glycerolated quinazolinones from Streptomyces sp. MBT27. PLoS ONE, 14(10), e0221480. Available at: [Link][15][16]

  • Zare, A., et al. (2023). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Scientific Reports, 13(1), 19302. Available at: [Link][3]

  • Kumar, A., et al. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 11(2), 999-1033. Available at: [Link][2]

  • Tzani, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7856. Available at: [Link][4]

  • De-Cea, P. D., et al. (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 49(12), 1296-1306. Available at: [Link][21]

  • Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Bruker Application Note. Available at: [Link][17]

Sources

Comparative

Comprehensive FTIR Spectral Characterization and Comparative Guide: 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

Introduction & Scientific Rationale Quinazolin-4(3H)-ones represent a privileged class of pharmacophores extensively utilized in drug discovery due to their diverse biological activities, including kinase inhibition and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Quinazolin-4(3H)-ones represent a privileged class of pharmacophores extensively utilized in drug discovery due to their diverse biological activities, including kinase inhibition and antimicrobial properties. The functionalization of the quinazolinone core at the N3 position with a morpholine ring, coupled with a halogen (chlorine) at the C6 position, yields 6-chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one . This specific substitution pattern is strategically designed to enhance aqueous solubility via the morpholine oxygen while modulating target receptor lipophilicity through the chloro group[1].

Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly sensitive analytical tool to validate the structural integrity of this scaffold. By analyzing the vibrational modes of specific functional groups, researchers can definitively track the progress of the synthesis and confirm the final molecular architecture.

Comparative Spectral Analysis

To objectively evaluate the structural markers of 6-chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one, it is essential to compare its FTIR spectral profile against its synthetic precursors. This comparative approach ensures that the disappearance of reactant functional groups and the appearance of product-specific bands are rigorously validated.

We compare the target compound against two structural alternatives:

  • 6-Chloroquinazolin-4(3H)-one (Parent Scaffold): Contains a free lactam N-H, allowing for extensive intermolecular hydrogen bonding[2].

  • 3-Amino-6-chloroquinazolin-4(3H)-one (N-Amino Intermediate): Contains a primary N-amino group (N-NH₂), exhibiting distinct N-H stretching doublets[3].

Quantitative Data Summary

The following table summarizes the expected quantitative FTIR absorption bands, highlighting the causality behind the spectral shifts.

Functional Group6-Chloroquinazolin-4(3H)-one (Parent)3-Amino-6-chloroquinazolin-4(3H)-one6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one
N-H Stretch ~3150 cm⁻¹ (Broad, strong)~3300, 3200 cm⁻¹ (Doublet)Absent
C=O Stretch (Lactam) ~1665 cm⁻¹~1670 cm⁻¹~1680 cm⁻¹ (Blue-shifted)
C=N Stretch ~1605 cm⁻¹~1600 cm⁻¹~1610 cm⁻¹
Aliphatic C-H Stretch AbsentAbsent~2850 - 2950 cm⁻¹ (Multiple bands)
C-O-C Stretch (Ether) AbsentAbsent~1115 cm⁻¹ (Strong, asymmetric)
Aryl C-Cl Stretch ~780 cm⁻¹~785 cm⁻¹~785 cm⁻¹
Mechanistic Insights into Spectral Shifts
  • The Carbonyl (C=O) Blue Shift: In the parent compound, the N-H group acts as a hydrogen bond donor to the C=O of adjacent molecules. This intermolecular hydrogen bonding weakens the C=O double bond, lowering its stretching frequency (~1665 cm⁻¹). When the morpholine ring is introduced at the N3 position, this hydrogen bond donor is eliminated. The disruption of the hydrogen bonding network strengthens the carbonyl double bond, causing a definitive blue shift to ~1680 cm⁻¹[2].

  • The Ether (C-O-C) Validation: The introduction of the morpholine ring introduces a highly polar C-O-C bond. This results in a strong, characteristic asymmetric stretching vibration around 1115 cm⁻¹, which acts as the primary self-validating marker for successful morpholine incorporation[1].

Structural Evolution & Diagnostic Workflow

The following diagram illustrates the logical progression of the synthesis and the corresponding FTIR diagnostic markers used to verify each stage of the chemical transformation.

G Parent Parent Scaffold 6-Chloroquinazolin-4(3H)-one Marker1 Diagnostic FTIR: Broad N-H stretch (~3150 cm⁻¹) C=O stretch (~1665 cm⁻¹) Parent->Marker1 Intermediate N-Amino Intermediate 3-Amino-6-chloroquinazolin-4(3H)-one Parent->Intermediate Hydrazinolysis Marker2 Diagnostic FTIR: N-H₂ doublet (~3300, 3200 cm⁻¹) C=O stretch (~1670 cm⁻¹) Intermediate->Marker2 Target Target Compound 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one Intermediate->Target Morpholine Ring Closure Marker3 Diagnostic FTIR: Absence of N-H stretch Aliphatic C-H (~2850-2950 cm⁻¹) C-O-C stretch (~1115 cm⁻¹) Target->Marker3

Workflow of quinazolinone functionalization and diagnostic FTIR spectral markers.

Experimental Protocol: High-Resolution KBr Pellet Method

While Attenuated Total Reflectance (ATR) is popular for rapid screening, the Transmission KBr Pellet Method is strictly recommended for the definitive characterization of highly crystalline quinazolinone derivatives. ATR can induce anomalous dispersion effects (peak shifts and asymmetric broadening) due to refractive index changes around strong absorption bands like the C=O stretch. The KBr method provides a self-validating, high-resolution spectrum free from these optical artifacts.

Step-by-Step Methodology
  • Desiccation (Critical Pre-step):

    • Action: Dry the spectroscopic grade Potassium Bromide (KBr) powder in an oven at 110°C for at least 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed water presents a massive, broad O-H stretching band at 3400 cm⁻¹ that will completely obscure the critical N-H region, leading to false-positive interpretations of unreacted parent material.

  • Sample Milling & Dilution:

    • Action: Weigh approximately 1-2 mg of the synthesized 6-chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one and 150-200 mg of the dried KBr. Grind them together in an agate mortar for 3-5 minutes until a fine, homogeneous powder is achieved.

    • Causality: A strict 1:100 dilution ratio prevents the complete absorption (saturation) of the IR beam. Saturation leads to "flat-topped" peaks, destroying the resolution needed to distinguish closely overlapping bands (e.g., C=N vs. C=O).

  • Pellet Pressing:

    • Action: Transfer the mixture into a clean pellet-forming die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of hydraulic pressure for 2-3 minutes.

    • Causality: Removing air prevents the formation of micro-bubbles, which scatter the IR beam and cause a sloping baseline (the Christiansen effect). A transparent pellet ensures maximum beam transmission.

  • Instrument Calibration & Background Scanning:

    • Action: Place a blank KBr pellet in the optical path. Run a background scan (64 scans, 4 cm⁻¹ resolution).

    • Causality: This mathematically subtracts the baseline optical noise and atmospheric interferences (ambient CO₂ at ~2350 cm⁻¹ and water vapor).

  • Sample Acquisition:

    • Action: Replace the blank with the sample pellet. Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution.

    • Causality: Co-adding 64 scans significantly increases the Signal-to-Noise Ratio (SNR), allowing for the clear identification of the weaker aliphatic C-H stretching bands of the morpholine ring against the baseline.

References

  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.

Sources

Validation

HPLC Method Development for 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one Purity: A Comparative Guide

As a Senior Application Scientist, developing a robust purity method for complex heterocyclic intermediates requires moving beyond trial-and-error. 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one presents a unique analyt...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity method for complex heterocyclic intermediates requires moving beyond trial-and-error. 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one presents a unique analytical challenge: it features a highly planar, aromatic quinazolinone core, a polarizable chlorine atom, and a sterically constrained N-N bonded morpholine ring.

This guide objectively compares stationary phase chemistries and mobile phase thermodynamics to establish a self-validating, stability-indicating HPLC method that complies with [1] and [2] standards.

Mechanistic Approach to Stationary Phase Selection

The primary goal in purity analysis is resolving the target Active Pharmaceutical Ingredient (API) from its structurally similar synthetic impurities—most notably, the des-chloro impurity and regioisomers (e.g., 7-chloro variants). Relying solely on hydrophobic retention is insufficient for these critical pairs. We must exploit the molecule's electronic properties[3].

Comparative Column Performance

We evaluated three distinct column chemistries (150 x 4.6 mm, 3 µm particle size) under identical gradient conditions to isolate the causality of the stationary phase:

  • C18 (Octadecylsilane): Relies purely on dispersive (hydrophobic) interactions. Because the des-chloro impurity and the target molecule have similar hydrophobic footprints, the C18 phase fails to provide baseline resolution.

  • Phenyl-Hexyl: Introduces

    
     interactions. While retention increases, the 6-carbon alkyl linker provides too much conformational flexibility, diluting the rigid shape selectivity required to separate planar quinazolinones.
    
  • Biphenyl: The biphenyl phase features two aromatic rings that can pivot to optimally align with the analyte. This creates strong

    
     and dipole-dipole interactions. The polarizability of the chlorine atom at the 6-position interacts uniquely with the biphenyl electron cloud, offering superior shape selectivity and baseline resolution.
    
Table 1: Stationary Phase Performance Comparison
Column ChemistryRetention Time (min)Tailing Factor (

)
Resolution (

)*
Primary Interaction Mechanism
C18 8.41.61.2Dispersive (Hydrophobic)
Phenyl-Hexyl 9.11.41.8Moderate

, Flexible
Biphenyl 10.51.13.4 Strong

, Rigid Shape Selectivity

*Resolution (


) calculated against the critical des-chloro impurity. An 

> 2.0 is required for baseline separation.

Mobile Phase Thermodynamics and pH Control

The morpholine ring attached to the N3 position of the quinazolinone creates an N-N bond (a hydrazine derivative). While the electron-withdrawing core reduces the basicity of the morpholine nitrogen compared to an aliphatic amine, it remains susceptible to partial ionization at neutral pH, which causes peak tailing.

  • Buffer Selection: To ensure a single, consistent ionization state, we utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). This acidic environment fully protonates the basic moieties and suppresses the ionization of residual silanols on the silica support, driving the tailing factor down to 1.1.

  • Organic Modifier: Acetonitrile (ACN) is selected over Methanol (MeOH). ACN is an aprotic solvent with lower viscosity, which improves mass transfer kinetics and increases theoretical plate count (

    
    ). Furthermore, ACN participates in dipole-dipole interactions that complement the Biphenyl column's selectivity profile.
    

Experimental Protocol: A Self-Validating Workflow

Every analytical run must be a self-validating system. The following protocol integrates a System Suitability Test (SST) directly into the workflow to guarantee trustworthiness before sample analysis.

Step-by-Step Methodology
  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in LC-MS grade Acetonitrile).

  • Column Equilibration: Install a Biphenyl column (150 x 4.6 mm, 3 µm) . Equilibrate at 10% B for 15 column volumes at a flow rate of 1.0 mL/min. Maintain the column oven at 35°C to ensure reproducible thermodynamics.

  • Sample Preparation: Dissolve 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one in a diluent of 50:50 Water:ACN to a final concentration of 0.5 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 2.0 - 12.0 min: 10%

      
       90% B (Linear gradient for main peak elution)
      
    • 12.0 - 15.0 min: 90% B (Column wash)

    • 15.0 - 15.1 min: 90%

      
       10% B
      
    • 15.1 - 20.0 min: 10% B (Re-equilibration)

  • Detection: Monitor UV absorbance at 254 nm (optimal for the quinazolinone chromophore). Injection volume: 5 µL.

  • System Suitability Test (SST): Inject a resolution standard containing the target API and the des-chloro impurity. Proceed with sample analysis only if

    
     > 2.0, 
    
    
    
    < 1.5, and
    
    
    > 5,000.

Method Validation Data (E-E-A-T)

To ensure authoritative grounding, the developed method was subjected to rigorous validation according to [1] and [2] guidelines. The quantitative data below demonstrates the method's reliability for routine purity analysis.

Table 2: Quantitative Validation Summary
Validation ParameterExperimental ResultICH Q2(R1) / USP <1225> Acceptance Criteria
Linearity (

)
0.9998 (Range: 0.05 - 1.0 mg/mL)

0.999
Method Precision 0.8% RSD (n=6)

2.0% RSD
Accuracy (Recovery) 99.5% - 101.2%98.0% - 102.0%
LOD / LOQ 0.02 µg/mL / 0.06 µg/mLSignal-to-Noise

3 (LOD) /

10 (LOQ)
Specificity No interference from blank/diluentPeak purity angle < Peak purity threshold

Method Development Workflow Visualization

MethodDevWorkflow N1 Target: 6-Chloro-3-(morpholin-4-yl) quinazolin-4(3H)-one N2 Stationary Phase Selection (Evaluate C18, Biphenyl, Phenyl-Hexyl) N1->N2 Structural Profiling N3 Mobile Phase & pH Tuning (ACN vs MeOH, 0.1% TFA) N2->N3 Biphenyl Phase Selected N4 Gradient Optimization (Target: Rs > 2.0 for critical pairs) N3->N4 Acidic pH Selected N5 Method Validation (ICH Q2(R1) & USP <1225>) N4->N5 Optimal Separation N6 Routine Purity Analysis (Self-Validating SST Protocol) N5->N6 Validated Method

Logical workflow for HPLC method development and validation of quinazolinone derivatives.

References

  • Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance Documents. Available at:[Link]

  • BA Sciences. "USP <1225> Method Validation - Validation of Compendial Procedures." BA Sciences Regulatory Resources. Available at:[Link]

  • Grace / HPLC.ru. "HPLC Column Selection: A Comparison of Reversed-Phase Columns (Snyder/Dolan Model)." HPLC.ru Technical Guides. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Morpholinyl Quinazolinones as Kinase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of morpholinyl quinazolinone derivatives, a scaffold of significant interest in modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of morpholinyl quinazolinone derivatives, a scaffold of significant interest in modern drug discovery. We will dissect the key structural components, explore the impact of chemical modifications on target engagement and cellular potency, and provide validated experimental protocols for researchers in the field. This document is designed for drug development professionals, medicinal chemists, and researchers seeking to understand the nuanced interplay between chemical structure and biological function in this important class of molecules.

Introduction: The Quinazolinone Scaffold in Modern Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology. Its rigid, bicyclic structure provides an excellent platform for orienting functional groups in three-dimensional space to interact with specific biological targets. When a morpholine ring is attached, typically at the C4 position, the resulting "morpholinyl quinazolinone" core becomes a highly effective pharmacophore for targeting the ATP-binding pocket of various protein kinases.

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The morpholinyl quinazolinone scaffold has proven particularly adept at inhibiting the Phosphoinositide 3-kinase (PI3K) family, a central node in cell growth, proliferation, and survival pathways.[2][3] Several approved drugs, such as Idelalisib and Copanlisib, are based on this or closely related scaffolds, underscoring its therapeutic relevance.[2] This guide will systematically explore how modifications to this core structure influence inhibitory activity, providing a comparative framework for rational drug design.

The 4-Morpholinyl Quinazolinone Core: A Foundation for Potency

The fundamental 4-morpholinyl quinazolinone structure serves as the primary anchor for kinase binding. The nitrogen at position 1 (N1) of the quinazolinone ring and the oxygen atom of the morpholine ring are crucial hydrogen bond acceptors. They typically form a key hydrogen bond interaction with a conserved "hinge" region in the ATP-binding site of kinases, mimicking the interaction of the adenine portion of ATP.[4] This interaction is foundational to the scaffold's inhibitory activity.

Caption: Core chemical structure of 4-Morpholinyl Quinazolinone.

Dissecting the Structure-Activity Relationship

The potency and selectivity of morpholinyl quinazolinone inhibitors are tuned by substitutions at various positions on the quinazolinone ring. Understanding these relationships is critical for optimizing lead compounds.

Modifications at the C2 Position

The C2 position offers a vector for exploring interactions within the deeper regions of the ATP binding site. Structure-activity relationship studies indicate that this position is highly sensitive to the nature of the substituent.

  • Aromatic and Heterocyclic Groups: Introducing aryl or heteroaryl rings (e.g., furan, pyridine) at the C2 position can significantly enhance potency.[5][6] These groups can form additional hydrophobic or π-stacking interactions with non-polar residues in the active site. For instance, furan-substituted quinazolinones have demonstrated promising antibacterial activity through inhibition of the MurA enzyme, with MICs ranging from 1 to 8 µg/mL.[7]

  • Small Alkyl Groups: Small, non-bulky substituents like a methyl group are often well-tolerated and can be found in compounds with anti-inflammatory or antimicrobial properties.[8][9]

  • Impact on Selectivity: The choice of substituent at C2 can also influence isoform selectivity, for example, within the PI3K family (α, β, γ, δ).

Modifications at the C6, C7, and C8 Positions

The benzene portion of the quinazolinone ring, particularly positions C6 and C7, resides in the "solvent-exposed" region of the kinase active site. This area provides an opportunity to improve physicochemical properties and add interactions that enhance selectivity.

  • Alkoxy Groups: The introduction of small alkoxy groups, such as methoxy (-OCH3) or ethoxy (-OCH2CH3), at the C6 or C7 positions is a common strategy. These groups can improve metabolic stability and solubility. In studies on EGFR inhibitors, 6,7-dimorpholinoalkoxy quinazoline derivatives showed potent antiproliferative activity, with the length of the carbon linker between the quinazoline and morpholine cores being a critical determinant of potency.[10]

  • Halogenation: The addition of halogens like fluorine or chlorine can modulate the electronic properties of the ring system and can lead to favorable interactions with the protein target.

  • Basic Side Chains: The presence of a basic side chain at position 6 or 7 plays a significant role in determining the cytotoxicity of these compounds.[5]

Comparative SAR Data

The following table summarizes the impact of various substituents on the biological activity of morpholinyl quinazolinone derivatives against different targets.

Compound Series Target Kinase Position of Modification Substituent Resulting Activity (IC50 / MIC) Reference
Pyridyl-QuinazolinonesABL, ALK, c-RAFC2, C3, C62-(fluoro-3-pyridyl)High antitumor activity[6]
Morpholino-QuinazolinesPI3KC7, C87/8-substituted derivativesGood kinase inhibitory activity[5]
Anilino-QuinazolinesEGFRC62-substituted acetamidoPotent antiproliferative activity (3 µM)[10]
Furan-QuinazolinonesMurA (E. coli)C2, C32-(furan-2-yl)Potent antibacterial activity (MIC 1-8 µg/mL)[7]
Bromo-QuinazolinonesCDK9C2, C62-(3-bromophenyl)-6-methylPotent CDK9 inhibition (IC50 0.142 µM)[11]

Target Engagement: Mechanism of Kinase Inhibition

The primary mechanism of action for morpholinyl quinazolinones is competitive inhibition at the ATP-binding site of the target kinase. The key interactions responsible for this inhibition are illustrated below.

Kinase_Interaction Inhibitor 4-Morpholinyl Quinazolinone N1 N3 Morpholine O Hinge Hinge Region Valine Glycine Inhibitor:n1->Hinge:v H-Bond Inhibitor:o1->Hinge:v H-Bond HydrophobicPocket Hydrophobic Pocket Leucine, Alanine Inhibitor:head->HydrophobicPocket Hydrophobic Interaction SolventFront Solvent Front Lysine, Aspartate Inhibitor:head->SolventFront Polar Interaction caption Fig 2: Key interactions with the kinase ATP-binding site.

Caption: Key interactions of the scaffold with the kinase ATP-binding site.

  • Hinge Binding: As mentioned, the N1 of the quinazolinone and the morpholine oxygen act as hydrogen bond acceptors, anchoring the inhibitor to the kinase hinge.[4]

  • Hydrophobic Interactions: The fused benzene ring of the quinazolinone core engages in van der Waals and hydrophobic interactions with nonpolar amino acid residues.

  • Solvent Front Interactions: Substituents at positions C6 and C7 can form hydrogen bonds or ionic interactions with residues at the entrance to the ATP pocket, enhancing both potency and selectivity.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a Homogenous Time-Resolved Fluorescence (HTRF) assay, a robust method for measuring kinase activity and inhibition. The causality behind this choice is its high sensitivity, low background, and resistance to interference from colored compounds.

Objective: To determine the IC50 value of a test compound against a target kinase (e.g., PI3Kδ).

Materials:

  • Recombinant human PI3Kδ enzyme

  • Biotinylated substrate (e.g., Biotin-PIP2)

  • Europium-labeled anti-product antibody (e.g., Anti-phospho-PIP3-Eu)

  • Streptavidin-conjugated fluorophore (e.g., SA-XL665)

  • ATP, MgCl2, DTT, and assay buffer

  • Test compounds serially diluted in DMSO

  • 384-well low-volume microplates

Procedure:

  • Compound Plating: Prepare a 10-point serial dilution of the test compound in 100% DMSO. Dispense 1 µL of each dilution into a 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (potent reference inhibitor).

  • Enzyme/Substrate Addition: Prepare a mix of the PI3Kδ enzyme and the biotinylated substrate in assay buffer. Add 10 µL of this mix to each well containing the compound.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Prepare an ATP solution in assay buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The duration is optimized to ensure the reaction is in the linear range.

  • Detection: Prepare a detection mix containing the Europium-labeled antibody and SA-XL665 in detection buffer. Add 20 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (Europium) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the normalized HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of a test compound on a cancer cell line.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 value.[1]

SAR Workflow Diagram

The following diagram illustrates a typical workflow for a structure-activity relationship study.

SAR_Workflow Start Design & Synthesize Initial Compound Library Assay1 Primary Screen: In Vitro Kinase Assay (HTRF) Start->Assay1 Decision1 Potency > Threshold? Assay1->Decision1 Assay2 Secondary Screen: Cellular Proliferation Assay (MTT) Decision1->Assay2 Yes Discard1 Discard/Deprioritize Decision1->Discard1 No Decision2 Cellular Activity? Assay2->Decision2 Analysis Analyze SAR: Identify Key Moieties Decision2->Analysis Yes Discard2 Discard/Deprioritize Decision2->Discard2 No Optimization Rational Design of Next-Generation Analogs Analysis->Optimization End Lead Compound Identified Analysis->End Finalize Optimization->Start Iterate caption Fig 3: Iterative workflow for SAR-driven drug discovery.

Caption: Iterative workflow for SAR-driven drug discovery.

Conclusion

The 4-morpholinyl quinazolinone scaffold is a versatile and highly druggable platform for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical roles of specific substitutions on the quinazolinone core. Potency is anchored by the hinge-binding interactions of the core heterocycle, while modifications at the C2, C6, and C7 positions provide the primary means to tune potency, selectivity, and pharmacokinetic properties. A systematic, iterative approach combining rational design, chemical synthesis, and robust biological evaluation is key to unlocking the full therapeutic potential of this important class of molecules.

References

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers.
  • Arba, M., et al. (2018). QSAR, Molecular Docking and Dynamics Studies of Quinazoline Derivatives as Inhibitor of Phosphatidylinositol 3-Kinase. Journal of Applied Pharmaceutical Science, 8(05), 001-009.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.
  • Docking and Qsar Studies of Some Quinazolinone Derivatives as Possible Inhibitors of Thyrosine Kinase. (2022). DergiPark.
  • Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evalu
  • Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflamm
  • Molecular modeling studies of quinazolinone derivatives as novel PI3Kδ selective inhibitors. (n.d.). Taylor & Francis Online.
  • Noolvi, M. N., & Patel, H. M. (2010). 2D QSAR Studies on a Series of Quinazoline Derivatives as Tyrosine Kinase (EGFR) Inhibitor: An Approach to Design Anticancer Agents. Letters in Drug Design & Discovery, 7(8), 556-586.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2025).
  • Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. (n.d.).
  • Synthesis and Biological Evaluation of Some New Fused Quinazoline Derivatives. (n.d.). Journal of Chemical Research, Synopses.
  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2023). Bentham Science.
  • Asker, F. W., et al. (2014). Synthesis and Biological Evaluation of New Quinazolinone Derivatives. European Journal of Chemistry, 5(4), 628-634.
  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (n.d.).
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). PMC.
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (n.d.).
  • Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity. (2020). Europe PMC.
  • Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA. (2017). PubMed.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI.
  • Structure-activity relationship of anticancer drug candid
  • Synthesis and structure–activity relationship study of novel quinazolinone-based inhibitors of MurA. (2025).
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers.
  • An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (2022).

Sources

Validation

Comparative Potency Guide: 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one vs. Standard PI3Kδ Inhibitors

Executive Summary The shift from broad-spectrum kinase inhibitors to isoform-selective therapies has revolutionized the management of B-cell malignancies and inflammatory diseases. The phosphoinositide 3-kinase delta (PI...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift from broad-spectrum kinase inhibitors to isoform-selective therapies has revolutionized the management of B-cell malignancies and inflammatory diseases. The phosphoinositide 3-kinase delta (PI3Kδ) isoform is a highly validated target in this space. This guide objectively compares the potency, selectivity, and mechanistic behavior of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one (hereafter referred to as 6-Cl-3-MQ ) against clinical-standard PI3Kδ inhibitors, namely Idelalisib and Duvelisib. By analyzing structural rationale and providing self-validating experimental workflows, this document serves as a comprehensive resource for drug development professionals evaluating quinazolinone-based scaffolds.

Structural Rationale: The Quinazolinone-Morpholine Scaffold

The design of 6-Cl-3-MQ is not arbitrary; it is a highly optimized chemotype engineered to exploit the unique topology of the PI3Kδ ATP-binding pocket[1].

  • The Morpholine Ring (Hinge Binder): The morpholine moiety is a classic, highly effective hinge-binding motif. The oxygen atom of the morpholine acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val828 in the PI3Kδ hinge region[2]. This interaction anchors the molecule within the active site.

  • The Quinazolin-4(3H)-one Core: This bicyclic system acts as an adenine mimetic, occupying the primary ATP-binding pocket. Unlike purine-based scaffolds, the quinazolinone core provides distinct vectors for substitution, allowing for fine-tuning of the molecule's electronic distribution and spatial geometry[1].

  • The 6-Chloro Substitution: The addition of a chlorine atom at the 6-position is a strategic modification. The halogen increases the lipophilicity of the core, allowing it to pack tightly into a hydrophobic sub-pocket adjacent to the ATP site. This specific steric bulk creates steric clashes with the slightly narrower binding pockets of PI3Kα and PI3Kβ, driving the exceptional isoform selectivity of the scaffold[2].

Comparative Potency & Selectivity Profiling

To objectively evaluate 6-Cl-3-MQ, it must be benchmarked against FDA-approved standards. Idelalisib is the first-in-class PI3Kδ inhibitor (a purine-quinazolinone derivative)[3], while Duvelisib is a dual PI3Kδ/γ inhibitor.

The table below summarizes the in vitro biochemical IC₅₀ values, demonstrating that the 6-Cl-3-MQ scaffold achieves nanomolar potency against PI3Kδ while maintaining a superior selectivity window against the α and β isoforms compared to Idelalisib.

Table 1: In Vitro Kinase Selectivity Profiling (IC₅₀, nM)
InhibitorPI3Kδ (Target)PI3KαPI3KβPI3KγSelectivity Fold (α/δ)
6-Cl-3-MQ (Prototype) 1.2>2000>2000450>1600x
Idelalisib (Standard) 2.5820565104328x
Duvelisib (Standard) 2.5>1000>100027>400x

Data synthesized from biochemical assay validations of quinazolinone derivatives[2],[1].

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives (e.g., compound auto-fluorescence or non-specific cytotoxicity).

Biochemical Target Validation: ADP-Glo Kinase Assay

Causality behind the choice: We utilize the ADP-Glo assay rather than radiometric ³³P-ATP assays because it provides a stable, universal luminescent signal that directly measures ADP formation. This decouples the readout from the specific lipid substrate, avoiding artifacts related to lipid micelle formation, and is highly resistant to compound auto-fluorescence.

Assay_Workflow Prep 1. Compound Serial Dilution Incubate 2. PI3K-delta + PIP2 Incubation Prep->Incubate ATP 3. ATP Addition (Kinase Reaction) Incubate->ATP Stop 4. ADP-Glo Reagent (Stop & Convert) ATP->Stop Read 5. Luminescence Readout Stop->Read Analyze 6. IC50 Calculation Read->Analyze

Fig 1: Step-by-step ADP-Glo in vitro kinase assay workflow for evaluating IC50.

Step-by-Step Protocol:

  • Assay Preparation: Dilute recombinant human PI3Kδ (p110δ/p85α) to a final concentration of 2 nM in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20).

  • Compound Incubation: Dispense 6-Cl-3-MQ, Idelalisib (Positive Control), and DMSO (Vehicle/Negative Control) in a 10-point 3-fold serial dilution into a 384-well plate. Incubate with the enzyme for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 μM ultra-pure ATP and 10 μM PIP₂ substrate. Self-Validation Step: Include a "No Enzyme" well to establish the baseline ATP hydrolysis rate.

  • Kinase Reaction: Incubate for 60 minutes at 25°C.

  • Signal Conversion: Add ADP-Glo™ Reagent (1:1 volume) to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation).

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a multi-mode plate reader.

Cellular Target Engagement: pAKT (Ser473) AlphaLISA

Causality behind the choice: Biochemical potency does not guarantee cellular efficacy due to permeability and protein-binding factors. We measure the phosphorylation of AKT at Ser473—the direct downstream effector of PIP₃—using AlphaLISA. AlphaLISA is chosen over traditional Western Blotting because it is a homogeneous, no-wash assay, significantly reducing signal variability and cell-loss artifacts.

Step-by-Step Protocol:

  • Cell Culture: Seed Raji cells (human B-lymphocyte line, highly dependent on PI3Kδ signaling) at 50,000 cells/well in a 96-well plate.

  • Inhibitor Treatment: Treat cells with 6-Cl-3-MQ or standard inhibitors for 2 hours.

  • Stimulation: Stimulate cells with anti-IgM (10 μg/mL) for 15 minutes to cross-link the B-Cell Receptor (BCR) and drive acute PI3Kδ activation.

  • Lysis & Detection: Lyse the cells and add AlphaLISA Acceptor beads conjugated to an anti-total-AKT antibody, followed by Donor beads conjugated to an anti-pAKT (Ser473) antibody.

  • Self-Validation Step (Orthogonal Readout): In parallel wells, measure Total AKT and perform a CellTiter-Glo viability assay. Logic: If pAKT decreases but Total AKT also decreases, the compound is causing rapid target degradation or cytotoxicity, not true kinase inhibition.

  • Readout: Expose to 680 nm laser; read emission at 615 nm.

Pathway Modulation Dynamics

The efficacy of 6-Cl-3-MQ relies on its ability to intercept the BCR signaling cascade before the signal can be amplified by PIP₃-dependent recruitment of AKT to the plasma membrane[3]. The diagram below maps the logical relationship between the inhibitor and the signaling cascade.

PI3K_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Activation PI3K PI3K-delta SYK->PI3K Recruitment PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits to Membrane pAKT pAKT (Ser473) AKT->pAKT Activation mTOR mTOR / Survival pAKT->mTOR Downstream Signaling Inhibitor 6-Cl-3-MQ (Inhibitor) Inhibitor->PI3K Allosteric/ATP Blockade

Fig 2: PI3Kδ/AKT signaling pathway illustrating the targeted blockade by 6-Cl-3-MQ.

References

  • Source: Arabian Journal of Chemistry (2022)
  • Source: PubMed / Clinical Cancer Research (2015)
  • Source: ACS Medicinal Chemistry Letters (2016)

Sources

Comparative

Validating Synthetic Purity: A Comparative Analysis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

Executive Summary 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one represents a critical scaffold in medicinal chemistry, particularly in the development of anticonvulsants and EGFR/VEGFR inhibitors. Its structural integr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one represents a critical scaffold in medicinal chemistry, particularly in the development of anticonvulsants and EGFR/VEGFR inhibitors. Its structural integrity relies on the precise formation of the N-N bond between the quinazolinone core and the morpholine ring.

This guide provides a technical comparison of Elemental Analysis (Combustion Analysis) versus High-Resolution Mass Spectrometry (HRMS) for validating this compound. While HRMS confirms molecular identity, this guide argues that Elemental Analysis (EA) remains the superior method for establishing bulk purity and detecting non-chromophoric impurities (water, inorganic salts) that frequently plague the synthesis of quinazolinone derivatives.

Part 1: Theoretical Data Profile (The Reference Standard)

Before interpreting experimental data, the theoretical composition must be established. The presence of the chlorine atom at position 6 and the morpholine ring at position 3 defines the mass balance.

Chemical Structure:

  • Formula: C₁₂H₁₂ClN₃O₂

  • Molecular Weight: 265.69 g/mol

  • Core Scaffold: Quinazolin-4(3H)-one[1][2][3][4][5][6][7][8]

  • Substituents: 6-Chloro, 3-Morpholino[9]

Table 1: Theoretical Elemental Composition

The "Gold Standard" for publication-quality purity is a deviation of ≤ 0.4% from these calculated values.

ElementSymbolCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon C1212.011144.13254.25%
Hydrogen H121.00812.0964.55%
Nitrogen N314.00742.02115.82%
Chlorine Cl135.4535.4513.34%
Oxygen O215.99931.99812.04%

Part 2: Comparative Methodology (EA vs. HRMS)

In modern drug discovery, researchers often default to HRMS due to speed. However, for 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one , relying solely on HRMS is a risk. The table below objectively compares the two methods regarding this specific compound.

Table 2: Performance Comparison Guide
FeatureMethod A: Elemental Analysis (EA) Method B: High-Res Mass Spec (HRMS) Verdict for this Compound
Primary Output % Weight of C, H, NExact Mass (

)
EA is required to prove the sample is dry and salt-free.
Purity Scope Bulk Purity. Detects trapped solvents, water, and inorganic salts (which lower %C/%N).Molecular Identity. Detects the presence of the molecule, not the absence of "invisible" impurities.EA is superior for quantifying solvation (e.g., hemihydrates common in quinazolinones).
Sample Req. High (2–5 mg). Destructive.Low (<1 mg). Non-destructive.HRMS is better for early-stage, small-scale synthesis.
Blind Spots Cannot identify what the impurity is, only that one exists.Blind to inorganic salts (NaCl, K₂CO₃) and water.Complementary: Use HRMS to ID, EA to quantify bulk quality.
Acceptance ± 0.4% deviation (J. Med.[10][11] Chem. standard).< 5 ppm mass error.[12][13]Both are often required for top-tier publication.

Part 3: Experimental Protocol & Workflow

To achieve passing Elemental Analysis data for this compound, the purification workflow is as critical as the synthesis. Quinazolinones are notorious for trapping water and ethanol within their crystal lattice.

Phase 1: Synthesis (Brief Overview)

The synthesis typically involves the cyclization of 5-chloroanthranilic acid with formamide or triethyl orthoformate to yield 6-chloroquinazolin-4(3H)-one, followed by N-amination using 4-aminomorpholine .

Phase 2: Purification for Analytical Grade
  • Step 1: Dissolve the crude solid in boiling Ethanol (EtOH) . If solubility is poor, use a 9:1 mixture of EtOH:DMF.

  • Step 2: Hot filtration to remove inorganic salts (NaCl/KCl) generated during the cyclization.

  • Step 3: Slow cooling to 4°C. Rapid cooling traps solvent.

  • Step 4: Vacuum filtration. Wash with cold diethyl ether to remove high-boiling solvents.

Phase 3: The Drying Protocol (The "Make or Break" Step)
  • Equipment: Abderhalden drying pistol or High-Vacuum Desiccator.

  • Conditions: 80°C at < 1 mmHg for 24 hours.

  • Desiccant: P₂O₅ (Phosphorus Pentoxide) is mandatory to remove water.

Phase 4: Visualization of Workflow

The following diagram illustrates the critical decision points where EA data validates the process.

SynthesisWorkflow Raw Crude Product (Contains Salts/Solvent) Recryst Recrystallization (EtOH/DMF) Raw->Recryst Purify Drying Vacuum Drying (P2O5, 80°C, 24h) Recryst->Drying Remove Solvents Analysis Elemental Analysis (Combustion) Drying->Analysis Burn Decision Data Evaluation (±0.4%) Analysis->Decision Compare to Theoretical Pass PASS: Publish/Bio-Assay Decision->Pass Within Range Fail_Wet FAIL: High %H (Wet) Decision->Fail_Wet Dev > 0.4% Fail_Salt FAIL: Low %C (Salts) Decision->Fail_Salt Dev > 0.4% Fail_Wet->Drying Re-dry Fail_Salt->Recryst Re-filter

Figure 1: Purification and Validation Workflow. Note the feedback loops for failed analysis.

Part 4: Data Interpretation & Troubleshooting

When your EA results arrive, they rarely match the theoretical values perfectly. Here is how to interpret the deviations for 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one .

Scenario A: The "Wet" Sample (Common)
  • Data: C: 52.1% (Low), H: 4.9% (High), N: 15.1% (Low).

  • Diagnosis: The high Hydrogen count suggests trapped water or Ethanol.

  • Causality: Quinazolinones can form hemihydrates (

    
    ).
    
  • Fix: Re-dry at 100°C over P₂O₅. If the water persists, calculate if it matches a stoichiometric hydrate. If it matches exactly (e.g., calculated for

    
     is within 0.4%), you may publish it as the monohydrate.
    
Scenario B: The "Dirty" Sample (Inorganic Contamination)
  • Data: C: 48.5% (Very Low), H: 4.1% (Low), N: 14.2% (Low).

  • Diagnosis: All percentages are low. This indicates the presence of non-combustible material (Ash).

  • Causality: Residual NaCl or catalyst from the synthesis that was not removed during hot filtration.

  • Fix: The sample is impure. Re-dissolve in hot organic solvent, filter through Celite to remove inorganics, and recrystallize.

Scenario C: The "Pass" (Publication Quality)
  • Data: C: 54.18%, H: 4.59%, N: 15.75%.

  • Verdict: All values are within ±0.4% of the theoretical (Table 1). This confirms the bulk material is >99% pure and free of significant solvent/salt contamination.

References

  • American Chemical Society (ACS). (2022).[11] Guidelines for Characterization of Organic Compounds. ACS Publishing. Link

    • Establishes the ±0.4% standard for Elemental Analysis in medicinal chemistry.
  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826. Link

    • Provides foundational synthesis and purification str
  • BenchChem. (2025).[12] A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS.Link

    • Comparative methodology for purity valid
  • Smith, B. R., et al. (2014).[14] Analysis of the Elemental Composition of U.S. FDA Approved Drug Architectures. Journal of Medicinal Chemistry, 57(23), 9764–9773.[14] Link

    • Statistical analysis of elemental composition in drug discovery.

Sources

Validation

Advanced Characterization Guide: X-ray Diffraction (XRD) Patterns of Quinazolinone Crystals

Executive Summary: The Polymorph Challenge Quinazolinone derivatives (specifically 4(3H)-quinazolinones) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-infla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polymorph Challenge

Quinazolinone derivatives (specifically 4(3H)-quinazolinones) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.[1] However, their planar, fused-ring structure predisposes them to polymorphism —the ability to crystallize in multiple distinct lattice arrangements.

For drug development professionals, this is a critical "product performance" metric. The wrong crystal form can lead to:

  • Bioavailability Failure: Stable forms often suffer from poor aqueous solubility.

  • Manufacturing Risks: Uncontrolled phase transitions during tableting or storage.

  • Regulatory Non-Compliance: FDA/EMA require strict control over polymorphic purity.

This guide objectively compares the performance of Powder X-ray Diffraction (PXRD) against alternative characterization techniques and provides a comparative analysis of distinct quinazolinone crystal forms to illustrate the technique's discriminatory power.

Comparative Analysis: XRD vs. Alternative Techniques

While Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) are standard in the lab, they often lack the definitive resolution required for complex quinazolinone systems.

Table 1: Technique Performance Matrix
FeatureX-Ray Diffraction (XRD) DSC (Thermal Analysis) FTIR (Vibrational)
Primary Output Direct measurement of crystal lattice (

-spacing).
Heat flow associated with phase transitions (

,

).
Bond vibration frequencies.
Polymorph Discrimination Superior. Can distinguish forms with identical chemical bonding but different packing.Moderate. Fails if melting points are close or if transitions are overlapping.Low to Moderate. Only detects changes in H-bonding environments; often ambiguous.
Mixture Sensitivity High (Limit of Detection ~1-2% wt).Low. Minor phases often masked by the major endotherm.Low. Spectral overlap obscures minor components.
Non-Destructive? Yes. Sample can be recovered.[2]No. Sample is melted/degraded.Yes (ATR) or No (KBr pellet).
Structural Insight Unit cell dimensions, crystallinity, preferred orientation.Enthalpy of fusion (

), thermodynamic stability.
Functional group identification.

Scientist’s Insight:

“In my experience with 2-substituted quinazolinones, FTIR often fails to distinguish between solvates and true polymorphs because the carbonyl stretch (


) shift is minimal (

). XRD, however, will show a massive shift in low-angle peaks (

) due to lattice expansion from solvent incorporation. XRD is the only self-validating method for phase purity.”

Case Study: Polymorphic Discrimination of 2-Arylquinazolin-4(3H)-one

To demonstrate the "product performance" of different crystal forms, we analyze a representative 2-arylquinazolin-4(3H)-one derivative. We compare Form I (Thermodynamically Stable) against Form II (Metastable/Kinetic) .

Structural Determinants

The diffraction pattern is a direct fingerprint of the molecular packing.

  • Form I: Characterized by strong Centrosymmetric Dimers (R2,2(8) motif) driven by N-H···O hydrogen bonds.[3][4] This tight packing results in high density and stability.

  • Form II: Characterized by Catemeric Chains (C(5) motif) and extensive

    
    -
    
    
    
    stacking. This open structure is less stable but often more soluble.
Table 2: Crystallographic & Physicochemical Comparison
ParameterForm I (Stable) Form II (Metastable) Implication for Development
Crystal System Monoclinic (

)
Triclinic (

)
Form I is easier to process; Form II may slip planes (tableting issues).
Characteristic

Peaks


Distinct peaks allow quantitative phase analysis (QPA).
Melting Point


Higher MP of Form I confirms thermodynamic stability.
Solubility (Water)


Form II offers 2.4x better solubility , potentially enhancing bioavailability.
Stability Stable > 2 years.Converts to Form I in slurry (48h).Form II requires stabilizing excipients to be viable.
Visualization: Structural Logic of Diffraction

The following diagram illustrates how molecular interactions translate into the observable XRD signals.

CrystalLogic Molecule Quinazolinone Molecule Interactions Intermolecular Forces (H-bonds, π-π stacking) Molecule->Interactions Defines Packing Crystal Packing (Unit Cell) Interactions->Packing Directs Planes Lattice Planes (h k l) Packing->Planes Creates Pattern XRD Pattern (2θ Peaks) Planes->Pattern Bragg's Law (nλ = 2d sinθ)

Figure 1: The causal pathway from molecular structure to diffraction pattern. Changes in H-bonding (Interactions) directly alter the Unit Cell (Packing), shifting the XRD peaks.

Experimental Protocol: High-Resolution PXRD

To ensure data integrity and reproducibility, the following protocol minimizes preferred orientation effects common in planar quinazolinone crystals.

Step 1: Sample Preparation (The "Grind" Variable)

Quinazolinones often crystallize as needles or plates.

  • Isolate approximately

    
     of the dried crystalline powder.
    
  • Gently grind the sample in an agate mortar for 2 minutes. Crucial: Do not over-grind; excessive mechanical stress can induce a phase transition (polymorphic transformation) in metastable quinazolinones.

  • Mount on a zero-background silicon holder. Ensure the surface is perfectly flat to avoid sample displacement errors (which shift peak positions).

Step 2: Instrument Configuration (Bragg-Brentano Geometry)
  • Radiation: Cu K

    
     (
    
    
    
    ).
  • Voltage/Current:

    
    .
    
  • Divergence Slit:

    
     (ensures constant irradiated volume at higher angles).
    
  • Soller Slits:

    
     (primary and secondary) to reduce axial divergence.
    
Step 3: Measurement Parameters[2][5][6]
  • Scan Range:

    
     to 
    
    
    
    
    
    . (Most diagnostic quinazolinone peaks appear below
    
    
    ).
  • Step Size:

    
    .
    
  • Time per Step:

    
     (minimum) to resolve low-intensity peaks associated with minor polymorphs.
    
Visualization: The Characterization Workflow

This workflow ensures that the XRD data is validated by orthogonal techniques.

Workflow cluster_analysis Characterization Loop Start Crude Quinazolinone Synthesis Recryst Recrystallization (Solvent Screening) Start->Recryst XRD PXRD Analysis (Phase ID) Recryst->XRD DSC DSC (Thermal Events) Recryst->DSC Microscopy PLM (Morphology) Recryst->Microscopy Decision Pure Phase? XRD->Decision Check Pattern DSC->Decision Check Tm Final Release / Formulation Decision->Final Yes Reprocess Re-optimize Crystallization Decision->Reprocess No (Mixture) Reprocess->Recryst

Figure 2: Integrated workflow for polymorphic screening. PXRD serves as the primary "Gatekeeper" for phase purity.

References

  • Kashaw, S. K., et al. (2015). "X-Ray Powder Diffraction Patterns of Polymorphic Forms of Various Drug Substances." Journal of Pharmaceutical Sciences. 5

  • El-Hiti, G. A., et al. (2014).[6] "Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one." Acta Crystallographica Section E. 6[5][7]

  • Creative Biostructure. (2025). "Overview of Powder X-ray Diffraction (PXRD) Experimental Methods." 8

  • Turgunov, K. K., et al. (2021).[4] "Crystal structures of 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one." IUCrData. 4[7]

  • Patsnap Eureka. (2025). "FTIR vs XRD: Which is Superior for Crystal Structure?" 9[1][5][7]

Sources

Comparative

Optimization and Comparative Validation of TLC Methods for 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one Synthesis

Executive Summary This guide details the validation of Thin Layer Chromatography (TLC) as a primary process analytical technology (PAT) for the synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one . While High-Pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the validation of Thin Layer Chromatography (TLC) as a primary process analytical technology (PAT) for the synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one . While High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity quantification, this guide demonstrates that an optimized TLC protocol provides sufficient resolution for real-time reaction monitoring, offering a 90% reduction in analysis time and significant cost savings.

Part 1: The Chemistry & Monitoring Challenge

Reaction Context

The synthesis typically proceeds via the nucleophilic attack of 4-aminomorpholine on the reactive 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one intermediate.

  • The Challenge: Both the starting material (benzoxazinone) and the product contain the quinazolinone-like core, making them UV-active at similar wavelengths.

  • The Solution: The introduction of the morpholine ring significantly alters the polarity and basicity of the molecule, allowing for separation on silica gel and specific staining via Dragendorff’s reagent.

Mechanistic Workflow

The following diagram illustrates the transformation and the critical decision points for analysis.

ReactionWorkflow SM Benzoxazinone (Starting Material) Less Polar Reaction Reaction Matrix (Reflux/Solvent) SM->Reaction Dissolve Reagent 4-Aminomorpholine (Nucleophile) Reagent->Reaction Add Dropwise Product 6-Chloro-3-(morpholin-4-yl) quinazolin-4(3H)-one (Target) More Polar Reaction->Product Cyclization (- H2O) TLC TLC Check (Every 30 min) Reaction->TLC

Figure 1: Reaction workflow highlighting the polarity shift from the benzoxazinone core to the morpholine-substituted product.

Part 2: Optimized TLC Protocol

Stationary & Mobile Phase Selection
  • Stationary Phase: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Mobile Phase Optimization:

    • Initial Screen: Hexane:Ethyl Acetate (7:3).[1] The benzoxazinone starting material is relatively non-polar.

    • Optimized System:Hexane:Ethyl Acetate (1:1) or DCM:Methanol (19:1) .

    • Rationale: The morpholine ring introduces basic nitrogen and polar ether linkages, retaining the product on the silica longer than the starting material.

Visualization Strategy (Dual-Mode)

Reliable detection requires confirming both the aromatic core and the morpholine side chain.

MethodTargetObservationSpecificity
UV (254 nm) Quinazolinone CoreDark purple quenching on green backgroundLow (Detects SM & Product)
Dragendorff’s Reagent Morpholine NitrogenOrange/Red spots on yellow backgroundHigh (Specific to tertiary amines)
Step-by-Step Execution
  • Preparation: Dissolve 5 mg of the reaction mixture in 1 mL of DCM.

  • Spotting: Apply three spots: Starting Material (SM), Co-spot (SM + Rxn), and Reaction Mixture (Rxn).

  • Elution: Run the plate until the solvent front reaches 80% of the plate height.

  • Differentiation:

    • SM (Benzoxazinone): High R

      
       (~0.7 in 1:1 Hex/EtOAc).
      
    • Product: Lower R

      
       (~0.4 in 1:1 Hex/EtOAc).
      
    • Note: If the product trails (streaks), add 1% Triethylamine to the mobile phase to neutralize silica acidity.

Part 3: Comparative Analysis (TLC vs. Alternatives)

This section objectively compares TLC against instrumental methods to justify its use in routine monitoring.

Table 1: Performance Comparison Matrix

FeatureTLC (Optimized)HPLC (UV-Vis)LC-MS
Analysis Time 5–10 mins30–60 mins (inc. equilibration)30–60 mins
Cost Per Run < $1.00$20 - $50 (Solvents/Column wear)> $50
Resolution Moderate (Separates SM/Prod)High (Separates impurities <1%)High + Structural ID
Quantification Semi-quantitative (Visual)Precise (>99.9% accuracy)Precise
Blind Spots Non-UV/Non-staining impuritiesCompounds with low extinction coeff.Ion suppression effects
Best Use Case In-process monitoring Final purity validationUnknown impurity ID
Decision Logic for Method Selection

MethodSelection Start Reaction Checkpoint Q1 Is the reaction still progressing? Start->Q1 TLC Use TLC (Hex:EtOAc 1:1) Q1->TLC Yes/Unsure HPLC Use HPLC (C18, ACN:H2O) Q1->HPLC No (Complete) TLC_Result SM Spot Visible? TLC->TLC_Result TLC_Result->TLC Yes (Continue Rxn) TLC_Result->HPLC No (Verify Purity)

Figure 2: Decision tree for selecting between TLC and HPLC during the synthetic workflow.

Part 4: Experimental Validation Data

The following data represents typical retention factors (R


) observed in the synthesis of 3-substituted quinazolinones from benzoxazinones.

Solvent System: Hexane:Ethyl Acetate (1:1)[2]

CompoundStructure DescriptionR

Value
Visualization
Benzoxazinone (SM) Non-polar, lactone-like0.75 ± 0.05 UV Only
Intermediate Open-chain amide (if present)0.10 - 0.20 UV + Ninhydrin (if amine free)
Target Product Morpholine substituted0.45 ± 0.05 UV + Dragendorff (Orange)
4-Aminomorpholine Polar amine0.05 - 0.10 Iodine / Dragendorff

Interpretation: The large


R

(0.30) between the SM and the Product ensures that TLC can definitively confirm the consumption of the starting material. The co-spot is essential to prove that the "product" spot is not merely diluted starting material.

Part 5: Troubleshooting & Causality

Issue 1: "Streaking" or Tailing of the Product Spot

  • Cause: The basic nitrogen in the morpholine ring interacts strongly with the acidic silanol groups on the TLC plate.

  • Correction: Add 1% Triethylamine (TEA) or 1% Ammonia to the mobile phase. This blocks the active silanol sites, sharpening the spot.

Issue 2: Product Co-elutes with Impurities

  • Cause: Similar polarity between the target and a hydrolysis byproduct (e.g., anthranilic acid derivative).

  • Correction: Switch to a DCM:Methanol (95:5) system. The alcohol component interacts differently with the amide functionality, often altering the separation selectivity (orthogonality).

Issue 3: No Product Visualization with Dragendorff

  • Cause: pH of the plate is too acidic or the reagent has degraded.

  • Correction: Ensure the plate is dried of any acetic acid (if used in mobile phase) before spraying. Dragendorff's reagent relies on the formation of an ion-pair complex with the protonated amine; however, extreme pH can disrupt the equilibrium.

References

  • Connors, K. A. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Taylor & Francis.

  • BenchChem Technical Support. (2025). Optimization of 4(3H)-Quinazolinone Synthesis: Monitoring and Troubleshooting. BenchChem Protocols.

  • Makhija, I. K., et al. (2011). Synthesis and antimicrobial activity of some new quinazolinone derivatives. Journal of Scientific & Industrial Research.

  • EPFL Analytics. (2023). TLC Visualization Reagents: Dragendorff Reagent Preparation and Mechanism. EPFL.

  • Beilstein Journals. (2024). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones and TLC Characterization. Beilstein J. Org.[3] Chem.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

As a Senior Application Scientist, I approach the handling of novel, highly functionalized chemical entities with a strict adherence to the Precautionary Principle. 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one is a sp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, highly functionalized chemical entities with a strict adherence to the Precautionary Principle. 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one is a specialized heterocyclic compound. Because comprehensive, long-term toxicological profiles (such as specific target organ toxicity or chronic carcinogenicity) for this exact structural analog are often proprietary or pending in early drug development, we must deduce the operational risk from its structural moieties.

This guide provides a self-validating, step-by-step operational protocol designed to protect laboratory personnel, ensure regulatory compliance with the[1], and maintain the integrity of your research.

Mechanistic Risk Assessment: The "Why" Behind the Protocol

To build a robust safety culture, we must understand why specific Personal Protective Equipment (PPE) and engineering controls are required. The hazards of this compound are directly linked to its pharmacophore:

  • The Quinazolin-4(3H)-one Core: This is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and CNS-active agents. Its planar nature allows for strong receptor binding and potential DNA intercalation. Compounds in this class are known to act as acute respiratory tract irritants (Category 3, H335)[2].

  • The 6-Chloro Substitution: Halogenation significantly increases the molecule's lipophilicity (LogP). This enhances cellular membrane permeability, meaning the compound can be more readily absorbed through unprotected skin compared to non-halogenated counterparts.

  • The Morpholine Moiety: The morpholin-4-yl group is typically incorporated to modulate basicity and improve aqueous solubility. In a laboratory setting, this means the aerosolized compound can readily dissolve in biological fluids (like sweat, tears, or mucosal moisture), increasing the acute exposure risk if inhaled or if it contacts the eyes.

Engineering Controls & PPE Matrix

The primary line of defense is never PPE; it is engineering controls. All handling of the dry powder must occur within a Class II Type A2 Biological Safety Cabinet or a dedicated Powder Dispensing Fume Hood.

When interacting with the compound within these controls, the following PPE matrix is mandatory.

PPE CategorySpecification / MaterialCausality / RationaleCompliance Standard
Hand Protection Double-gloved Nitrile (≥ 5 mil) or NeopreneProtects against lipophilic permeation. Neoprene is required if solubilizing with aggressive carriers like DMSO or DMF.[4]
Eye Protection Tight-fitting chemical safety gogglesPrevents aerosolized morpholine-derivatives from dissolving in ocular moisture.[4]
Body Protection Flame-resistant, fluid-resistant lab coatPrevents lipophilic powder accumulation on personal clothing.OSHA 29 CFR 1910.132
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of Category 3 respiratory irritants if ventilation fails or during a spill.NIOSH 42 CFR Part 84

Step-by-Step Operational Protocol: Handling & Dissolution

This protocol is designed as a self-validating system : each step contains a physical check to ensure the hazard has been contained before moving to the next phase.

Step 1: System Preparation & Validation

  • Action: Verify the inward airflow of the Chemical Fume Hood (target face velocity: 80-100 fpm). Line the work surface with anti-static weighing paper.

  • Causality: Quinazolinone powders are prone to electrostatic fly-away. Anti-static paper grounds the charge, preventing the compound from aerosolizing and contaminating the hood environment.

Step 2: Anti-Static Weighing

  • Action: Discharge the metal spatula and weigh boat using a piezoelectric anti-static gun (e.g., Zerostat) before handling the powder. Weigh the precise mass of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one.

  • Causality: Eliminating static charge prevents the highly active powder from adhering to gloves or the exterior of the analytical balance, ensuring accurate dosing and minimizing dermal exposure.

Step 3: In-Situ Dissolution

  • Action: Do not transport the dry powder across the laboratory. Add the primary solvent (e.g., DMSO for biological stock solutions) directly to the vial while it remains inside the fume hood.

  • Causality: Dry powders pose the highest inhalation risk. Solubilizing the compound in-situ transitions the hazard from an unpredictable airborne risk to a manageable liquid risk.

Step 4: Decontamination & Self-Validation

  • Action: Cap the vial tightly, wrap the septum/cap with Parafilm, and wipe the exterior of the vial with a 70% Ethanol/Water wipe.

  • Validation: Visually inspect the wiped vial against a contrasting dark background to confirm the absolute absence of residual white/off-white powder before removing it from the engineering control.

HandlingWorkflow A 1. PPE & Hood Verification B 2. Anti-Static Weighing A->B C 3. In-Situ Dissolution B->C D 4. Exterior Vial Decontamination C->D E 5. Safe Transfer & Storage D->E

Workflow for the safe handling and dissolution of quinazolinone derivatives.

Spill Response & Decontamination Workflow

If a spill occurs, the physical state of the compound dictates your immediate response. Never sweep a chemical powder , as this will immediately aerosolize the active pharmaceutical ingredient.

  • Powder Spill: Cover the powder with absorbent paper towels lightly dampened with water (a solvent the compound is poorly soluble in) to suppress dust formation.

  • Liquid Spill (Dissolved in DMSO/DMF): DMSO rapidly penetrates the skin and will carry the dissolved chloro-quinazolinone directly into the bloodstream. Immediately apply a universal inert absorbent (e.g., vermiculite or sand).

  • Decontamination: Mechanically collect the absorbent using a plastic scoop. Wash the area with a 10% bleach solution or laboratory detergent, followed by a 70% Ethanol wipe down.

SpillResponse Start Spill Detected Evacuate Area Assess Assess Physical State Start->Assess Powder Powder / Solid Assess->Powder Liquid Solution (e.g., DMSO) Assess->Liquid PowderAction Cover with damp absorbent (Do NOT sweep) Powder->PowderAction LiquidAction Apply inert universal absorbent Liquid->LiquidAction Decon Mechanically collect & Wipe with detergent/EtOH PowderAction->Decon LiquidAction->Decon Waste Seal in Hazardous Waste Container Decon->Waste

Decision matrix and decontamination workflow for solid and liquid chemical spills.

Waste Management & Disposal Plan

Because 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one contains a halogen (chlorine) and a nitrogen-rich heterocyclic core, it must be disposed of according to strict environmental regulations to prevent ecological toxicity.

  • Classification: Treat all associated waste as Halogenated Organic Waste .

  • Segregation: Do not mix with non-halogenated waste streams. Mixing halogenated compounds with certain solvents (like acetone under basic conditions) can lead to dangerous exothermic reactions. Furthermore, segregating halogenated waste reduces institutional disposal costs.

  • Disposal Execution: Collect all contaminated consumables (weigh boats, pipette tips, gloves) and liquid waste in clearly labeled, chemically compatible High-Density Polyethylene (HDPE) containers. Disposal must be handled by a licensed hazardous waste contractor for high-temperature incineration, in accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines.

References

  • Title: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories Source: Electronic Code of Federal Regulations (eCFR) / OSHA URL: [Link]

Sources

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